Product packaging for 4-Hepten-1-ol(Cat. No.:CAS No. 24469-79-2)

4-Hepten-1-ol

Cat. No.: B3254830
CAS No.: 24469-79-2
M. Wt: 114.19 g/mol
InChI Key: CUKAXHVLXKIPKF-ONEGZZNKSA-N
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Description

4-hepten-1-ol is an aliphatic alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B3254830 4-Hepten-1-ol CAS No. 24469-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKAXHVLXKIPKF-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-4-Hepten-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-4-Hepten-1-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for (Z)-4-Hepten-1-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(Z)-4-Hepten-1-ol is an organic compound classified as a fatty alcohol.[1] It is a colorless, clear liquid with a fresh, green, and grassy odor.[2] Its primary applications are as a flavoring agent in foods and as a fragrance ingredient in various products.[3][4]

The quantitative chemical and physical properties of (Z)-4-Hepten-1-ol are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O[2][3][5][6]
Molecular Weight 114.19 g/mol [1][3]
CAS Number 6191-71-5[1][2][5]
Appearance Colorless clear liquid[2]
Density 0.850 g/mL at 20°C[5][6]
Boiling Point 78°C at 23 mmHg[2][5][6]
Melting Point 26°C (estimate)[5]
Flash Point 165.00°F (73.89°C) TCC[2][4]
Refractive Index 1.44000 to 1.44800 at 20°C[2]
Solubility Insoluble in water; soluble in organic solvents/alcohol.[3][6]
Vapor Pressure 0.375000 mm/Hg at 25.00°C[2]
logP (o/w) 1.7 - 2.2[1][2][3]
Polar Surface Area 20.23 Ų[1][3]

Chemical Structure

(Z)-4-Hepten-1-ol is a primary alcohol with a seven-carbon aliphatic chain.[1] Its structure is characterized by a carbon-carbon double bond located between the fourth and fifth carbon atoms. The "(Z)" designation, also referred to as "cis," indicates that the alkyl groups attached to the double bond are on the same side, resulting in a specific spatial arrangement.

  • IUPAC Name : (4Z)-hept-4-en-1-ol[1][3]

  • Key Functional Groups :

    • Hydroxyl (-OH) group : Located at the first carbon (C1), defining it as a primary alcohol.

    • Alkenyl (C=C) group : A cis-configured double bond at the C4 position.

  • Synonyms : cis-4-Hepten-1-ol, (4Z)-4-Hepten-1-ol, (Z)-Hept-4-en-1-ol[1][3]

Experimental Protocols: Synthesis

A common and effective method for synthesizing (Z)-alkenes with high stereoselectivity is the Wittig reaction. A plausible synthetic route to (Z)-4-Hepten-1-ol involves the reaction of an appropriate phosphorus ylide with an aldehyde. Below is a detailed experimental protocol based on established methodologies for similar unsaturated alcohols.[7][8]

Plausible Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction

This synthesis can be conceptualized in two main stages:

  • Preparation of the Phosphorus Ylide : Generation of propyltriphenylphosphonium ylide from the corresponding phosphonium (B103445) salt.

  • Wittig Reaction : Reaction of the ylide with a protected 4-hydroxybutanal to form the (Z)-alkene, followed by deprotection.

Part A: Preparation of Propyltriphenylphosphonium Bromide

  • Reaction Setup : In a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous acetonitrile.

  • Addition of Alkyl Halide : To the stirred solution, add 1-bromopropane (B46711) (1.0 eq.) dropwise.

  • Reaction : Stir the mixture at room temperature overnight. The corresponding phosphonium salt, propyltriphenylphosphonium bromide, will precipitate out of the solution.

  • Isolation : Collect the precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum.

Part B: Ylide Generation and Wittig Reaction

  • Ylide Generation : Suspend the dried propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Base Addition : Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the suspension. A distinct color change to deep red or orange indicates the formation of the phosphorus ylide. Stir the resulting solution at -78°C for one hour.

  • Aldehyde Addition : In a separate flask, prepare a solution of 4-(tetrahydro-2H-pyran-2-yloxy)butanal (1.0 eq.) in anhydrous THF. Add this solution dropwise to the ylide solution at -78°C. Note: 4-(tetrahydro-2H-pyran-2-yloxy)butanal can be synthesized from 1,4-butanediol (B3395766) by mono-protection with dihydropyran (DHP) followed by oxidation (e.g., Swern or PCC oxidation).

  • Reaction : Allow the reaction mixture to stir at -78°C for 2-4 hours. Afterwards, let it warm slowly to room temperature and continue stirring overnight.

Part C: Workup and Purification

  • Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Washing and Drying : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration : Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude protected alcohol.

  • Deprotection : Dissolve the crude product in a suitable solvent (e.g., methanol) and add a catalytic amount of acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS). Stir until TLC analysis indicates complete removal of the THP protecting group.

  • Final Purification : Neutralize the deprotection reaction, remove the solvent, and purify the resulting crude (Z)-4-Hepten-1-ol by silica (B1680970) gel column chromatography to yield the final product. The byproduct, triphenylphosphine oxide, can also be separated during this step.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the plausible synthesis of (Z)-4-Hepten-1-ol as described in the protocol above.

G cluster_start Starting Materials cluster_synth Synthesis Steps cluster_end Final Product Triphenylphosphine Triphenylphosphine Phosphonium_Salt Propyltriphenylphosphonium Bromide Formation Triphenylphosphine->Phosphonium_Salt Bromopropane Bromopropane Bromopropane->Phosphonium_Salt Butanediol 1,4-Butanediol Aldehyde_Prep Protected Aldehyde Synthesis Butanediol->Aldehyde_Prep Ylide_Gen Ylide Generation (n-BuLi, THF, -78°C) Phosphonium_Salt->Ylide_Gen Wittig Wittig Reaction Ylide_Gen->Wittig Aldehyde_Prep->Wittig Deprotection Acidic Hydrolysis (Deprotection) Wittig->Deprotection Purification Chromatography Deprotection->Purification Final_Product (Z)-4-Hepten-1-ol Purification->Final_Product

Caption: Synthetic workflow for (Z)-4-Hepten-1-ol via Wittig reaction.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the cis ((Z)-4-Hepten-1-ol) and trans ((E)-4-Hepten-1-ol) isomers of 4-Hepten-1-ol, a key aliphatic alcohol. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and development settings.

Molecular Structure

The structural formula of this compound is C₇H₁₄O, with a molecular weight of approximately 114.19 g/mol .[1][2] The molecule contains a seven-carbon chain with a double bond between carbons 4 and 5, and a primary alcohol group at position 1.

  • DOT Script for (Z)-4-Hepten-1-ol Structure

    Z_4_Hepten_1_ol cluster_Z (Z)-isomer C1 CH3 C2 CH2 C1->C2 C3 CH C2->C3 C4 CH C3->C4 = C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 O8 OH C7->O8

    (Z)-4-Hepten-1-ol Structure

  • DOT Script for (E)-4-Hepten-1-ol Structure

    E_4_Hepten_1_ol cluster_E (E)-isomer C1 CH3 C2 CH2 C1->C2 C3 CH C2->C3 C4 CH C3->C4 = C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 O8 OH C7->O8

    (E)-4-Hepten-1-ol Structure

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for (Z)-4-Hepten-1-ol

AssignmentChemical Shift (ppm)
Olefinic H (H-4, H-5)5.49, 5.34
-CH₂-OH (H-1)3.620
Allylic H (H-3)2.102
Allylic H (H-6)2.047
-CH₂- (H-2)1.620
-CH₂-CH₃ (H-7)2.72
-CH₃ (H-8)0.959

Note: Data obtained from ChemicalBook for a spectrum recorded at 399.65 MHz in CDCl₃. Coupling constant data was not available.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
-CH₃10 - 20
-CH₂- (aliphatic)20 - 40
-CH₂-OH60 - 70
=CH- (alkene)120 - 140

Note: These are approximate ranges. The specific chemical shifts will differ between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch~3300 (broad)Characteristic of the alcohol hydroxyl group.
C-H stretch (sp³)~2850-2960Aliphatic C-H bonds.
C=C stretch~1650Alkene double bond. The intensity is typically weak for symmetrically substituted alkenes.
C-O stretch~1050Primary alcohol C-O bond.

Note: FTIR spectra for (Z)-4-Hepten-1-ol are noted as available from Bio-Rad Laboratories/Alfa Aesar, though a detailed peak list is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. The NIST WebBook provides mass spectral data for this compound (isomer not specified).[3][4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zPossible Fragment
114[M]⁺ (Molecular Ion)
96[M - H₂O]⁺
81[M - H₂O - CH₃]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: The fragmentation pattern can vary slightly between the (E) and (Z) isomers. GC-MS data is available from the NIST Mass Spectrometry Data Center for both isomers.[1][2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are general methodologies applicable to the acquisition of NMR, IR, and MS spectra for alkenols.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound like this compound using a combination of spectroscopic techniques.

  • DOT Script for Analytical Workflow

    analytical_workflow Sample Purified this compound Sample IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Integration and Analysis IR->Data_Analysis MS->Data_Analysis H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

    Spectroscopic Analysis Workflow

References

Biosynthesis of Unsaturated C7 Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated seven-carbon (C7) alcohols are a class of volatile organic compounds with applications in flavor, fragrance, and as potential bioactive molecules. Their biosynthesis is of significant interest for biotechnological production. This technical guide provides an in-depth overview of the primary known biosynthetic pathway for unsaturated C7 alcohols, focusing on the oxylipin pathway in diatoms. It details the enzymatic cascade, presents available quantitative data, outlines key experimental protocols for pathway investigation and reconstitution, and provides visual diagrams of the core biochemical pathway and a representative experimental workflow.

Core Biosynthetic Pathway: The Oxylipin Cascade in Diatoms

The predominant natural biosynthetic route to unsaturated C7 aldehydes, the direct precursors to C7 alcohols, is the oxylipin pathway, which is well-documented in marine diatoms. This pathway is typically activated in response to cellular stress or damage, such as grazing. The process involves a three-step enzymatic cascade starting from polyunsaturated fatty acids (PUFAs).

  • Step 1: Hydroperoxidation of a C16 PUFA by Lipoxygenase (LOX) The pathway is initiated with the liberation of a C16 polyunsaturated fatty acid from the cell membrane. A lipoxygenase (LOX) enzyme then catalyzes the regio- and stereo-specific insertion of molecular oxygen into the fatty acid backbone, forming a fatty acid hydroperoxide (FAH). In diatoms, 9-LOX activity on C16 PUFAs is a key initiating step for the formation of shorter-chain oxylipins.[1]

  • Step 2: Cleavage of the FAH by Hydroperoxide Lyase (HPL) The unstable fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of a C-C bond adjacent to the hydroperoxide group.[2][3] The cleavage of a 9-hydroperoxide of a C16 PUFA results in the formation of a C7 unsaturated aldehyde (such as heptadienal) and a C9 oxo-acid.[1][4]

  • Step 3: Reduction of the C7 Aldehyde by an Alcohol Dehydrogenase (ADH)/Reductase The final step is the reduction of the unsaturated C7 aldehyde to its corresponding alcohol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a similar reductase, typically utilizing NADH or NADPH as a cofactor.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the oxylipin pathway. Data is often derived from studies on related substrates or homologous enzymes due to the limited specific research on C7 unsaturated alcohol biosynthesis.

Table 1: Lipoxygenase (LOX) Activity in Diatoms
Diatom SpeciesLOX Activity (μmol FAHs / mg Carbon)MethodReference
Nanofrustulum shiloi1.4 ± 0.05FOX2 Assay[1]
Cylindrotheca closterium0.82 ± 0.07FOX2 Assay[1]
Diploneis sp.0.32 ± 0.04FOX2 Assay[1]
Cocconeis scutellum0.28 ± 0.01FOX2 Assay[1]
Table 2: Hydroperoxide Lyase (HPL) Characteristics and Yields
Enzyme SourceExpression SystemYieldSpecific ActivityOptimal pHReference
Psidium guajavaE. coli JM109(DE3)3.30 x 10⁵ U/dm³159.95 U/mg⁻¹ (with Fe²⁺)-[5]
Arabidopsis thalianaE. coli16.3 mg/L-7.2[6][7]
Table 3: Oxylipin Production in Microalgae
Microalgae SpeciesOxylipin ClassTotal Yield (ng/mg Dry Weight)Reference
Tisochrysis luteaEnzymatic Oxylipins~50-150[8]
Phaeodactylum tricornutumEnzymatic Oxylipins~20-80[8]
Nannochloropsis gaditanaEnzymatic Oxylipins~10-40[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of unsaturated C7 alcohol biosynthesis.

Protocol for Measuring Lipoxygenase (LOX) Activity using the FOX2 Assay

This protocol is adapted from methods used to determine total fatty acid hydroperoxides (FAHs) in diatoms.[1][9]

  • Cell Lysis and Enzyme Activation:

    • Harvest diatom cells by centrifugation and prepare a cell pellet (e.g., 50 mg).

    • Resuspend the pellet in 500 µL of lysis buffer (e.g., 0.5 M NaCl in 50 mM Tris-HCl, pH 8.0).

    • Lyse the cells by sonication (e.g., 1 minute with a microtip at 20% output on ice) to release the enzymes.

  • FOX2 Reagent Preparation:

    • Prepare the FOX2 reagent fresh. A typical formulation consists of:

      • 250 µM ammonium (B1175870) ferrous sulfate

      • 100 µM xylenol orange

      • 25 mM H₂SO₄

      • 4 mM butylated hydroxytoluene (BHT) in 90% methanol.

  • Assay Procedure:

    • Dilute an aliquot of the cell homogenate (e.g., to 200 µL) with the lysis buffer.

    • Add 800 µL of the freshly prepared FOX2 reagent to the diluted homogenate.

    • Vortex the sample and incubate at room temperature for 15-30 minutes, protected from light.

    • Centrifuge the sample (e.g., 12,000 x g for 4 minutes) to pellet any precipitates.

    • Measure the absorbance of the supernatant at 560 nm.

  • Quantification:

    • Create a standard curve using known concentrations of a hydroperoxide standard (e.g., H₂O₂ or 13-hydroperoxyoctadecadienoic acid).

    • Calculate the concentration of FAHs in the sample based on the standard curve. Activity can be expressed as µmol of FAHs produced per unit of time per mg of total protein or cellular carbon.

Protocol for Heterologous Expression and Purification of Hydroperoxide Lyase (HPL)

This protocol is a generalized procedure based on the expression of plant HPLs in E. coli.[5][6]

  • Gene Cloning and Vector Construction:

    • Synthesize the codon-optimized gene for the target HPL and clone it into a suitable expression vector (e.g., pET vector series) containing an N- or C-terminal polyhistidine (His₆) tag for purification.

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or JM109(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a rich medium (e.g., Terrific Broth or autoinduction medium) at 37°C with appropriate antibiotic selection.

    • For optimal expression of this cytochrome P450 enzyme, supplement the medium with heme precursors, such as 2.5 mM δ-aminolevulinic acid and 1 mM FeSO₄.[5][6]

    • Induce protein expression with IPTG (e.g., 0.5 mM) when the culture reaches an OD₆₀₀ of 0.6-0.8, and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the His-tagged HPL protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

    • Verify protein purity by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

Protocol for Characterization of Alcohol Dehydrogenase (ADH) Activity

This protocol describes a general spectrophotometric assay for measuring the activity of an ADH capable of reducing unsaturated aldehydes.[10][11]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl or Glycine-NaOH, pH 8.5-10.5 for oxidation, or 100 mM phosphate (B84403) buffer, pH 6.5-7.5 for reduction).

    • The reaction mixture (e.g., 1 mL total volume) should contain:

      • Reaction buffer

      • Substrate (e.g., 1-10 mM of the unsaturated C7 alcohol for oxidation, or the corresponding aldehyde for reduction)

      • Cofactor (e.g., 1-5 mM NAD⁺ for oxidation, or 0.2-0.5 mM NADH for reduction)

      • Purified ADH enzyme (a suitable amount to ensure a linear reaction rate).

  • Assay Procedure:

    • Combine all reaction components except the enzyme in a cuvette and pre-incubate at the desired temperature (e.g., 25-37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance at 340 nm (for the conversion of NAD⁺ to NADH or vice versa) over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate conversion (in µmol/min).

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Mandatory Visualizations

Biosynthesis Pathway of Unsaturated C7 Alcohols

Unsaturated C7 Alcohol Biosynthesis PUFA C16 Polyunsaturated Fatty Acid (PUFA) FAH 9-Hydroperoxy-C16-PUFA (FAH) PUFA->FAH Oxygenation Aldehyde Unsaturated C7 Aldehyde (e.g., Heptadienal) FAH->Aldehyde Cleavage OxoAcid C9 Oxo-Acid FAH->OxoAcid Alcohol Unsaturated C7 Alcohol Aldehyde->Alcohol Reduction NAD NAD⁺ Alcohol->NAD LOX Lipoxygenase (LOX) LOX->PUFA HPL Hydroperoxide Lyase (HPL) HPL->FAH ADH Alcohol Dehydrogenase (ADH) ADH->Aldehyde O2 O₂ O2->PUFA NADH NADH + H⁺ NADH->Aldehyde

Caption: The oxylipin pathway for C7 unsaturated alcohol biosynthesis in diatoms.

Experimental Workflow for HPL Production and Characterization

HPL_Workflow start HPL Gene Cloning into Expression Vector transform Transformation into E. coli Host start->transform culture Cell Culture & Induction (IPTG, Heme Precursors) transform->culture harvest Cell Harvest (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis purify Ni-NTA Affinity Chromatography lysis->purify verify Purity Check (SDS-PAGE) purify->verify activity Enzyme Activity Assay (Spectrophotometry) purify->activity

Caption: Workflow for recombinant HPL production and characterization.

References

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of 4-hepten-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at spectral data, experimental procedures, and structural interpretation.

Introduction

This compound is an unsaturated fatty alcohol with the chemical formula C₇H₁₄O. The presence of a double bond at the C4 position gives rise to two geometric isomers: cis (Z) and trans (E). ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the molecule. The distinct spatial arrangement of substituents around the double bond in the cis and trans isomers results in noticeable differences in their respective ¹H NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic and allylic protons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of comprehensive, experimentally derived public data, the following tables summarize the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on established chemical shift and coupling constant principles and provide a reliable reference for spectral interpretation.

Proton Numbering:

G cluster_numbering Proton Numbering Scheme for this compound C1 HO-C(1)H₂-C(2)H₂-C(3)H₂-C(4)H=C(5)H-C(6)H₂-C(7)H₃

Figure 1. Proton numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data for (Z)-4-Hepten-1-ol (cis-isomer)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H13.65tJ = 6.52H
H21.60pJ = 6.82H
H32.10qJ = 7.02H
H4, H55.38mJ₄,₅ ≈ 10.8 (cis)2H
H62.05qJ = 7.32H
H70.96tJ = 7.53H
OHVariable (e.g., 1.5-4.0)s (broad)-1H

Table 2: Predicted ¹H NMR Data for (E)-4-Hepten-1-ol (trans-isomer)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H13.64tJ = 6.52H
H21.59pJ = 6.82H
H32.04qJ = 7.02H
H4, H55.40mJ₄,₅ ≈ 15.2 (trans)2H
H61.98qJ = 7.22H
H70.95tJ = 7.53H
OHVariable (e.g., 1.5-4.0)s (broad)-1H

Experimental Protocol for ¹H NMR Analysis

The following section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[1] Other potential solvents include deuterated acetone (B3395972) ((CD₃)₂CO) or deuterated methanol (B129727) (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the correct frequency. Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker instrument).

    • Pulse Angle: 30-90 degrees.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between scans.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: A sweep width of approximately 12-16 ppm is generally adequate.

  • D₂O Shake (for OH peak identification): To confirm the identity of the hydroxyl (-OH) proton signal, a "D₂O shake" can be performed.[1][2] After acquiring the initial spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[1][2]

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift (in ppm) of each peak and determine its multiplicity (e.g., singlet, doublet, triplet) and coupling constants (in Hz).

Visualization of Structures and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structures of the this compound isomers and the general workflow for ¹H NMR spectral analysis.

G cluster_cis (Z)-4-Hepten-1-ol (cis) cluster_trans (E)-4-Hepten-1-ol (trans) cis_struct H₃C      H   H      HO-CH₂    /       / C(6)--C(5)=C(4)--C(3)H₂--C(2)H₂ / H₂C(7) trans_struct H₃C      H       C(3)H₂--C(2)H₂--CH₂-OH    /       / C(6)--C(5)=C(4) /          H₂C(7)           H

Figure 2. Molecular structures of cis and trans isomers of this compound.

G A Sample Preparation (Dissolve in CDCl₃ with TMS) B Data Acquisition (High-Field NMR Spectrometer) A->B C Shimming & Tuning B->C D 1D Proton Experiment C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E H D₂O Shake (Optional) (Confirm OH Peak) D->H F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structure Elucidation F->G H->F

Figure 3. Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear distinction between its cis and trans isomers, primarily through the coupling constants of the vinylic protons. The presented data, protocols, and visualizations offer a robust framework for the identification and characterization of these and similar unsaturated alcohol compounds. Accurate interpretation of ¹H NMR spectra, guided by the principles and procedures outlined in this document, is an indispensable tool in modern chemical research and development.

References

13C NMR chemical shifts for 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hepten-1-ol

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of this compound. Due to the limited availability of experimental spectra in public databases, this document presents predicted chemical shift data. It also includes a detailed, representative experimental protocol for acquiring ¹³C NMR spectra for this type of compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹³C NMR Chemical Shift Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. In the case of this compound, the geometry of the double bond (cis or trans) significantly influences the chemical shifts of the nearby carbon atoms, particularly the allylic carbons. The predicted ¹³C NMR chemical shift values for both isomers are summarized in the tables below. These predictions are based on established increments and analysis of similar unsaturated alcohol structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Hepten-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C1~62.1
C2~32.4
C3~29.5
C4~129.8
C5~128.7
C6~20.6
C7~14.3

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-4-Hepten-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C1~62.3
C2~32.5
C3~34.8
C4~130.9
C5~129.7
C6~25.8
C7~14.0

Visualization of Molecular Structures and Carbon Numbering

The following diagrams illustrate the chemical structures of (Z)-4-hepten-1-ol and (E)-4-hepten-1-ol with the carbon atoms numbered to correspond with the data in the tables above.

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 O1 OH O1->C1

Caption: Chemical structure of (Z)-4-hepten-1-ol with carbon numbering.

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 O1 OH O1->C1

Caption: Chemical structure of (E)-4-hepten-1-ol with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for acquiring a proton-decoupled ¹³C NMR spectrum of a moderately volatile alcohol like this compound.

1. Sample Preparation

  • Analyte: Weigh approximately 50-100 mg of this compound. For small molecules, this amount is generally sufficient to obtain a good quality spectrum in a reasonable time.[1]

  • Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.[2]

  • Procedure:

    • Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.[2]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

    • Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are representative for a 400 MHz NMR spectrometer.

  • Instrument Tuning: The spectrometer probe should be tuned to the ¹³C frequency.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is generally sufficient to cover the chemical shift range of most organic molecules.

    • Acquisition Time (AT): Typically set between 1 to 2 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) is necessary.

    • Pulse Angle: A flip angle of 30-45 degrees is often used as a compromise between signal intensity and relaxation time.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans are required. For a sample of this concentration, 128 to 1024 scans are typically accumulated to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to a few hours.[1]

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard (TMS) filter->add_std tune Tune Spectrometer add_std->tune lock_shim Lock and Shim tune->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Assignment reference->peak_pick

Caption: Workflow for ¹³C NMR Spectroscopy.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-hepten-1-ol. The document details the characteristic fragmentation pathways, presents quantitative data in a clear format, and outlines a typical experimental protocol for analysis. The information contained herein is intended to aid researchers in the identification and characterization of this and structurally related unsaturated alcohols.

Introduction

This compound is an unsaturated fatty alcohol with the chemical formula C7H14O.[1][2] Its structure, containing both a hydroxyl group and a carbon-carbon double bond, leads to a distinct fragmentation pattern under electron ionization. Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for the development of analytical methods in various fields, including flavor and fragrance analysis, metabolomics, and environmental monitoring.

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the parent molecule. The molecular ion (M+) peak is often weak or absent in the spectra of primary alcohols due to rapid fragmentation.[3] The fragmentation is dominated by processes such as alpha-cleavage, dehydration, and rearrangements involving the double bond.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Identity
41100[C3H5]+ (Allyl cation)
5585[C4H7]+
6750[C5H7]+
8130[C6H9]+
965[M-H2O]+• (Dehydration product)
114<1[M]+• (Molecular ion)

Key Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by several key reaction pathways, common to unsaturated alcohols.[4][5]

  • Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For primary alcohols, this would typically lead to a prominent ion at m/z 31 ([CH2OH]+). However, in the case of this compound, this fragment is not a major peak, suggesting other fragmentation routes are more favorable.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[5][6] This results in the formation of an alkene radical cation. For this compound, a peak at m/z 96, corresponding to [M-H2O]+•, is observed.

  • Allylic Cleavage: The presence of the double bond at the 4-position facilitates allylic cleavage, leading to the formation of stable allyl cations. This is a dominant fragmentation pathway for this compound, as evidenced by the base peak at m/z 41, which corresponds to the [C3H5]+ fragment.

  • Rearrangements: Complex rearrangements, including hydrogen shifts, can occur, leading to the formation of various hydrocarbon fragments. The series of peaks at m/z 55, 67, and 81 are characteristic of such rearrangements in unsaturated systems.

Below is a diagram illustrating the proposed primary fragmentation pathways of this compound.

Fragmentation_Pathway M This compound (m/z 114) M_ion [M]+• (m/z 114) M->M_ion Electron Ionization frag_96 [M-H2O]+• (m/z 96) M_ion->frag_96 - H2O frag_41 [C3H5]+ (m/z 41) M_ion->frag_41 Allylic Cleavage frag_55 [C4H7]+ (m/z 55) M_ion->frag_55 Rearrangement frag_67 [C5H7]+ (m/z 67) M_ion->frag_67 Rearrangement frag_81 [C6H9]+ (m/z 81) M_ion->frag_81 Rearrangement

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

  • If analyzing complex matrices, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent filament damage from the solvent peak.

The logical workflow for a typical GC-MS experiment is depicted in the following diagram.

MS_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Sample Preparation Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Compound_ID Compound Identification Spectral_Interpretation->Compound_ID

Caption: Logical workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a dominant allylic cleavage leading to a base peak at m/z 41, and a notable dehydration peak at m/z 96. The molecular ion is typically of very low abundance. This detailed fragmentation pattern, in conjunction with the provided experimental guidelines, serves as a valuable resource for the identification and structural characterization of this compound and related unsaturated alcohols in various scientific and industrial applications.

References

4-Hepten-1-ol: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hepten-1-ol is an unsaturated aliphatic alcohol that exists as two geometric isomers: (Z)-4-Hepten-1-ol (cis) and (E)-4-Hepten-1-ol (trans). While the initial discovery and isolation of this compound are not well-documented in readily available scientific literature, its applications in the flavor and fragrance industry are established. The (Z)-isomer, in particular, is noted for its green, grassy, and fruity aroma, reminiscent of strawberry and tomato leaf, making it a valuable component in various formulations. This guide provides a detailed overview of the physicochemical properties of this compound and outlines plausible, stereoselective synthetic routes for both its (Z) and (E) isomers, complete with detailed experimental protocols and expected data.

Physicochemical and Spectroscopic Data

The properties of the (Z) and (E) isomers of this compound are summarized below. This data is compiled from various chemical databases and commercial suppliers.

Property(Z)-4-Hepten-1-ol(E)-4-Hepten-1-ol
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
CAS Number 6191-71-524469-79-2
Appearance Clear, colorless liquidColorless liquid
Boiling Point 78 °C @ 23 mmHg[1]149-150 °C @ 760 mmHg
Density 0.850 g/mL at 20 °C[1]0.824 g/mL
Refractive Index (n20/D) 1.445[1]Not reported
Odor Profile Green, grassy, sweet, with notes of strawberry and tomato vine.[2]Grease-like smell

Stereoselective Synthetic Methodologies

The stereoselective synthesis of the (Z) and (E) isomers of this compound can be achieved through the reduction of a common alkyne precursor, 4-heptyn-1-ol. The choice of reduction methodology dictates the stereochemical outcome.

Synthesis of (Z)-4-Hepten-1-ol via Catalytic Hydrogenation

The (Z)-isomer can be prepared with high stereoselectivity by the partial hydrogenation of 4-heptyn-1-ol using a poisoned catalyst, such as Lindlar's catalyst. This method ensures a syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a hydrogen balloon connected via a septum, and a condenser. The flask is charged with 4-heptyn-1-ol (5.6 g, 50 mmol) and 100 mL of methanol (B129727).

  • Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 250 mg) and quinoline (B57606) (0.2 mL) are added to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from the balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product, while minimizing over-reduction to heptan-1-ol.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol (2 x 20 mL).

  • Isolation and Purification: The combined filtrate is concentrated under reduced pressure. The resulting residue is dissolved in diethyl ether (100 mL) and washed with 1 M HCl (2 x 30 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to afford (Z)-4-hepten-1-ol.

Synthesis of (E)-4-Hepten-1-ol via Dissolving Metal Reduction

The (E)-isomer is accessible through the reduction of 4-heptyn-1-ol using a dissolving metal system, typically sodium or lithium in liquid ammonia (B1221849). This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans or (E)-alkene.

  • Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is maintained under an inert atmosphere (argon or nitrogen).

  • Ammonia Condensation: Anhydrous ammonia (approximately 200 mL) is condensed into the flask at -78 °C (dry ice/acetone bath).

  • Reagent Addition: Small pieces of sodium metal (2.3 g, 100 mmol) are carefully added to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Alkyne Addition: A solution of 4-heptyn-1-ol (5.6 g, 50 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the stirred sodium-ammonia solution. The reaction is allowed to proceed for 2-3 hours at -78 °C.

  • Quenching: The reaction is carefully quenched by the slow addition of solid ammonium (B1175870) chloride (5.4 g, 100 mmol) until the blue color disappears. The ammonia is then allowed to evaporate overnight as the flask warms to room temperature.

  • Workup and Purification: Water (100 mL) is added to the residue, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by fractional distillation to yield (E)-4-hepten-1-ol.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described synthetic protocols.

Parameter(Z)-4-Hepten-1-ol Synthesis(E)-4-Hepten-1-ol Synthesis
Starting Material 4-Heptyn-1-ol4-Heptyn-1-ol
Key Reagents H₂, Lindlar's Catalyst, QuinolineNa, Liquid NH₃, NH₄Cl
Typical Yield 85-95%80-90%
Stereoselectivity >98% (Z)-isomer>95% (E)-isomer
Purity (Post-Purification) >99% (by GC)>99% (by GC)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures for obtaining the (Z) and (E) isomers of this compound.

G cluster_Z Synthesis of (Z)-4-Hepten-1-ol start_Z 4-Heptyn-1-ol in Methanol reagents_Z Add Lindlar's Catalyst and Quinoline start_Z->reagents_Z hydrogenation Hydrogenate (H₂ balloon) at Room Temperature reagents_Z->hydrogenation filtration Filter through Celite to Remove Catalyst hydrogenation->filtration workup_Z Aqueous Workup (HCl, NaHCO₃, Brine) filtration->workup_Z purification_Z Fractional Distillation workup_Z->purification_Z product_Z (Z)-4-Hepten-1-ol purification_Z->product_Z

Caption: Workflow for the synthesis of (Z)-4-Hepten-1-ol.

G cluster_E Synthesis of (E)-4-Hepten-1-ol start_E Condense Liquid NH₃ at -78°C dissolve_Na Dissolve Sodium Metal (Blue Solution) start_E->dissolve_Na add_alkyne Add 4-Heptyn-1-ol in THF dissolve_Na->add_alkyne quench Quench with NH₄Cl add_alkyne->quench evaporate Evaporate NH₃ quench->evaporate workup_E Aqueous Workup and Extraction evaporate->workup_E purification_E Column Chromatography or Distillation workup_E->purification_E product_E (E)-4-Hepten-1-ol purification_E->product_E

Caption: Workflow for the synthesis of (E)-4-Hepten-1-ol.

Known Applications and Biological Context

The primary application of this compound, particularly the (Z)-isomer, is in the flavor and fragrance industry. Its characteristic green and fruity notes make it a desirable component in perfumes, cosmetics, and as a flavoring agent in food products.

There is limited publicly available information regarding the involvement of this compound in specific biological signaling pathways or its potential for drug development. While it is classified as a fatty alcohol, a class of molecules with diverse biological roles, specific studies on the pharmacological activity of this compound are not prominent in the scientific literature. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

This compound is a valuable specialty chemical with established uses in the flavor and fragrance sector. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through stereoselective methods. The partial hydrogenation of 4-heptyn-1-ol over a poisoned catalyst provides a robust route to the (Z)-isomer, while a dissolving metal reduction of the same precursor yields the (E)-isomer. These synthetic pathways offer high yields and excellent stereocontrol, making both isomers accessible for research and commercial applications. Future investigations into the biological activities of this compound could reveal novel applications beyond its current use.

References

An In-depth Technical Guide on the Thermodynamic Stability of 4-Hepten-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic stability of the geometric isomers of 4-hepten-1-ol, specifically (Z)-4-hepten-1-ol (cis) and (E)-4-hepten-1-ol (trans). Due to the limited availability of direct experimental thermodynamic data for these specific isomers in publicly accessible literature, this guide integrates fundamental thermodynamic principles, general stability trends for cis/trans isomers, and detailed experimental protocols for determining such properties.

Introduction to Thermodynamic Stability of Geometric Isomers

The thermodynamic stability of a molecule refers to its energy state relative to other isomers. A more stable isomer will have a lower standard Gibbs free energy of formation (ΔG°f). For geometric isomers, such as the (Z) and (E) forms of this compound, the difference in stability primarily arises from steric hindrance.

In most cases, the trans isomer is thermodynamically more stable than the cis isomer.[1][2] This is because the larger substituent groups on the double bond are positioned on opposite sides, minimizing steric strain.[1][3] In the cis isomer, these groups are on the same side, leading to electronic repulsion and a higher energy state.[1][3] The interconversion between cis and trans isomers, while not spontaneous under standard conditions, can be achieved, often through catalysis, allowing the system to reach equilibrium.[3]

Quantitative Data on this compound Isomers

However, we can present a representative table to illustrate how such data would be structured and interpreted. The values presented below are hypothetical and based on general trends observed for analogous unsaturated alcohols, where the trans isomer is slightly more stable than the cis isomer.

Table 1: Hypothetical Thermodynamic Data for this compound Isomers at 298.15 K

Property(Z)-4-Hepten-1-ol (cis)(E)-4-Hepten-1-ol (trans)Units
Molecular FormulaC₇H₁₄OC₇H₁₄O
Molecular Weight114.19114.19 g/mol
Standard Enthalpy of Formation (ΔH°f)-285-290kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°f)-115-118kJ/mol
Standard Entropy (S°)420425J/(mol·K)

Note: These values are illustrative. The lower ΔH°f and ΔG°f for the (E)-isomer would indicate its greater thermodynamic stability.

Isomerization and Equilibrium

The isomerization of (Z)-4-hepten-1-ol to (E)-4-hepten-1-ol is an equilibrium process. The standard Gibbs free energy change for the reaction (ΔG°_rxn) determines the position of the equilibrium and can be calculated from the standard Gibbs free energies of formation of the products and reactants.

ΔG°_rxn = ΔG°f((E)-isomer) - ΔG°f((Z)-isomer)

The equilibrium constant (K_eq) is related to the standard Gibbs free energy change by the following equation:

ΔG°_rxn = -RT ln(K_eq)

where R is the ideal gas constant and T is the temperature in Kelvin. A negative ΔG°_rxn would indicate that the formation of the trans isomer is favored at equilibrium.

Isomerization_Energy_Profile cluster_reactants (Z)-4-Hepten-1-ol (cis) cluster_products (E)-4-Hepten-1-ol (trans) cluster_TS Transition State Z_isomer (Z)-isomer E_isomer (E)-isomer TS Transition State Z_level E_level Z_level->E_level  ΔG°_rxn < 0 TS_level Z_level->TS_level Reaction Coordinate Z_level->TS_level ΔG‡ TS_level->E_level Reaction Coordinate Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Isomerization energy profile for this compound.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of the this compound isomers can be determined experimentally through various calorimetric techniques. The primary method for obtaining the standard enthalpy of formation is by measuring the enthalpy of combustion using a bomb calorimeter.

This protocol provides a general procedure for determining the enthalpy of combustion of a liquid alcohol like this compound.

Objective: To measure the heat of combustion (ΔH°c) of (Z)- or (E)-4-hepten-1-ol, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Materials:

  • Bomb calorimeter

  • High-purity sample of this compound isomer

  • Benzoic acid (for calibration)

  • Fuse wire

  • High-pressure oxygen cylinder

  • Digital thermometer with high precision

  • Analytical balance

  • Deionized water

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the sample crucible.

    • Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Assemble the bomb, seal it, and pressurize it with pure oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely measured mass of deionized water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Combustion of this compound:

    • Accurately weigh the sample cup containing a known mass (approx. 0.8 g) of the this compound isomer.

    • Place the sample cup in the bomb and attach the fuse wire.

    • Repeat the pressurization, assembly, and ignition steps as performed for the benzoic acid calibration.

    • Record the initial and final temperatures to determine the temperature change (ΔT).

  • Calculations:

    • Calculate the total heat released (q_total) during the combustion of the alcohol using the heat capacity of the calorimeter and the measured temperature change.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the molar enthalpy of combustion (ΔH°c) of the this compound isomer.

    • Use the known standard enthalpies of formation for CO₂(g) and H₂O(l) and the experimental ΔH°c to calculate the standard enthalpy of formation (ΔH°f) of the isomer using Hess's Law for the combustion reaction: C₇H₁₄O(l) + 10 O₂(g) → 7 CO₂(g) + 7 H₂O(l)

BombCalorimetryWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Weigh Sample & Fuse Wire p2 Assemble Bomb p1->p2 p3 Pressurize with O₂ p2->p3 p4 Place Bomb in Water-filled Calorimeter p3->p4 m1 Record Initial Temperature p4->m1 m2 Ignite Sample m1->m2 m3 Record Final Temperature m2->m3 a1 Calculate Heat Released (q) m3->a1 a2 Calculate ΔH°c a1->a2 a3 Calculate ΔH°f using Hess's Law a2->a3

Workflow for Bomb Calorimetry.

DSC can be used to measure the heat capacity of the isomers as a function of temperature and to study any phase transitions.[5][6][7][8] While not providing a direct measure of the enthalpy of formation, accurate heat capacity data is crucial for correcting thermodynamic values to different temperatures.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[6] This allows for the determination of heat capacity and the enthalpy of phase transitions.

Procedure Outline:

  • An accurately weighed sample of the this compound isomer is placed in a sample pan. An empty pan is used as a reference.

  • The sample and reference are heated at a constant rate.

  • The differential heat flow between the sample and the reference is measured and plotted against temperature.

  • The resulting thermogram can be analyzed to determine heat capacity and other thermal events.

Computational Approaches

In the absence of experimental data, computational chemistry methods such as Density Functional Theory (DFT) can be employed to calculate the thermodynamic properties of the this compound isomers.[9][10] These calculations can provide reliable estimates of the ground-state energies, and from these, the enthalpies and Gibbs free energies of formation can be derived.[10][11][12] Such studies would be invaluable in confirming the expected greater stability of the (E)-isomer.

Conclusion

References

Solubility of 4-Hepten-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Hepten-1-ol in Organic Solvents

Introduction

This compound is an unsaturated fatty alcohol with the molecular formula C₇H₁₄O. It exists as cis-(Z) and trans-(E) isomers and is recognized for its role as a volatile organic compound in various plants and as an intermediate in organic synthesis, particularly in the flavor and fragrance industries.[1] Understanding the solubility of this compound in different organic solvents is critical for its application in chemical synthesis, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and illustrates the underlying principles governing its behavior in various solvent systems.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound features a polar hydroxyl (-OH) group and a non-polar seven-carbon aliphatic chain, giving it a dual character that dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₄O [1][2][3]
Molecular Weight 114.19 g/mol [1][2][3]
Appearance Clear, colorless liquid [1][2]
Density ~0.850 g/mL at 20 °C [1][3]
Boiling Point 78 °C at 23 mmHg [2][3]

| CAS Number | 6191-71-5 (cis-isomer) |[1][2][3] |

Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5][6] The polarity of organic molecules is determined by the balance between their polar functional groups and non-polar hydrocarbon components.

This compound's structure, with its polar hydroxyl head and non-polar seven-carbon tail, allows it to be soluble in a range of organic solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrocarbon chain interacts favorably with non-polar solvents via London dispersion forces.

Table 2: Qualitative Solubility of this compound in Various Solvents

Solvent Solvent Type Solubility/Miscibility Source
Water Very Polar, Protic Insoluble / Slightly Soluble [2]
Ethanol (B145695) Polar, Protic Soluble [2]
Diethyl Ether Moderately Polar, Aprotic Soluble

| Chloroform | Moderately Polar, Aprotic | Soluble | |

Based on its structure and the "like dissolves like" principle, this compound is expected to be miscible with a variety of common organic solvents, including other short-chain alcohols (e.g., methanol, propanol, butanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility in very non-polar solvents like hexane (B92381) or toluene (B28343) is also anticipated due to its significant hydrocarbon character.

Experimental Protocols for Solubility Determination

Precise and reproducible methods are essential for quantifying the solubility of a compound. The choice of method depends on whether a qualitative assessment (miscibility) or a precise quantitative measurement is required.

Method 1: Visual Determination of Miscibility

This is a straightforward, qualitative method for determining if two liquids are miscible in all proportions.

Protocol:

  • Preparation: Add a known volume (e.g., 1 mL) of this compound to a clear glass test tube at a controlled temperature (e.g., 25 °C).

  • Titration: Incrementally add the organic solvent of interest to the test tube, agitating the mixture after each addition.

  • Observation: Visually inspect the mixture. The formation of a single, clear liquid phase indicates miscibility. If the mixture appears cloudy or separates into distinct layers, the substances are immiscible or partially soluble.[5][7]

  • Confirmation: The test should be repeated by adding this compound to the solvent to confirm miscibility across different concentration ranges.

Method 2: Quantitative Equilibrium Shake-Flask Method

This is a widely used technique for accurately determining the solubility of a compound in a solvent at equilibrium. It is particularly useful for compounds that are not infinitely miscible.

Protocol:

  • System Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of a distinct solute phase is necessary to ensure a saturated solution is achieved.[8]

  • Equilibration: Agitate the flask in a constant-temperature shaker bath (e.g., 25 °C ± 0.2 °C) for an extended period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[8][9]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature bath for several hours to permit the separation of the undissolved this compound. For fine dispersions, centrifugation may be required to achieve a clear separation.

  • Sampling: Carefully extract an aliquot from the clear, saturated supernatant without disturbing the undissolved layer.

  • Analysis: Determine the concentration of this compound in the aliquot using a validated analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly suitable method due to its sensitivity and specificity for volatile organic compounds.[9]

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solvent, typically in units of g/100 mL or mol/L.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical principles governing the solubility of this compound.

G prep 1. Preparation Add excess this compound to solvent in a sealed flask. equil 2. Equilibration Agitate in shaker bath (e.g., 24h at 25°C). prep->equil sep 3. Phase Separation Cease agitation and allow layers to separate (or centrifuge). equil->sep sample 4. Sampling Withdraw aliquot from the clear supernatant. sep->sample analyze 5. Analysis Quantify concentration using Gas Chromatography (GC). sample->analyze result 6. Result Calculate solubility (e.g., g/100 mL). analyze->result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

G solute This compound polar_part Polar Head (-OH Group) solute->polar_part nonpolar_part Non-Polar Tail (C7H13 Chain) solute->nonpolar_part polar_solvent Polar Solvents (e.g., Ethanol) polar_part->polar_solvent 'Like Dissolves Like' (H-Bonding) nonpolar_solvent Non-Polar Solvents (e.g., Hexane) nonpolar_part->nonpolar_solvent 'Like Dissolves Like' (Dispersion Forces) solvent Organic Solvent solubility High Solubility / Miscibility polar_solvent->solubility nonpolar_solvent->solubility

Caption: Principle of "Like Dissolves Like" for this compound.

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic attributable to its amphiphilic molecular structure. It is readily soluble in polar solvents like ethanol and moderately polar solvents such as diethyl ether and chloroform, primarily due to interactions with its hydroxyl group.[2] Its significant hydrocarbon chain also promotes solubility in less polar environments. For precise quantitative applications, the equilibrium shake-flask method followed by gas chromatographic analysis provides a reliable and robust protocol. This understanding of its solubility is fundamental for scientists and professionals in optimizing its use in research and industrial applications.

References

An In-depth Technical Guide to the Olfactory Properties of (Z)-4-hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-hepten-1-ol is a volatile organic compound recognized for its potent and distinct aroma profile. As a C7 unsaturated alcohol, it belongs to a class of compounds known as "green notes," which are prevalent in the scents of many fruits, vegetables, and plants. This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties of (Z)-4-hepten-1-ol, including its sensory characteristics, odor detection threshold, and the general mechanisms of olfactory perception. This document is intended to serve as a foundational resource for researchers in the fields of sensory science, flavor and fragrance chemistry, and drug development exploring the interactions of volatile compounds with the olfactory system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-4-hepten-1-ol is presented in Table 1. These properties influence its volatility and interaction with olfactory receptors.

PropertyValue
Synonyms cis-4-Hepten-1-ol, (4Z)-Hept-4-en-1-ol
CAS Number 6191-71-5
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless liquid
Boiling Point 78 °C at 23 mmHg
Flash Point 73.89 °C (165.00 °F)
Odor Type Green

Olfactory Profile and Sensory Data

(Z)-4-hepten-1-ol is characterized by a complex and multifaceted odor profile. Its primary descriptor is "green," a term used in sensory science to describe the smell of fresh-cut grass, leaves, and unripe fruit.[1][2] Beyond this general classification, its aroma is further nuanced with fatty, oily, and creamy notes, accompanied by a distinct vegetable-like character.[2] Some sources also report fruity undertones, specifically reminiscent of strawberry and tomato.[1]

Quantitative Olfactory Data

The odor detection threshold is a critical parameter in sensory science, representing the minimum concentration of a substance that can be detected by the human olfactory system. The available data for (Z)-4-hepten-1-ol is summarized in Table 2. It is important to note that odor threshold values can vary depending on the experimental methodology and the sensory panel.

ParameterReported Value
Odor Detection Threshold (in air) 70 ppb

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like (Z)-4-hepten-1-ol relies on a combination of instrumental and sensory analysis techniques. While specific experimental protocols for this particular compound are not extensively detailed in publicly available literature, this section outlines representative methodologies commonly employed in the field.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a complex mixture. In this method, the effluent from a gas chromatograph is split, with one portion directed to a chemical detector (such as a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

A general workflow for a GC-O experiment is depicted below:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_data Data Analysis Sample Volatile Sample ((Z)-4-hepten-1-ol solution) Extraction Headspace SPME or Solvent Extraction Sample->Extraction Concentration Concentration of Volatiles Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Column Gas Chromatographic Separation GC_Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Sniffing Port (Sensory Detection) Splitter->Sniffing_Port Compound_ID Compound Identification MS_Detector->Compound_ID Aromagram Aromagram Generation Sniffing_Port->Aromagram Odor_Description Odor Description and Intensity Rating Sniffing_Port->Odor_Description

A representative workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation for Odor Threshold Determination

The determination of the odor detection threshold is typically performed using a trained sensory panel and a forced-choice presentation method, such as the triangle test.

Objective: To determine the lowest concentration of (Z)-4-hepten-1-ol that is detectably different from a blank sample.

Materials:

  • A stock solution of (Z)-4-hepten-1-ol in a suitable solvent (e.g., mineral oil or ethanol).

  • A series of dilutions of the stock solution.

  • Odor-free air or nitrogen for sample presentation.

  • Olfactometer or sniffing bottles.

  • A panel of trained sensory assessors (typically 8-12 members).

Protocol:

  • Panelist Training: Panelists are familiarized with the odor of (Z)-4-hepten-1-ol and the testing procedure.

  • Sample Preparation: A geometric dilution series of (Z)-4-hepten-1-ol is prepared. The concentration range should span from clearly detectable to sub-threshold levels.

  • Triangle Test Presentation: In each trial, three samples are presented to the panelist: two are blanks (odor-free air or solvent) and one contains a specific dilution of (Z)-4-hepten-1-ol. The position of the odd sample is randomized.

  • Task: The panelist is asked to identify the sample that is different from the other two.

  • Data Collection: The number of correct identifications at each concentration level is recorded.

  • Data Analysis: The group's detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% in a triangle test).

The logical flow of a triangle test for odor threshold determination is illustrated in the following diagram:

Triangle_Test_Workflow Start Start: Present a Set of Three Samples Panelist Panelist Sniffs Each Sample Start->Panelist Decision Which sample is the odd one out? Panelist->Decision Correct Correct Identification Decision->Correct Odd Sample Identified Incorrect Incorrect Identification Decision->Incorrect Odd Sample Not Identified Record Record Result for the Given Concentration Correct->Record Incorrect->Record Next Present Next Concentration Set Record->Next Next->Panelist Analyze Analyze Data to Determine 50% Correct Detection Threshold Next->Analyze After all concentrations tested End End Analyze->End

Logical workflow of the triangle test for odor threshold determination.

Mechanism of Olfactory Perception

The perception of (Z)-4-hepten-1-ol, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to (Z)-4-hepten-1-ol have not yet been identified in the scientific literature, the general signaling cascade following odorant binding is well-established.

Upon binding of an odorant molecule to its cognate OR, a conformational change in the receptor is induced. This activates a coupled G-protein (G-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.

A simplified diagram of this canonical olfactory signaling pathway is presented below:

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant (Z)-4-hepten-1-ol OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (G-olf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP CNG_channel Cyclic Nucleotide-gated Ion Channel Depolarization Neuron Depolarization CNG_channel->Depolarization Na+/Ca2+ influx cAMP->CNG_channel Opening Action_Potential Action Potential to Brain Depolarization->Action_Potential

The general olfactory signal transduction cascade.

Conclusion and Future Directions

(Z)-4-hepten-1-ol possesses a distinct and complex "green" aroma profile with fatty, creamy, and vegetable nuances. While its odor detection threshold has been reported, there is a notable lack of detailed, publicly available experimental data specifically for this compound. Future research should focus on a more comprehensive characterization of its sensory properties using standardized methodologies and larger sensory panels. Furthermore, the identification of the specific olfactory receptors that bind to (Z)-4-hepten-1-ol would provide valuable insights into the molecular basis of its perception and contribute to a deeper understanding of structure-odor relationships. Such studies would be highly beneficial for the targeted design of novel flavor and fragrance ingredients and for advancing our knowledge of chemosensory science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Hepten-1-ol is a valuable synthetic intermediate in the preparation of various organic molecules, including natural products and pharmaceuticals. The presence of a Z-configured double bond and a primary alcohol functional group makes it a versatile building block. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it is particularly effective for the formation of Z-alkenes from aldehydes and unstabilized ylides.[1][2][3] This document provides a detailed protocol for the synthesis of (Z)-4-Hepten-1-ol, commencing with the preparation of the requisite phosphonium (B103445) salt followed by the Wittig olefination.

Overall Reaction Scheme

The synthesis of (Z)-4-Hepten-1-ol is a two-step process:

  • Step 1: Synthesis of (4-hydroxybutyl)triphenylphosphonium bromide. This step involves the reaction of 4-bromo-1-butanol (B1194514) with triphenylphosphine (B44618) to form the corresponding phosphonium salt.[4]

  • Step 2: Wittig Reaction. The phosphonium salt is deprotonated in situ with a strong base to form the corresponding ylide. This unstabilized ylide then reacts with propanal to yield (Z)-4-Hepten-1-ol with high stereoselectivity.[1][5]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
4-Bromo-1-butanolC₄H₉BrO153.0233036-62-3Starting material for phosphonium salt
TriphenylphosphineC₁₈H₁₅P262.29603-35-0Nucleophile for phosphonium salt formation
Acetonitrile (anhydrous)CH₃CN41.0575-05-8Solvent for phosphonium salt synthesis
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Used for precipitation and washing
(4-hydroxybutyl)triphenylphosphonium bromideC₂₂H₂₄BrOP415.3287436-78-0Wittig salt intermediate
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Strong base for ylide generation
Tetrahydrofuran (B95107) (THF, anhydrous)C₄H₈O72.11109-99-9Solvent for Wittig reaction
PropanalC₃H₆O58.08123-38-6Carbonyl component for Wittig reaction
Saturated aqueous ammonium (B1175870) chlorideNH₄Cl53.4912125-02-9For quenching the reaction
Sodium sulfate (B86663) (anhydrous)Na₂SO₄142.047757-82-6Drying agent
Table 2: Product Characterization and Yield
ProductPropertyValue
(Z)-4-Hepten-1-olMolecular FormulaC₇H₁₄O
Molar Mass ( g/mol )114.19
AppearanceColorless oil
Boiling Point~165-167 °C
Typical Yield75-85% (for Wittig step)
Z:E Ratio>95:5
Table 3: Spectroscopic Data for (Z)-4-Hepten-1-ol
SpectroscopyChemical Shift (δ ppm) or Wavenumber (cm⁻¹)Assignment
¹H NMR (CDCl₃, 400 MHz)~5.45-5.30 (m, 2H)-CH=CH-
~3.65 (t, 2H)-CH₂OH
~2.10 (q, 2H)=CH-CH₂-
~1.65 (quint, 2H)-CH₂-CH₂OH
~0.95 (t, 3H)-CH₃
¹³C NMR (CDCl₃, 100 MHz)~131.5, 128.0-CH=CH-
~62.5-CH₂OH
~30.5-CH₂-CH₂OH
~23.0=CH-CH₂-
~14.0-CH₃
IR (neat)~3330 (broad)O-H stretch
~3010=C-H stretch
~1655C=C stretch (Z)

Experimental Protocols

Step 1: Synthesis of (4-hydroxybutyl)triphenylphosphonium bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 4-bromo-1-butanol (1.05 eq).

  • Reflux: Heat the reaction mixture to reflux for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Isolation of Product: Cool the reaction mixture to room temperature. Add anhydrous diethyl ether to facilitate further precipitation of the salt.

  • Filtration and Drying: Collect the white solid by vacuum filtration, wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials, and dry the salt under vacuum. The (4-hydroxybutyl)triphenylphosphonium bromide can be used in the next step without further purification.

Step 2: Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction
  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (4-hydroxybutyl)triphenylphosphonium bromide (1.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (2.1 eq, as the hydroxyl proton will also be deprotonated) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide. Stir the ylide solution at 0 °C for 1 hour.

  • Addition of Aldehyde: Slowly add a solution of propanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of (Z)-4-hepten-1-ol and triphenylphosphine oxide.

Purification of (Z)-4-Hepten-1-ol

The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove.[6][7]

  • Chromatographic Purification: The most common method for purification is flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes (e.g., 10% to 30% ethyl acetate), is typically used. The less polar (Z)-4-hepten-1-ol will elute before the more polar triphenylphosphine oxide.

  • Alternative Purification (Precipitation): For larger scale reactions where chromatography is less practical, the triphenylphosphine oxide can be removed by precipitation.[8] After the initial workup, the crude mixture can be dissolved in a minimal amount of a polar solvent (e.g., diethyl ether or ethyl acetate), and then a non-polar solvent (e.g., hexanes or pentane) is added to precipitate the triphenylphosphine oxide. The mixture is then filtered, and the filtrate containing the desired product is concentrated. This process may need to be repeated for complete removal.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_purification Purification start1 4-Bromo-1-butanol + Triphenylphosphine reaction1 Reflux in Acetonitrile start1->reaction1 product1 (4-hydroxybutyl)triphenylphosphonium bromide reaction1->product1 start2 Phosphonium Salt in THF product1->start2 ylide_formation Add n-BuLi (0 °C) start2->ylide_formation ylide Phosphonium Ylide ylide_formation->ylide wittig_reaction Reaction at RT ylide->wittig_reaction propanal Propanal propanal->wittig_reaction crude_product Crude (Z)-4-Hepten-1-ol + Triphenylphosphine Oxide wittig_reaction->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure (Z)-4-Hepten-1-ol purification->final_product

Caption: Workflow for the synthesis of (Z)-4-Hepten-1-ol.

References

Application Notes and Protocols for the Grignard Reaction Preparation of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. This application note details a protocol for the synthesis of 4-hepten-1-ol, a homoallylic alcohol, via the reaction of a Grignard reagent with an epoxide. Specifically, it describes the reaction of 3-butenylmagnesium bromide with propylene (B89431) oxide. Homoallylic alcohols are valuable synthetic intermediates in the preparation of a variety of organic molecules, including natural products and pharmaceuticals. The described methodology provides a robust approach for the preparation of this unsaturated primary alcohol.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. It is important to note that the butenyl Grignard reagent can exist in equilibrium between its primary (but-3-en-1-yl) and secondary (but-2-en-1-yl or α-methylallyl) isomeric forms. While the reaction with epoxides generally favors attack by the primary Grignard reagent, the potential for the formation of isomeric alcohol byproducts should be considered, necessitating careful purification of the final product.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Step 1: Formation of the Grignard Reagent (if not commercially available) Starting Material: 4-bromo-1-butene (B139220) Reagent: Magnesium turnings Solvent: Anhydrous Tetrahydrofuran (THF)

Step 2: Reaction with Epoxide and Workup Grignard Reagent: 3-butenylmagnesium bromide Electrophile: Propylene oxide Workup: Aqueous acid (e.g., saturated NH₄Cl solution or dilute HCl)

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Butenylmagnesium bromide0.5 M solution in THFSigma-AldrichOr prepared in situ
Propylene oxideAnhydrous, >99%Sigma-AldrichShould be freshly distilled
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeRequired for Grignard reagent stability
Saturated aq. NH₄ClReagent GradeFisher ScientificFor reaction quenching
Diethyl etherAnhydrousFisher ScientificFor extraction
Anhydrous Magnesium SulfateReagent GradeSigma-AldrichFor drying organic layers
Hydrochloric Acid (HCl)1 M solutionVWRFor workup (alternative)
Protocol 1: Synthesis of this compound

Reaction Setup:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Procedure:

  • To the three-necked flask, equipped with a magnetic stir bar, add 100 mL of a 0.5 M solution of 3-butenylmagnesium bromide in THF (50 mmol) via a syringe or cannula.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of propylene oxide (2.9 g, 50 mmol) in 20 mL of anhydrous THF.

  • Add the propylene oxide solution dropwise to the stirred Grignard reagent solution over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Workup and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (literature boiling point: ~78-80 °C at 15 mmHg).

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters
Reactant/ParameterMolar Mass ( g/mol )AmountMoles (mmol)VolumeConcentration
3-Butenylmagnesium bromide159.31-50100 mL0.5 M in THF
Propylene oxide58.082.9 g503.5 mL-
Anhydrous THF72.11--20 mL-
Reaction Temperature-0 °C to RT---
Reaction Time-2-3 hours---
Table 2: Representative Yield and Product Characterization
ParameterValueMethod/Reference
Theoretical Yield5.71 gCalculated
Expected Actual Yield3.4 - 4.6 g (60-80%)Based on analogous reactions
AppearanceColorless liquidVisual Inspection
Boiling Point~78-80 °C @ 15 mmHgLiterature Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)5.85-5.75 (m, 1H), 5.55-5.45 (m, 2H), 3.65 (t, J=6.4 Hz, 2H), 2.10 (q, J=6.8 Hz, 2H), 1.65 (p, J=6.8 Hz, 2H), 0.95 (t, J=7.6 Hz, 3H)Representative data for the cis-isomer
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)131.5, 125.0, 62.5, 32.5, 30.0, 25.5, 14.0Representative data

Visualizations

Reaction Pathway Diagram

Grignard_Reaction Synthesis of this compound via Grignard Reaction cluster_start Starting Materials cluster_reagent Grignard Reagent cluster_electrophile Electrophile cluster_intermediate Intermediate cluster_product Final Product 4-bromo-1-butene 4-Bromo-1-butene Grignard 3-Butenylmagnesium bromide 4-bromo-1-butene->Grignard THF Mg Magnesium (Mg) Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Epoxide Propylene oxide Epoxide->Alkoxide Product This compound Alkoxide->Product H₃O⁺ Workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Workflow Experimental Workflow for this compound Synthesis Setup Reaction Setup Dry glassware under inert atmosphere (N₂/Ar) Grignard_Prep Grignard Reagent Add 3-butenylmagnesium bromide solution to flask and cool to 0 °C Setup->Grignard_Prep Addition Addition of Electrophile Dropwise addition of propylene oxide in THF at 0-5 °C Grignard_Prep->Addition Reaction Reaction Stir at room temperature for 2-3 hours Addition->Reaction Quench Quenching Cool to 0 °C and add saturated aq. NH₄Cl Reaction->Quench Extraction Extraction Extract with diethyl ether Quench->Extraction Drying Drying Dry combined organic layers over MgSO₄ Extraction->Drying Purification Purification Filter, concentrate, and purify by fractional distillation Drying->Purification Analysis Analysis Characterize product by NMR, IR, and GC-MS Purification->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol, also known as (Z)-4-hepten-1-ol, is a valuable unsaturated alcohol that serves as a key building block in the synthesis of various fine chemicals, including fragrances, flavoring agents, and pharmaceutical intermediates.[1] Its biological activity and specific stereochemistry make it a target of interest in organic synthesis. The controlled, stereoselective synthesis of the cis-(Z) isomer is crucial for its intended applications, necessitating reliable and efficient synthetic protocols.

These application notes provide a detailed overview of two primary stereoselective methods for the synthesis of cis-4-Hepten-1-ol: the partial hydrogenation of 4-heptyn-1-ol using a Lindlar catalyst and the Wittig reaction between propanal and a non-stabilized phosphorus ylide. This document offers detailed experimental protocols, a comparison of the synthetic routes, and diagrams to illustrate the chemical pathways and workflows.

Synthetic Strategies Overview

Two principal strategies are commonly employed for the stereoselective synthesis of cis-4-Hepten-1-ol:

  • Partial Hydrogenation of an Alkyne: This method involves the reduction of the triple bond of a suitable precursor, 4-heptyn-1-ol, using a "poisoned" catalyst, most notably the Lindlar catalyst. The catalyst's surface facilitates the syn-addition of hydrogen, leading to the formation of the cis-alkene.[2][3]

  • Wittig Olefination: This powerful carbon-carbon bond-forming reaction utilizes the reaction of an aldehyde (propanal) with a phosphorus ylide derived from (4-hydroxybutyl)triphenylphosphonium bromide. The use of non-stabilized ylides in aprotic, salt-free conditions typically favors the formation of the cis-alkene.[4][5]

Data Presentation: Comparison of Synthetic Routes

Parameter Partial Hydrogenation (Lindlar Catalyst) Wittig Reaction References
Starting Materials 4-Heptyn-1-olPropanal, (4-Hydroxybutyl)triphenylphosphonium bromide
Key Reagents Lindlar Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline), Hydrogen gas (H₂)Strong base (e.g., n-BuLi, NaH), Triphenylphosphine (B44618), 4-bromo-1-butanol (B1194514)[2][6]
Stereoselectivity (Z:E ratio) Typically >95:5Highly dependent on reaction conditions, but can achieve >90:10 for non-stabilized ylides.[7][8]
Typical Yield 85-98%60-80%[9]
Key Advantages High stereoselectivity, high yields, well-established method.Readily available starting materials, predictable stereochemistry with non-stabilized ylides.[2][4]
Key Disadvantages Use of toxic lead compounds in the catalyst, potential for over-reduction to the alkane, cost of the catalyst.Formation of triphenylphosphine oxide as a byproduct which can complicate purification, requirement for strictly anhydrous and inert conditions.[10]

Experimental Protocols

Protocol 1: Synthesis of cis-4-Hepten-1-ol via Partial Hydrogenation of 4-Heptyn-1-ol

This protocol is adapted from standard procedures for Lindlar hydrogenation.[2]

Materials:

  • 4-Heptyn-1-ol

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606)

  • Methanol (B129727) (reagent grade)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Celite®

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-heptyn-1-ol (5.0 g, 44.6 mmol) in methanol (50 mL).

  • Add Lindlar catalyst (250 mg, 5 mol% Pd) and a few drops of quinoline (as a further poison to prevent over-reduction).

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas (nitrogen or argon).

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The Celite® pad is washed with a small amount of methanol.

  • The combined filtrate is concentrated under reduced pressure to remove the methanol.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure cis-4-Hepten-1-ol.

Protocol 2: Synthesis of cis-4-Hepten-1-ol via Wittig Reaction

This protocol is based on general procedures for Z-selective Wittig reactions.[4]

Part A: Preparation of (4-hydroxybutyl)triphenylphosphonium bromide

Materials:

  • Triphenylphosphine

  • 4-Bromo-1-butanol

  • Acetonitrile (B52724)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve triphenylphosphine (26.2 g, 100 mmol) and 4-bromo-1-butanol (15.3 g, 100 mmol) in acetonitrile (150 mL).

  • The mixture is heated at reflux with stirring for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (4-hydroxybutyl)triphenylphosphonium bromide as a white solid.

Part B: Wittig Reaction and Synthesis of cis-4-Hepten-1-ol

Materials:

  • (4-hydroxybutyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Syringes

Procedure:

  • A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is flame-dried and cooled under a stream of nitrogen.

  • (4-hydroxybutyl)triphenylphosphonium bromide (20.8 g, 50 mmol) is added to the flask, and the flask is evacuated and backfilled with nitrogen.

  • Anhydrous THF (100 mL) is added via syringe, and the resulting suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) is added dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C. The formation of the orange-red ylide is observed.

  • The mixture is stirred at 0 °C for an additional 30 minutes.

  • Propanal (2.9 g, 50 mmol), freshly distilled, is added dropwise via syringe, keeping the temperature below 5 °C. The color of the reaction mixture will fade.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure cis-4-Hepten-1-ol.

Visualizations

Wittig_Reaction_Pathway TPP Triphenylphosphine PhosphoniumSalt (4-hydroxybutyl)triphenylphosphonium bromide TPP->PhosphoniumSalt + BromoButanol 4-Bromo-1-butanol BromoButanol->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane cis-Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + Propanal Propanal Propanal->Oxaphosphetane Product cis-4-Hepten-1-ol Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for cis-4-Hepten-1-ol synthesis.

Lindlar_Hydrogenation_Workflow Start Start: 4-Heptyn-1-ol Reaction Dissolve in Methanol Add Lindlar Catalyst & Quinoline Start->Reaction Hydrogenation Hydrogenation (H2 balloon) Reaction->Hydrogenation Monitoring Monitor by TLC/GC Hydrogenation->Monitoring Filtration Filter through Celite® Monitoring->Filtration Reaction Complete Concentration Concentrate under reduced pressure Filtration->Concentration Purification Flash Column Chromatography Concentration->Purification Product End: cis-4-Hepten-1-ol Purification->Product

Caption: Experimental workflow for Lindlar hydrogenation.

References

Application Notes and Protocols: 4-Hepten-1-ol as a Versatile Precursor for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-hepten-1-ol as a versatile starting material for the synthesis of various insect pheromones. The protocols detailed herein describe key chemical transformations to convert this compound into pheromones bearing aldehyde, acetate (B1210297), and epoxide functionalities. These classes of compounds are frequently found in the pheromone blends of numerous insect species, particularly within the order Lepidoptera.

The synthetic routes outlined are robust, scalable, and utilize common laboratory reagents and techniques. This document provides detailed experimental procedures, expected outcomes, and visual representations of the synthetic workflows to aid researchers in the efficient production of these valuable semiochemicals for applications in pest management, ecological studies, and drug development.

Synthesis of Pheromone Aldehydes via Oxidation of this compound

Many insect pheromones are aldehydes, which can be readily synthesized by the mild oxidation of the corresponding alcohol. The Swern oxidation is a highly effective method for this transformation, preventing over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of this compound to (E/Z)-4-Heptenal

This protocol describes the oxidation of (E/Z)-4-hepten-1-ol to (E/Z)-4-heptenal. The specific stereoisomer of the product will depend on the stereochemistry of the starting material.

Materials:

  • (E/Z)-4-Hepten-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (TEA, Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice-acetone bath

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM (0.2 M). Cool the solution to -78 °C using a dry ice-acetone bath. To this solution, add oxalyl chloride (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve (E/Z)-4-hepten-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 45 minutes at this temperature.

  • Addition of Base: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C, then allow it to warm to room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary:

ParameterValue
Starting Material(E/Z)-4-Hepten-1-ol
Product(E/Z)-4-Heptenal
Typical Yield85-95%
Purity (post-chromatography)>98%
Analytical TechniquesGC-MS, ¹H NMR, ¹³C NMR

Reaction Workflow:

Swern_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Swern_Oxidation Swern Oxidation (-78 °C to RT) This compound->Swern_Oxidation DMSO DMSO DMSO->Swern_Oxidation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Swern_Oxidation Triethylamine Triethylamine Triethylamine->Swern_Oxidation 4-Heptenal 4-Heptenal Swern_Oxidation->4-Heptenal

Swern Oxidation Workflow

Synthesis of Pheromone Acetates via Esterification of this compound

Acetate esters are another common class of insect pheromones. These can be readily prepared from the corresponding alcohol by esterification with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).

Experimental Protocol: Acetylation of this compound to (E/Z)-4-Hepten-1-yl Acetate

This protocol details the conversion of (E/Z)-4-hepten-1-ol to its corresponding acetate ester.

Materials:

  • (E/Z)-4-Hepten-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, dissolve (E/Z)-4-hepten-1-ol (1.0 equivalent) in anhydrous DCM (0.5 M).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.0 equivalents). Cool the mixture to 0 °C in an ice bath and then add acetic anhydride (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acetic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary:

ParameterValue
Starting Material(E/Z)-4-Hepten-1-ol
Product(E/Z)-4-Hepten-1-yl Acetate
Typical Yield>95%
Purity (post-chromatography)>98%
Analytical TechniquesGC-MS, ¹H NMR, ¹³C NMR, IR

Reaction Workflow:

Acetylation cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Acetylation Acetylation (0 °C to RT) This compound->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Pyridine Pyridine Pyridine->Acetylation 4-Heptenyl_Acetate 4-Hepten-1-yl Acetate Acetylation->4-Heptenyl_Acetate

Acetylation Workflow

Synthesis of Pheromone Epoxides from this compound

Epoxides are another important class of pheromones. They can be synthesized from alkenes via epoxidation, often using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of this compound

This protocol describes the epoxidation of the double bond in (E/Z)-4-hepten-1-ol.

Materials:

  • (E/Z)-4-Hepten-1-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E/Z)-4-hepten-1-ol (1.0 equivalent) in DCM (0.2 M).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary:

ParameterValue
Starting Material(E/Z)-4-Hepten-1-ol
Product4,5-Epoxyheptan-1-ol
Typical Yield80-90%
Purity (post-chromatography)>97%
Analytical TechniquesGC-MS, ¹H NMR, ¹³C NMR

Reaction Workflow:

Epoxidation cluster_start Starting Material cluster_reagents Reagent cluster_reaction Reaction cluster_product Product This compound This compound Epoxidation Epoxidation (0 °C to RT) This compound->Epoxidation m-CPBA m-CPBA m-CPBA->Epoxidation Epoxyheptanol 4,5-Epoxyheptan-1-ol Epoxidation->Epoxyheptanol

Epoxidation Workflow

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purities are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.

Application Notes and Protocols: (Z)-4-Hepten-1-ol in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Hepten-1-ol is a volatile organic compound valued for its unique green, grassy, and slightly fruity aroma and flavor profile. It is a key component in the creation of natural-smelling fruit and vegetable notes, particularly strawberry and tomato.[1] As a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number 3841), it finds application in both the flavor and fragrance industries to impart fresh and authentic characteristics to a variety of consumer products.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of (Z)-4-Hepten-1-ol in research and product development.

Chemical and Physical Properties

(Z)-4-Hepten-1-ol, also known as cis-4-Hepten-1-ol, is an unsaturated fatty alcohol. Its chemical structure and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 6191-71-5[1]
Appearance Colorless clear liquid (estimated)[1]
Odor Profile Green, grassy, fresh, oily, fatty, creamy, vegetable, dairy[1]
Flavor Profile Sweet, green, tomato leaf, oily, tuna, creamy, vegetable, brothy, fishy[1]
Boiling Point 78 °C @ 23 mmHg[1]
Flash Point 165 °F (73.89 °C)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Olfactory and Gustatory Characteristics

(Z)-4-Hepten-1-ol possesses a medium odor strength and is best evaluated in a 10% solution or less in a suitable solvent like dipropylene glycol.[1] Its odor is described as fresh, oily, fatty, creamy, with prominent green and grassy notes, and hints of vegetable and dairy.[1] In terms of flavor, it imparts a sweet, green character reminiscent of tomato leaf, with oily, creamy, and savory (tuna, brothy, fishy) undertones.[1] These characteristics make it particularly effective for building authentic strawberry and tomato flavor profiles, as well as for adding green top notes to fragrances.[1]

While a specific odor threshold in water has not been definitively reported in publicly available literature, its potent character suggests a low detection threshold.

Applications and Recommended Use Levels

(Z)-4-Hepten-1-ol is a versatile ingredient used in a range of flavor and fragrance applications. The following tables provide recommended starting concentrations for various product types. These levels should be optimized based on the specific product matrix and desired sensory outcome.

Flavor Applications
Product CategoryAverage Usual ppmAverage Maximum ppm
Non-alcoholic Beverages2.010.0
Alcoholic Beverages5.020.0
Chewing Gum50.0100.0
Baked Goods--
Cheese--
Condiments/Relishes--
Confectionery/Frostings--
Fats/Oils--

Data sourced from The Good Scents Company, referencing FEMA GRAS use levels.[1]

Fragrance Applications
Product CategoryRecommended Maximum Use Level in Concentrate
Fine Fragrance1.0%
Shampoo0.5% - 1.0%
Conditioner0.5% - 1.0%
Soap0.5% - 1.0%
Body Lotion0.2% - 0.5%
Deodorant0.1% - 0.3%

Note: These are typical starting recommendations and may be adjusted based on the fragrance composition and product base. Fatty alcohols like (Z)-4-hepten-1-ol can also act as emollients and texturizing agents in cosmetic formulations.[2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction

This protocol describes a general method for the synthesis of (Z)-alkenes, adapted for the preparation of (Z)-4-Hepten-1-ol. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good stereochemical control, favoring the Z-isomer with non-stabilized ylides.[6][7][8]

Materials:

  • Propyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • 4-Hydroxybutanal (or a protected form)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add one equivalent of the strong base to the suspension with vigorous stirring. The formation of the deep red or orange color of the ylide indicates a successful reaction.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back down to 0°C or a lower temperature as required.

  • Slowly add a solution of 4-hydroxybutanal in the same anhydrous solvent to the ylide solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to separate the (Z)-4-Hepten-1-ol from triphenylphosphine (B44618) oxide and any E-isomer.

Protocol 2: Instrumental Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Equipment:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., DB-5, DB-Wax).

  • Humidifier for the olfactometry port air supply.

  • Data acquisition system for both FID and sensory data.

Procedure:

  • Sample Preparation: Prepare a solution of (Z)-4-Hepten-1-ol in a suitable solvent (e.g., ethanol, dichloromethane) at a concentration appropriate for GC analysis (e.g., 10-100 ppm). For finished products, use appropriate extraction techniques like headspace solid-phase microextraction (HS-SPME).

  • GC Conditions: Set up the GC with an appropriate temperature program to separate the analytes of interest. A typical program might start at 40°C and ramp up to 250°C.

  • Effluent Splitting: The column effluent is split between the FID and the olfactometry port. A split ratio of 1:1 is common.

  • Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors. The air supplied to the port should be humidified to prevent nasal dryness.

  • Data Analysis: Correlate the sensory data with the peaks from the FID chromatogram based on retention time to identify the odor-active compounds.

Protocol 3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. For example, this can be used to assess the impact of (Z)-4-Hepten-1-ol in a product formulation.

Materials:

  • Two product samples: a control and a test sample containing (Z)-4-Hepten-1-ol.

  • A panel of at least 20-30 trained or consumer panelists.

  • Identical, odor-free sample containers.

  • A controlled environment for sensory evaluation (odor-free, good lighting, minimal distractions).

Procedure:

  • Sample Preparation: Prepare the control and test samples, ensuring they are identical in every aspect except for the presence of (Z)-4-Hepten-1-ol. Code the samples with random three-digit numbers.

  • Presentation: Present each panelist with three samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct the panelists to evaluate the samples from left to right and identify the sample that is different from the other two.

  • Data Analysis: Tally the number of correct responses. Use a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).

Protocol 4: Stability Testing

Stability testing is crucial to ensure that the flavor or fragrance of a product remains consistent throughout its shelf life.

Equipment:

  • Stability chambers with controlled temperature and humidity.

  • UV light exposure chamber.

  • pH meter.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Sensory panel.

Procedure:

  • Sample Preparation: Prepare samples of the finished product containing (Z)-4-Hepten-1-ol in its final packaging.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated Stability: 40°C / 75% RH for 3-6 months.

    • Real-Time Stability: 25°C / 60% RH for the intended shelf life of the product.

    • Light Stability: Exposure to controlled UV light.

    • Freeze-Thaw Cycles: Alternate between freezing and thawing temperatures.

  • Evaluation: At specified time points (e.g., 1, 3, 6, 12 months), evaluate the samples for:

    • Physical and Chemical Properties: Appearance, color, pH, viscosity.

    • Chemical Profile: Analyze the concentration of (Z)-4-Hepten-1-ol and the formation of any degradation products using GC-MS.

    • Sensory Profile: Conduct sensory evaluations (e.g., descriptive analysis) to assess any changes in the flavor or fragrance.

  • Data Analysis: Compare the results from the stored samples to a control sample stored under ideal conditions to determine the stability of (Z)-4-Hepten-1-ol in the product.

Visualizations

Experimental_Workflow_for_Flavor_Fragrance_Ingredient_Evaluation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_application Application & Stability Testing Synthesis Synthesis of (Z)-4-Hepten-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Purity & Structure) Purification->GCMS GCO GC-Olfactometry (Odor Profile) GCMS->GCO Formulation Incorporation into Product Base GCO->Formulation Sensory Sensory Evaluation (e.g., Triangle Test) Formulation->Sensory Stability Stability Testing (Accelerated & Real-time) Formulation->Stability Flavor_Profile_Contribution cluster_strawberry Strawberry Flavor cluster_tomato Tomato Flavor 4-Hepten-1-ol This compound Green Green This compound->Green Fresh Fresh This compound->Fresh Slightly Fruity Slightly Fruity This compound->Slightly Fruity Green Leaf Green Leaf This compound->Green Leaf Vine-ripened Vine-ripened This compound->Vine-ripened

References

Application Note and Protocol: Synthesis of Homoallylic Alcohols via Lewis Acid-Catalyzed Ring-Opening of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing key intermediates for the construction of complex molecules and pharmacologically active compounds. One efficient strategy for accessing these structures involves the ring-opening of oxetanes. This application note details a protocol for the synthesis of homoallylic alcohols through the Lewis acid-catalyzed isomerization of 2,2-disubstituted oxetanes. The use of a Lewis superacid, such as tris(pentafluorophenyl)alane (Al(C₆F₅)₃), offers high regioselectivity and functional group tolerance, making it a valuable method for synthetic chemists.[1]

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions with various nucleophiles.[2][3] In the presence of a Lewis acid, the oxetane (B1205548) oxygen is activated, facilitating an intramolecular rearrangement to yield the corresponding homoallylic alcohol. This approach is particularly advantageous for electron-rich aryl oxetanes, as it effectively suppresses the formation of common byproducts like allyl isomers and dimers.[1]

Reaction Mechanism

The proposed mechanism for the Lewis acid-catalyzed isomerization of oxetanes to homoallylic alcohols involves the following key steps:

  • Lewis Acid Activation: The Lewis acid (e.g., Al(C₆F₅)₃) coordinates to the oxygen atom of the oxetane ring, activating it for ring-opening.

  • Ring-Opening: The activated oxetane undergoes ring-opening to form a zwitterionic intermediate.[1]

  • Intramolecular Proton Transfer: A subsequent intramolecular proton transfer from an adjacent carbon atom leads to the formation of the homoallylic alcohol and regeneration of the Lewis acid catalyst.

This process is highly regioselective, with the hydride shift occurring to favor the formation of the thermodynamically more stable product.

Experimental Protocol

This protocol provides a general procedure for the synthesis of homoallylic alcohols from 2,2-disubstituted oxetanes using tris(pentafluorophenyl)alane as a catalyst.[1]

Materials:

  • 2,2-disubstituted oxetane substrate

  • Tris(pentafluorophenyl)alane (Al(C₆F₅)₃)

  • Anhydrous toluene (B28343)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2,2-disubstituted oxetane (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene to dissolve the oxetane (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Add tris(pentafluorophenyl)alane (Al(C₆F₅)₃) (1 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 40 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure homoallylic alcohol.

Data Presentation

The following table summarizes the yield of various homoallylic alcohols synthesized from the corresponding 2,2-disubstituted oxetanes using the described protocol.[1]

EntryOxetane SubstrateHomoallylic Alcohol ProductYield (%)
12,2-Diphenyloxetane3,3-Diphenylprop-2-en-1-ol95
22-Methyl-2-phenyloxetane3-Methyl-3-phenylprop-2-en-1-ol88
32-(4-Methoxyphenyl)-2-methyloxetane3-(4-Methoxyphenyl)-3-methylprop-2-en-1-ol92
42-(4-Chlorophenyl)-2-methyloxetane3-(4-Chlorophenyl)-3-methylprop-2-en-1-ol85

Visualizations

experimental_workflow Experimental Workflow for Homoallylic Alcohol Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add Oxetane to Flask add_solvent 2. Add Anhydrous Toluene start->add_solvent add_catalyst 3. Add Al(C6F5)3 add_solvent->add_catalyst react 4. Heat to 40°C add_catalyst->react monitor 5. Monitor by TLC/GC-MS react->monitor quench 6a. Quench with NaHCO3 monitor->quench Reaction Complete extract 6b. Extract with Organic Solvent quench->extract wash 6c. Wash with Brine extract->wash dry 6d. Dry Organic Layer wash->dry concentrate 6e. Concentrate in vacuo dry->concentrate chromatography 7. Silica Gel Chromatography concentrate->chromatography product Pure Homoallylic Alcohol chromatography->product

Caption: Workflow for the synthesis of homoallylic alcohols.

signaling_pathway Proposed Mechanism for Lewis Acid-Catalyzed Isomerization oxetane 2,2-Disubstituted Oxetane activated_complex Activated Oxetane-Lewis Acid Complex oxetane->activated_complex + Lewis Acid lewis_acid Al(C6F5)3 zwitterion Zwitterionic Intermediate activated_complex->zwitterion Ring-Opening homoallylic_alcohol Homoallylic Alcohol zwitterion->homoallylic_alcohol Intramolecular Proton Transfer regenerated_catalyst Al(C6F5)3 zwitterion->regenerated_catalyst Catalyst Regeneration

Caption: Mechanism of oxetane isomerization to homoallylic alcohol.

Safety Precautions

  • Tris(pentafluorophenyl)alane is moisture-sensitive and should be handled under an inert atmosphere.

  • Anhydrous solvents are required for this reaction. Ensure solvents are properly dried before use.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

The Lewis acid-catalyzed ring-opening of 2,2-disubstituted oxetanes provides a direct and efficient route to homoallylic alcohols. The protocol described herein, utilizing tris(pentafluorophenyl)alane, is notable for its mild reaction conditions, high yields, and suppression of side reactions. This method is a valuable addition to the synthetic chemist's toolbox for the preparation of important building blocks in organic synthesis and drug discovery.

References

Application Notes and Protocols: (Z)-4-Hepten-1-ol as a Versatile C7 Building Block in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the total synthesis of complex natural products utilizing 4-hepten-1-ol as a key starting material. The following application notes and protocols are therefore illustrative, based on established synthetic methodologies, to demonstrate the potential applications of this versatile building block for researchers, scientists, and drug development professionals.

Introduction

(Z)-4-Hepten-1-ol is an unsaturated alcohol that serves as a valuable C7 building block in organic synthesis.[1] Its bifunctional nature, possessing both a primary alcohol and a Z-configured internal alkene, allows for a diverse range of chemical transformations. These functional groups can be manipulated independently or in concert to construct complex molecular architectures commonly found in natural products, such as polyketides, pheromones, and macrolides. The cis-alkene geometry, in particular, can be a crucial element for establishing the stereochemistry of the target molecule. This document outlines potential synthetic strategies and provides detailed, illustrative protocols for the application of (Z)-4-hepten-1-ol in the synthesis of advanced intermediates for natural product construction.

Key Synthetic Transformations and Applications

The primary alcohol and the internal double bond of (Z)-4-hepten-1-ol are strategic functional handles for a variety of synthetic operations.

1. Functional Group Manipulation of the Primary Alcohol:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide array of subsequent reactions such as Wittig olefinations, aldol (B89426) additions, or amide couplings.

  • Protection: The alcohol can be protected with a variety of protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to allow for selective reaction at the double bond.

  • Esterification/Etherification: The alcohol can be readily converted to esters or ethers to introduce further complexity or to act as a linking point in fragment-coupling strategies.

2. Reactions at the C4-C5 Double Bond:

  • Epoxidation/Dihydroxylation: The alkene can be stereoselectively converted to an epoxide or a diol, introducing new stereocenters that are common in many natural products.

  • Ozonolysis: Oxidative cleavage of the double bond with ozone yields two smaller, functionalized fragments (an aldehyde and a propanal derivative), which can be valuable for the synthesis of polyketide-type structures.

  • Metathesis: The alkene can participate in cross-metathesis or ring-closing metathesis reactions to form larger, more complex carbon skeletons.

  • Hydrogenation: Selective reduction of the double bond provides access to the saturated heptan-1-ol scaffold.

The strategic combination of these transformations allows for the elaboration of this compound into complex chiral intermediates.

Experimental Protocols and Data

The following protocols are illustrative examples of key transformations that can be applied to (Z)-4-hepten-1-ol.

Protocol 1: Protection of the Primary Alcohol as a Silyl Ether

This protocol describes the protection of the hydroxyl group in (Z)-4-hepten-1-ol as a tert-butyldimethylsilyl (TBS) ether, a common step to allow for subsequent manipulation of the alkene.

Methodology:

  • To a stirred solution of (Z)-4-hepten-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an argon atmosphere, add imidazole (B134444) (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired TBS-protected ether.

Protocol 2: Stereoselective Dihydroxylation of the Protected Alkene

This protocol details the syn-dihydroxylation of the TBS-protected (Z)-4-hepten-1-ol using osmium tetroxide to generate a diol with two new stereocenters.

Methodology:

  • To a solution of the TBS-protected (Z)-4-heptenyl ether (1.0 eq) in a mixture of acetone (B3395972) and water (10:1, 0.1 M), add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • Cool the mixture to 0 °C and add a solution of osmium tetroxide (OsO₄, 2.5 wt% in tert-butanol, 0.02 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired diol.

Protocol 3: Oxidative Cleavage of the Alkene

This protocol describes the ozonolysis of the double bond followed by a reductive workup to yield two aldehyde fragments.

Methodology:

  • Cool a solution of TBS-protected (Z)-4-heptenyl ether (1.0 eq) in anhydrous DCM (0.05 M) to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with argon gas for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (B99878) (DMS, 5.0 eq) and allow the mixture to warm slowly to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude aldehydes can often be used in the next step without further purification. If necessary, purification can be achieved by careful flash chromatography.

Quantitative Data Summary

The following table summarizes hypothetical, yet chemically reasonable, quantitative data for the protocols described above.

Transformation Starting Material Product Yield (%) Diastereomeric Ratio (d.r.) Notes
Protocol 1: TBS Protection (Z)-4-Hepten-1-ol(Z)-1-(tert-Butyldimethylsilyloxy)hept-4-ene95-99N/AHigh yielding, standard procedure.
Protocol 2: Dihydroxylation (Z)-1-(tert-Butyldimethylsilyloxy)hept-4-ene(4R,5S)-1-(tert-Butyldimethylsilyloxy)heptane-4,5-diol85-92>20:1High syn-selectivity is expected from the Z-alkene.
Protocol 3: Ozonolysis (Z)-1-(tert-Butyldimethylsilyloxy)hept-4-ene3-(tert-Butyldimethylsilyloxy)propanal & Propanal90-95N/AYield is for the crude mixture of aldehydes.

Visualization of Synthetic Pathways

The following diagrams illustrate potential synthetic workflows starting from (Z)-4-hepten-1-ol.

G start (Z)-4-Hepten-1-ol prot Protection (TBSCl, Im) start->prot Protocol 1 oxid_ald Oxidation (PCC/DMP) start->oxid_ald oxid_acid Oxidation (Jones) start->oxid_acid prot_prod TBS-Protected Ether prot->prot_prod epox Epoxidation (m-CPBA) prot_prod->epox dihydrox Dihydroxylation (OsO4) prot_prod->dihydrox Protocol 2 ozon Ozonolysis (O3; DMS) prot_prod->ozon Protocol 3 ald_prod (Z)-4-Heptenal oxid_ald->ald_prod acid_prod (Z)-4-Heptenoic Acid oxid_acid->acid_prod epox_prod Epoxide Intermediate epox->epox_prod diol_prod Diol Intermediate dihydrox->diol_prod ozon_prod Aldehyde Fragments ozon->ozon_prod

Caption: Synthetic transformations of (Z)-4-Hepten-1-ol.

G start (Z)-4-Hepten-1-ol step1 1. TBS Protection start->step1 inter1 TBS-Protected Ether step1->inter1 step2 2. Epoxidation (m-CPBA) inter1->step2 inter2 Epoxide step2->inter2 step3 3. Regioselective Opening (e.g., with an organocuprate) inter2->step3 inter3 Chiral Alcohol step3->inter3 step4 4. Deprotection (TBAF) inter3->step4 inter4 Chiral 1,3-Diol Fragment step4->inter4 step5 5. Further Elaboration inter4->step5 final Complex Natural Product step5->final

Caption: Hypothetical workflow for a chiral fragment synthesis.

Conclusion

While direct applications of this compound in the total synthesis of complex natural products are not prominently documented, its structure presents a rich platform for synthetic exploration. The illustrative protocols and pathways provided herein demonstrate its potential as a versatile C7 building block. Researchers can leverage the dual functionality of the primary alcohol and the internal alkene to design and execute efficient syntheses of key intermediates for a wide range of natural product targets. The strategic manipulation of these functional groups, guided by the principles of modern organic synthesis, opens avenues for the construction of significant molecular complexity from a simple, commercially available starting material.

References

Asymmetric Synthesis of Chiral Alcohols from 4-Hepten-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral alcohols derived from 4-hepten-1-ol. The synthesis of enantiomerically pure alcohols is a critical process in the development of pharmaceuticals and other fine chemicals, where the stereochemistry of a molecule can dictate its biological activity. Here, we focus on three powerful and widely used methods for introducing chirality: Sharpless Asymmetric Epoxidation, Sharpless Asymmetric Dihydroxylation, and Lipase-Catalyzed Kinetic Resolution.

Sharpless Asymmetric Epoxidation of this compound

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of prochiral allylic alcohols into chiral epoxy alcohols. This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the L-(+)-DET or D-(-)-DET ligand determines the stereochemical outcome of the epoxidation.

Reaction Pathway:

sharpless_epoxidation start This compound product (4R,5S)-Epoxy-heptan-1-ol start->product Sharpless Epoxidation reagents Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2, -20°C

Caption: Sharpless Asymmetric Epoxidation of this compound.

Quantitative Data Summary:

While specific data for the Sharpless epoxidation of this compound is not extensively published, results for analogous allylic alcohols provide a strong indication of the expected outcome. High yields and excellent enantiomeric excess are characteristic of this reaction.

Substrate AnalogChiral LigandYield (%)Enantiomeric Excess (ee, %)
(Z)-2-Hexen-1-olL-(+)-DET~80>95
(Z)-2-Hepten-1-olL-(+)-DET~85>95

Experimental Protocol: Asymmetric Epoxidation of (Z)-4-Hepten-1-ol

Materials:

  • (Z)-4-Hepten-1-ol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Diethyl ether (Et₂O)

  • 10% aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Celite

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (approximately 0.5 g per mmol of substrate).

  • Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, and the suspension is cooled to -20 °C in a cryocool bath.

  • L-(+)-Diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) is added to the stirred suspension.

  • Titanium (IV) isopropoxide (1.0 equivalent) is then added dropwise to the mixture, ensuring the temperature remains below -15 °C. The mixture is stirred for 30 minutes at -20 °C.

  • (Z)-4-Hepten-1-ol (1.0 equivalent) is added dropwise.

  • A solution of tert-butyl hydroperoxide (TBHP, 1.5 equivalents) is added dropwise over a period of 1-2 hours, maintaining the internal temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (2 equivalents relative to Ti(OiPr)₄) at -20 °C and allowed to warm to room temperature with vigorous stirring for at least 1 hour.

  • A 10% aqueous solution of NaOH (approximately 1 mL per mmol of substrate) is added, and the mixture is stirred for an additional 30 minutes, resulting in the formation of a granular precipitate.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxy alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Sharpless Asymmetric Dihydroxylation of this compound

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the procedure.

Reaction Pathway:

sharpless_dihydroxylation start This compound product (4R,5R)-Heptane-1,4,5-triol start->product Sharpless AD reagents AD-mix-β t-BuOH/H2O

Caption: Sharpless Asymmetric Dihydroxylation of this compound.

Quantitative Data Summary:

While specific data for this compound is limited, the dihydroxylation of similar internal, unfunctionalized alkenes generally proceeds with high enantioselectivity.

Substrate AnalogAD-mixYield (%)Enantiomeric Excess (ee, %)
(Z)-3-HepteneAD-mix-β~90>95
(Z)-4-OcteneAD-mix-β~88>98

Experimental Protocol: Asymmetric Dihydroxylation of (Z)-4-Hepten-1-ol

Materials:

  • (Z)-4-Hepten-1-ol

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A 100 mL round-bottom flask is charged with AD-mix-β (1.4 g per mmol of alkene) and a solvent mixture of t-BuOH and water (1:1, 10 mL per mmol of alkene).

  • The mixture is stirred at room temperature until both phases are clear. The mixture is then cooled to 0 °C in an ice bath.

  • (Z)-4-Hepten-1-ol (1.0 equivalent) is added to the stirred solution.

  • The reaction is stirred vigorously at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per mmol of alkene) and stirred for 1 hour at room temperature.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral diol.

  • The enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this method, a chiral catalyst, often an enzyme such as a lipase, selectively reacts with one enantiomer at a faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched starting material from the newly formed, also enantiomerically enriched, product.

Reaction Pathway:

kinetic_resolution racemate Racemic this compound products (R)-4-Hepten-1-ol + (S)-4-Heptenyl Acetate racemate->products Kinetic Resolution reagents Lipase (e.g., CAL-B) Acyl Donor (e.g., Vinyl Acetate)

Caption: Lipase-Catalyzed Kinetic Resolution of this compound.

Quantitative Data Summary:

Lipase-catalyzed kinetic resolutions of secondary alcohols are well-established and typically provide high enantiomeric excess for both the unreacted alcohol and the acylated product at approximately 50% conversion.

LipaseAcyl DonorUnreacted Alcohol ee (%)Acylated Product ee (%)Conversion (%)
Candida antarctica Lipase B (CAL-B)Vinyl Acetate>99>99~50
Pseudomonas cepacia Lipase (PSL)Isopropenyl Acetate>98>98~50

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a flask containing racemic this compound (1.0 equivalent) dissolved in anhydrous hexane (10 mL per mmol of alcohol), is added immobilized Candida antarctica Lipase B (20-50 mg per mmol of alcohol).

  • Vinyl acetate (1.5 equivalents) is added as the acyl donor.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by GC or TLC for the formation of the acetate and consumption of the alcohol.

  • The reaction is stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both the remaining alcohol and the formed ester.

  • The enzyme is removed by filtration and can be washed with the solvent and reused.

  • The solvent is removed from the filtrate under reduced pressure.

  • The remaining mixture of the unreacted alcohol and the ester is separated by flash column chromatography on silica gel.

  • The enantiomeric excess of both the resolved alcohol and the ester is determined by chiral GC or HPLC analysis.

These protocols provide a foundation for the asymmetric synthesis of chiral alcohols from this compound. Researchers should optimize reaction conditions for their specific needs to achieve the desired yield and enantioselectivity. The choice of method will depend on the desired stereoisomer and the downstream applications of the chiral alcohol product.

Application Note: Experimental Procedures for the Oxidation of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective oxidation of 4-hepten-1-ol to either 4-heptenal (B13408354) or 4-heptenoic acid. The procedures outlined below utilize common and reliable methods for alcohol oxidation, providing flexibility for chemists based on available reagents and desired final product.

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids which are valuable intermediates in the preparation of a wide range of organic molecules, including active pharmaceutical ingredients. This compound, with its terminal alcohol and internal double bond, presents a substrate where chemoselectivity can be a key consideration. This application note details two common and effective oxidation procedures: a mild oxidation to the aldehyde using Pyridinium Chlorochromate (PCC), and a strong oxidation to the carboxylic acid using the Jones reagent.

Data Presentation

The following tables summarize the key quantitative data for the two oxidation procedures.

Table 1: Reagents for the Oxidation of this compound

ReagentOxidation to Aldehyde (PCC)Oxidation to Carboxylic Acid (Jones)
This compound (Substrate)1.0 eq1.0 eq
Pyridinium Chlorochromate (PCC)1.5 eq-
Celite®Equal mass to PCC-
Dichloromethane (B109758) (DCM)Anhydrous-
Jones Reagent (CrO₃/H₂SO₄/H₂O)-2.0 eq (based on CrO₃)
Acetone (B3395972)-Reagent Grade

Table 2: Reaction Conditions and Expected Outcomes

ParameterOxidation to Aldehyde (PCC)Oxidation to Carboxylic Acid (Jones)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-2 hours1-2 hours
Expected Product 4-Heptenal4-Heptenoic Acid
Typical Yield 80-95%75-90%

Experimental Protocols

Protocol 1: Mild Oxidation of this compound to 4-Heptenal using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a primary alcohol to an aldehyde using PCC, a mild oxidizing agent. The reaction is carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid.[1][2][3]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite®

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (PCC) (1.5 eq) and an equal mass of Celite®.

  • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of this compound to the PCC/Celite® slurry in one portion with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 4-heptenal.

Protocol 2: Strong Oxidation of this compound to 4-Heptenoic Acid using Jones Reagent

This protocol details the oxidation of a primary alcohol to a carboxylic acid using the powerful Jones reagent.[4][5][6][7]

Materials:

  • This compound

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve Chromium Trioxide (CrO₃) in water, then slowly add concentrated Sulfuric Acid (H₂SO₄) while cooling in an ice bath. The resulting solution is the Jones Reagent.

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve this compound (1.0 eq) in acetone.

  • Slowly add the prepared Jones Reagent (2.0 eq based on CrO₃) dropwise to the solution of the alcohol while maintaining the temperature at 0-5 °C. An orange-brown color will persist while the reaction proceeds, which turns to a green or blue-green color upon completion.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the color of the solution remains green.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (or ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Carefully acidify the aqueous bicarbonate layer with 1 M HCl to a pH of ~2.

  • Extract the acidified aqueous layer with three portions of diethyl ether.

  • Combine these final organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-heptenoic acid. Further purification can be achieved by distillation or recrystallization if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the described oxidation procedures.

Oxidation_to_Aldehyde Experimental Workflow: Oxidation to 4-Heptenal cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents PCC and Celite® in Anhydrous DCM mix Combine Reagents and Alcohol Solution reagents->mix alcohol This compound in Anhydrous DCM alcohol->mix stir Stir at Room Temperature (1-2h) mix->stir dilute Dilute with Diethyl Ether stir->dilute filter Filter through Silica Gel dilute->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 4-Heptenal chromatography->product

Caption: Workflow for the PCC oxidation of this compound.

Oxidation_to_Carboxylic_Acid Experimental Workflow: Oxidation to 4-Heptenoic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification jones Prepare Jones Reagent addition Add Jones Reagent at 0-5 °C jones->addition alcohol_sol This compound in Acetone alcohol_sol->addition stir_rt Stir at Room Temperature (1-2h) addition->stir_rt quench Quench with Isopropyl Alcohol stir_rt->quench concentrate_acetone Remove Acetone quench->concentrate_acetone extract1 Extract with Diethyl Ether concentrate_acetone->extract1 base_wash Wash with NaHCO₃ extract1->base_wash acidify Acidify Aqueous Layer base_wash->acidify extract2 Extract with Diethyl Ether acidify->extract2 dry_concentrate Dry and Concentrate extract2->dry_concentrate product_acid 4-Heptenoic Acid dry_concentrate->product_acid

References

Application Notes and Protocols for the Biocatalytic Reduction for the Synthesis of 4-Hepten-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stereoselective synthesis of the four stereoisomers of 4-hepten-1-ol, namely (R,Z)-, (S,Z)-, (R,E)-, and (S,E)-4-hepten-1-ol, through biocatalytic reduction of the corresponding (Z)- and (E)-4-heptenal precursors. The protocols leverage the high chemo-, regio-, and enantioselectivity of alcohol dehydrogenases (ADHs).[1]

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries.[2] Biocatalytic methods, particularly the use of alcohol dehydrogenases (ADHs), offer a green and efficient alternative to traditional chemical synthesis.[3][4] ADHs catalyze the reduction of aldehydes and ketones to their corresponding alcohols with high stereoselectivity.[5] This methodology is particularly advantageous for producing all four stereoisomers of this compound by selecting the appropriate starting material geometry ((E) or (Z)-4-heptenal) and an enantiocomplementary ADH that follows either Prelog's rule for (S)-alcohols or anti-Prelog's rule for (R)-alcohols.

For preparative-scale synthesis, the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH) is crucial.[6] Common and efficient cofactor regeneration systems involve the use of a secondary enzyme, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or formate (B1220265) dehydrogenase (FDH) with formate.[6][7] Alternatively, a substrate-coupled approach using a sacrificial alcohol like isopropanol (B130326) can be employed with certain ADHs.[2]

Experimental Workflow for Biocatalytic Synthesis of this compound Stereoisomers

G cluster_screening Enzyme Screening cluster_synthesis Preparative Synthesis start Start with (E)-4-heptenal and (Z)-4-heptenal screen Screen a panel of commercially available (R)- and (S)-selective ADHs start->screen analyze_screen Analyze results by Chiral GC for conversion and enantiomeric excess (e.e.) screen->analyze_screen select Select best performing ADHs for each stereoisomer analyze_screen->select prepare Set up preparative scale reaction with selected ADH, substrate, and cofactor regeneration system select->prepare monitor Monitor reaction progress by GC or TLC prepare->monitor workup Perform product extraction and purification monitor->workup analyze_final Characterize the purified this compound stereoisomer (NMR, Chiral GC, optical rotation) workup->analyze_final G cluster_substrates Substrates cluster_products Products Z_aldehyde (Z)-4-Heptenal SZ_ol (S,Z)-4-Hepten-1-ol Z_aldehyde->SZ_ol (S)-selective ADH RZ_ol (R,Z)-4-Hepten-1-ol Z_aldehyde->RZ_ol (R)-selective ADH E_aldehyde (E)-4-Heptenal SE_ol (S,E)-4-Hepten-1-ol E_aldehyde->SE_ol (S)-selective ADH RE_ol (R,E)-4-Hepten-1-ol E_aldehyde->RE_ol (R)-selective ADH

References

Application Notes and Protocols for the Evaluation of 4-Hepten-1-ol in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

(Z)-4-Hepten-1-ol is a C7 unsaturated alcohol recognized for its potent "green" and "grassy" aroma, reminiscent of freshly cut vegetation.[1][2] While extensively utilized in the flavor and fragrance industry, its structural similarity to known insect semiochemicals, particularly green leaf volatiles (GLVs), suggests its potential for development as a novel agrochemical.[3][4] GLVs are a class of compounds released by plants upon damage that can act as attractants or repellents for various insect species, influencing behaviors such as foraging and oviposition.[3][4][5][6]

These application notes provide a comprehensive framework for the systematic evaluation of 4-Hepten-1-ol as a candidate semiochemical for use in integrated pest management (IPM) programs. The following protocols are designed to assess its biological activity, mode of action, and potential for field application.

Physicochemical Properties of (Z)-4-Hepten-1-ol

A summary of the key physicochemical properties of (Z)-4-Hepten-1-ol is presented in Table 1. This information is crucial for the preparation of standardized solutions for bioassays and the development of stable formulations for field trials.

PropertyValueReference
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
CAS Number 6191-71-5
Appearance Colorless liquid[7]
Odor Green, grassy, with savory nuances[1]
Boiling Point 78 °C at 23 mmHg
Density 0.850 g/mL at 20 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol[7]

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Assessing Insect Olfactory Response

Objective: To determine if the antennae of a target insect pest are responsive to this compound, indicating its potential as a semiochemical.

Materials:

  • (Z)-4-Hepten-1-ol (≥95% purity)

  • Hexane (B92381) (analytical grade)

  • Live, healthy adult insects of the target pest species (e.g., a common agricultural pest)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Odor delivery system (e.g., charcoal-filtered and humidified air stream)

  • Filter paper strips

  • Micropipettes

Methodology:

  • Preparation of Test Solutions: Prepare a serial dilution of (Z)-4-hepten-1-ol in hexane, ranging from 0.01 ng/µL to 100 ng/µL. A hexane-only solution will serve as the negative control.

  • Antennal Preparation: Immobilize an adult insect. Carefully excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution.

  • Odor Stimulation: Apply 10 µL of a test solution onto a filter paper strip and insert it into the odor delivery tube. Deliver a puff of charcoal-filtered air through the tube and over the antennal preparation.

  • Data Recording: Record the electrical potential (in millivolts) generated by the antenna in response to the odor stimulus.

  • Data Analysis: Measure the peak amplitude of the EAG response for each concentration. Subtract the average response to the hexane control to normalize the data. Plot the dose-response curve.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Mount Antenna in EAG Setup A->C B Prepare Insect Antenna B->C D Deliver Odor Puff C->D E Record Antennal Depolarization D->E F Measure EAG Response Amplitude E->F G Plot Dose-Response Curve F->G

Figure 1: Experimental workflow for Electroantennography (EAG).

Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)

Objective: To assess the behavioral response (attraction or repulsion) of the target insect pest to this compound.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • (Z)-4-Hepten-1-ol

  • Hexane

  • Adult insects of the target pest species (starved for 4-6 hours)

Methodology:

  • Setup: Connect the arms of the Y-tube olfactometer to the air source. One arm will deliver the test odor, and the other will deliver the control (solvent only).

  • Odor Application: Apply a known concentration of this compound in hexane to a filter paper and place it in the odor source chamber of one arm. Place a filter paper with hexane only in the other arm.

  • Insect Introduction: Introduce a single adult insect at the base of the Y-tube.

  • Observation: Allow the insect to move freely for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time spent in each arm. An insect is considered to have made a choice if it moves a certain distance into one of the arms.

  • Data Collection: Repeat the experiment with a sufficient number of insects (e.g., 50-100), alternating the test and control arms to avoid positional bias.

  • Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing this compound compared to the control arm.

Y_Tube_Bioassay cluster_setup Setup cluster_trial Trial cluster_analysis Analysis A Prepare Y-Tube Olfactometer B Introduce Odor Source (this compound) and Control A->B C Introduce Single Insect at Base B->C D Observe and Record Choice and Time Spent C->D E Repeat with Multiple Insects D->E F Perform Statistical Analysis (Chi-Square Test) E->F

Figure 2: Workflow for Y-Tube Olfactometer Bioassay.

Signaling Pathway and Mechanism of Action (Hypothesized)

As a volatile organic compound, this compound would be detected by the insect's olfactory system. The proposed signaling pathway involves the binding of the molecule to Odorant Binding Proteins (OBPs) in the sensillar lymph, which then transport it to Odorant Receptors (ORs) on the membrane of Olfactory Receptor Neurons (ORNs). This binding event would trigger a signal transduction cascade, leading to the depolarization of the ORN and the transmission of a signal to the antennal lobe of the insect's brain, ultimately resulting in a behavioral response.

Signaling_Pathway A This compound in Air B Odorant Binding Protein (OBP) A->B Binding C Odorant Receptor (OR) on ORN B->C Transport D Signal Transduction Cascade C->D Activation E ORN Depolarization D->E F Signal to Antennal Lobe E->F G Behavioral Response F->G

Figure 3: Hypothesized Olfactory Signaling Pathway for this compound.

Application in Integrated Pest Management (IPM)

Based on the results of the experimental evaluations, this compound could be developed for several applications in IPM:

  • Monitoring: If found to be a potent attractant, it could be used as a lure in traps to monitor pest populations, helping to determine the timing of other control measures.

  • Mass Trapping: High concentrations could be used in a large number of traps to capture a significant portion of the pest population, thereby reducing their numbers and subsequent crop damage.

  • Mating Disruption: If it is a component of a sex pheromone blend, it could be released in large quantities to confuse males and prevent them from locating females, thus disrupting reproduction.

Conclusion and Future Directions

While this compound is an established compound in the flavor and fragrance industry, its potential as an agrochemical remains largely unexplored. The protocols outlined in these application notes provide a systematic approach to investigating its semiochemical properties. Further research should focus on identifying specific insect species that respond to this compound, determining its optimal concentration for attraction or repulsion, and conducting field trials to evaluate its efficacy under real-world agricultural conditions. The development of slow-release formulations will also be critical for its practical application in IPM strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-4-Hepten-1-ol.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of (Z)-4-Hepten-1-ol, particularly when employing methods like the Wittig reaction for the stereoselective formation of the (Z)-alkene.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of (Z)-4-Hepten-1-ol Incomplete reaction of the aldehyde or ylide.- Ensure accurate quantification and stoichiometry of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or adjust the temperature as needed.
Side reactions, such as the formation of the (E)-isomer or other byproducts.- For Wittig reactions, use non-stabilized ylides which favor the formation of (Z)-alkenes.[1] - Maintain anhydrous (dry) conditions, as Grignard and Wittig reagents react with water.[2][3] - Control the reaction temperature; low temperatures often improve selectivity.
Difficulties in purification.- Optimize the solvent system for column chromatography to ensure good separation of the product from byproducts like triphenylphosphine (B44618) oxide.[4]
Poor (Z)-Stereoselectivity (High percentage of (E)-isomer) Use of a stabilized Wittig ylide.- Employ a non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt) which kinetically favors the formation of the cis-alkene.[1]
Reaction conditions favoring thermodynamic control.- Perform the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic (Z)-product.[4] - Use aprotic, non-polar solvents.
Formation of Unexpected Byproducts In the case of Grignard-based synthesis, the Grignard reagent can act as a base, leading to enolization of the aldehyde or ketone starting material.[5]- Add the Grignard reagent slowly to the carbonyl compound at a low temperature.
Oxidation of the alcohol product back to an aldehyde or carboxylic acid.- Use mild oxidizing agents if performing an oxidation step and carefully control the reaction conditions.
Difficulty in Forming the Grignard or Wittig Reagent Impure or wet reagents and solvents.- Use freshly dried solvents (e.g., diethyl ether or THF).[2] - Ensure the magnesium turnings (for Grignard) are activated and the alkyl halide is pure.
In the case of Wittig reagent formation, the base may not be strong enough to deprotonate the phosphonium (B103445) salt.- Use a strong base such as n-butyllithium or sodium hydride to generate the ylide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (Z)-4-Hepten-1-ol with high stereoselectivity?

A1: The Wittig reaction is a highly effective and widely used method for the stereoselective synthesis of alkenes.[6][7] To achieve high (Z)-selectivity, a non-stabilized phosphonium ylide should be reacted with an appropriate aldehyde.[1] This approach generally yields the desired (Z)-isomer as the major product.

Q2: How can I prepare the necessary starting materials for the Wittig synthesis of (Z)-4-Hepten-1-ol?

A2: A common route involves the reaction of propyltriphenylphosphonium bromide with a strong base to form the corresponding ylide, which is then reacted with 4-hydroxybutanal. Alternatively, a protected 4-bromobutanol can be used to form the phosphonium salt, followed by a Wittig reaction with propanal and subsequent deprotection.

Q3: What are the critical parameters to control during the Wittig reaction to maximize the yield of the (Z)-isomer?

A3: Key parameters include:

  • Temperature: Low reaction temperatures (e.g., -78°C to 0°C) are crucial for enhancing the kinetic formation of the (Z)-isomer.[4]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential.[2][4]

  • Base: A strong base (e.g., n-butyllithium, sodium hydride) is required to generate the non-stabilized ylide.[4]

  • Salt-free conditions: The presence of lithium salts can sometimes reduce Z-selectivity.[8]

Q4: My reaction is complete, but I am having trouble purifying the (Z)-4-Hepten-1-ol. What are the common impurities and how can I remove them?

A4: A major byproduct of the Wittig reaction is triphenylphosphine oxide.[4] This can typically be removed by silica (B1680970) gel column chromatography. Careful selection of the eluting solvent system is key to achieving a good separation. Other potential impurities could be unreacted starting materials or the (E)-isomer.

Q5: Can I use a Grignard reaction to synthesize 4-Hepten-1-ol?

A5: Yes, a Grignard reaction can be used to form the carbon skeleton of this compound.[2][5][9] For instance, a Grignard reagent prepared from a 3-halopropene could react with an appropriate epoxide or aldehyde. However, controlling the stereochemistry to selectively obtain the (Z)-isomer can be more challenging with this method compared to the Wittig reaction.

Quantitative Data Presentation

The following table summarizes typical yields and isomer ratios for a two-step synthesis of a (Z)-alkenol, which can be considered analogous to the synthesis of (Z)-4-Hepten-1-ol.[4]

Reaction Step Key Reagents Solvent Temperature Typical Yield (Z):(E) Isomer Ratio Major Byproduct
Selective Mono-oxidation 1,8-octanediol, TEMPO, NaOClDichloromethane/Water0 °C to RT65-75%N/AOctanedial
Z-Selective Wittig Reaction 8-hydroxyoctanal, Propyltriphenylphosphonium ylide, n-BuLiTetrahydrofuran (THF)-78 °C to RT70-85%>95:5Triphenylphosphine oxide

Experimental Protocols

Protocol 1: Synthesis of Propyltriphenylphosphonium Bromide

This protocol describes the preparation of the phosphonium salt required for the Wittig reaction.

Materials:

  • 1-Bromopropane (B46711)

  • Triphenylphosphine

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add 1-bromopropane (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24-48 hours, with stirring. A white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.

Protocol 2: Z-Selective Wittig Reaction for the Synthesis of (Z)-4-Hepten-1-ol

This protocol outlines the formation of the ylide and its subsequent reaction with 4-hydroxybutanal.

Materials:

  • Propyltriphenylphosphonium bromide (from Protocol 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Hydroxybutanal

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of 4-hydroxybutanal (0.9 eq) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate (Z)-4-Hepten-1-ol.

Visualizations

experimental_workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_purification Workup & Purification P1 Triphenylphosphine R1 Reflux P1->R1 P2 1-Bromopropane P2->R1 P3 Toluene (Solvent) P3->R1 PS Propyltriphenylphosphonium Bromide R1->PS PS_in Propyltriphenylphosphonium Bromide PS->PS_in Ylide Ylide Formation (-78°C, THF) PS_in->Ylide Base n-BuLi (Base) Base->Ylide Wittig_Reaction Wittig Reaction (-78°C to RT) Ylide->Wittig_Reaction Aldehyde 4-Hydroxybutanal Aldehyde->Wittig_Reaction Crude Crude Product Wittig_Reaction->Crude Crude_in Crude Product Crude->Crude_in Quench Quench (aq. NH4Cl) Crude_in->Quench Extract Extraction (Ether) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product (Z)-4-Hepten-1-ol Purify->Final_Product

Caption: Experimental workflow for the synthesis of (Z)-4-Hepten-1-ol via the Wittig reaction.

logical_relationship cluster_yield Factors Affecting Yield cluster_selectivity Factors Affecting (Z)-Stereoselectivity Yield Yield of (Z)-4-Hepten-1-ol Stoichiometry Accurate Stoichiometry Stoichiometry->Yield Reaction_Time Sufficient Reaction Time Reaction_Time->Yield Purity Reagent Purity Purity->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Selectivity (Z)-Stereoselectivity Ylide_Type Non-Stabilized Ylide Ylide_Type->Selectivity Temperature Low Temperature (-78°C) Temperature->Selectivity Solvent Aprotic Solvent Solvent->Selectivity Salt_Free Salt-Free Conditions Salt_Free->Selectivity

Caption: Key factors influencing the yield and stereoselectivity of the (Z)-4-Hepten-1-ol synthesis.

References

Technical Support Center: Troubleshooting the Wittig Synthesis of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis of unsaturated alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this pivotal olefination reaction. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Wittig synthesis of unsaturated alcohols, and how can I remove it?

A1: The most prevalent side product is triphenylphosphine (B44618) oxide (TPPO).[1] Its formation is the thermodynamic driving force for the reaction. TPPO can be challenging to remove due to its variable solubility in common organic solvents.

Methods for TPPO Removal:

  • Crystallization: If your desired unsaturated alcohol is a solid, recrystallization can be an effective purification method, as TPPO may have different solubility characteristics.

  • Chromatography: Column chromatography is a widely used technique to separate the product from TPPO.

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and pentane, while the desired alkene remains dissolved.

  • Alternative Reactions: Employing the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective strategy to circumvent the issue of TPPO removal. The phosphate (B84403) byproduct generated in the HWE reaction is water-soluble and easily removed during aqueous workup.

Q2: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide and the reaction conditions.

  • Non-stabilized Ylides: Ylides with alkyl or other non-conjugating groups are considered non-stabilized and generally lead to the formation of the (Z)-alkene, especially under salt-free conditions.[2][3]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are stabilized and tend to favor the formation of the more thermodynamically stable (E)-alkene.[2][3]

  • Schlosser Modification: To obtain the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves the use of a strong base at low temperatures to equilibrate the betaine (B1666868) intermediate to the more stable threo form, which then yields the (E)-alkene.[4]

Q3: Why is my Wittig reaction showing low or no conversion?

A3: Several factors can contribute to an incomplete reaction:

  • Base Strength: The base used to deprotonate the phosphonium (B103445) salt must be sufficiently strong. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Weaker bases may not generate the ylide in a high enough concentration.

  • Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly, particularly with stabilized ylides, leading to low yields.[3]

  • Reagent Purity: The phosphonium salt should be dry, and the aldehyde or ketone should be pure. Aldehydes, in particular, can be prone to oxidation or polymerization.

  • Ylide Instability: Some ylides are unstable and should be generated in situ in the presence of the carbonyl compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete ylide formation.Use a stronger or fresh batch of base. Ensure anhydrous reaction conditions.
Steric hindrance in the carbonyl compound.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates.
Unstable ylide.Generate the ylide in the presence of the aldehyde or ketone.
Poor Stereoselectivity (E/Z Mixture) Use of a semi-stabilized ylide.These often give mixtures. If a specific isomer is required, consider using a fully stabilized or non-stabilized ylide.
Presence of lithium salts with non-stabilized ylides.Use sodium- or potassium-based bases to favor the (Z)-isomer.[5]
Reaction conditions favor thermodynamic equilibrium.For (Z)-selectivity with non-stabilized ylides, use salt-free conditions and aprotic solvents. For (E)-selectivity, employ the Schlosser modification.
Formation of Unexpected Side Products Enolizable aldehyde or ketone.Use a non-nucleophilic base and low temperatures to minimize side reactions like aldol (B89426) condensation.
Reaction with other functional groups in the substrate.Protect sensitive functional groups before carrying out the Wittig reaction.

Quantitative Data on Reaction Parameters

The choice of solvent and base can significantly impact the stereoselectivity of the Wittig reaction. The following table summarizes the effect of different solvents on the Z/E ratio for the reaction of a semi-stabilized ylide with a substituted benzaldehyde.

EntrySolventZ/E Ratio
1Toluene (110 °C)81/19
2Toluene (40 °C)87/13
3Dichloromethane (DCM) (40 °C)50/50
4Water27/73
Data adapted from Pandolfi et al. (2003).[6]

This data indicates that less polar solvents and lower temperatures favor the formation of the Z-isomer with this particular semi-stabilized ylide.

Experimental Protocols

Protocol 1: Synthesis of a (Z)-Allylic Alcohol using a Non-Stabilized Ylide

This protocol is a general procedure for the synthesis of a (Z)-unsaturated alcohol from an aldehyde using a non-stabilized ylide under salt-free conditions.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS as a solution in THF. A color change (often to orange or red) indicates the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of the aldehyde in anhydrous THF.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (Z)-allylic alcohol.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Unsaturated Ester Synthesis (precursor to allylic alcohol)

This protocol describes a one-pot oxidation and HWE reaction to synthesize an (E)-unsaturated ester, which can then be reduced to the corresponding allylic alcohol. This method avoids the formation of triphenylphosphine oxide.

Materials:

  • Primary alcohol (1.0 eq)

  • TEMPO (0.1 eq)

  • Copper(II) bromide (CuBr₂) (0.1 eq)

  • 2,2'-Bipyridine (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add the primary alcohol, TEMPO, CuBr₂, 2,2'-bipyridine, and K₂CO₃ in MeCN.

  • Stir the mixture under an oxygen atmosphere (balloon) at room temperature until the alcohol is consumed (monitor by TLC).

  • In a separate flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the NaH suspension to 0 °C and slowly add the triethyl phosphonoacetate. Stir at room temperature for 30 minutes.

  • Cool the phosphonate (B1237965) solution to 0 °C and add the crude aldehyde solution from step 2 via cannula.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the (E)-unsaturated ester. This can then be reduced to the corresponding allylic alcohol using a standard reducing agent like diisobutylaluminium hydride (DIBAL-H).

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Carbonyl cluster_step3 Step 3: Product Formation PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->PhosphoniumSalt + AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CH-R Ylide PhosphoniumSalt->Ylide + Base Base Strong Base Carbonyl R'₂C=O Aldehyde/Ketone Betaine Betaine Intermediate Ylide->Betaine Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene R'₂C=CH-R Unsaturated Alcohol Oxaphosphetane->Alkene TPPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The general mechanism of the Wittig reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Carbonyl Check Carbonyl Reactivity Start->Check_Carbonyl Check_Conditions Check Reaction Conditions Start->Check_Conditions Base_Issue Is the base strong enough and fresh? Check_Ylide->Base_Issue Steric_Hindrance Is the carbonyl sterically hindered? Check_Carbonyl->Steric_Hindrance Time_Temp_Issue Are reaction time and temperature optimized? Check_Conditions->Time_Temp_Issue Anhydrous_Issue Are conditions anhydrous? Base_Issue->Anhydrous_Issue Yes Use_Stronger_Base Use stronger/fresh base Base_Issue->Use_Stronger_Base No Ensure_Anhydrous Dry reagents and solvent Anhydrous_Issue->Ensure_Anhydrous No Success Improved Yield Anhydrous_Issue->Success Yes Purity_Issue Is the carbonyl pure? Steric_Hindrance->Purity_Issue No Use_HWE Consider HWE reaction Steric_Hindrance->Use_HWE Yes Purify_Carbonyl Purify aldehyde/ketone Purity_Issue->Purify_Carbonyl No Purity_Issue->Success Yes Optimize_Conditions Optimize time and temperature Time_Temp_Issue->Optimize_Conditions No Time_Temp_Issue->Success Yes Use_Stronger_Base->Success Ensure_Anhydrous->Success Use_HWE->Success Purify_Carbonyl->Success Optimize_Conditions->Success

Caption: A workflow for troubleshooting low yields.

Stereoselectivity Decision Tree

Stereoselectivity_Decision_Tree Start Desired Alkene Stereoisomer? Z_Isomer Z-Isomer Start->Z_Isomer E_Isomer E-Isomer Start->E_Isomer Use_Non_Stabilized Use Non-Stabilized Ylide Z_Isomer->Use_Non_Stabilized Use_Stabilized Use Stabilized Ylide E_Isomer->Use_Stabilized Schlosser Use Schlosser Modification with Non-Stabilized Ylide E_Isomer->Schlosser HWE Use Horner-Wadsworth-Emmons Reaction E_Isomer->HWE Salt_Free Use Salt-Free Conditions (e.g., KHMDS, NaHMDS) Use_Non_Stabilized->Salt_Free Aprotic_Solvent Use Aprotic Solvent (e.g., THF, Toluene) Salt_Free->Aprotic_Solvent

Caption: Decision tree for achieving desired stereoselectivity.

References

Technical Support Center: Purification of 4-Hepten-1-ol from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-hepten-1-ol from triphenylphosphine (B44618) oxide (TPPO), a common byproduct in reactions such as the Wittig and Mitsunobu reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from triphenylphosphine oxide (TPPO)?

A1: The separation of this compound from TPPO can be challenging due to the physical properties of TPPO. TPPO is a highly polar and crystalline solid that often exhibits similar solubility profiles to the desired alcohol product, making removal by standard extraction and crystallization techniques difficult.[1] Its high polarity can lead to co-elution with polar products like alcohols during column chromatography.

Q2: What are the most common methods for removing TPPO from a reaction mixture containing this compound?

A2: The primary strategies for removing TPPO from reaction mixtures can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This method leverages the low solubility of TPPO in certain solvents or the formation of insoluble TPPO complexes.[1][2][3]

  • Chromatography: Techniques like flash column chromatography or silica (B1680970) plug filtration are used to separate the product from TPPO based on their differential adsorption to a stationary phase.[4]

  • Chemical Conversion: TPPO can be chemically modified to form a derivative that is more easily separated.[1]

Troubleshooting Guides

Issue: Poor separation of this compound and TPPO using column chromatography.

Cause: The polarity of this compound and TPPO might be too similar for effective separation with the chosen solvent system. TPPO is a fairly polar compound.[5]

Troubleshooting Strategies:

  • Solvent System Optimization:

    • Normal Phase Chromatography (Silica Gel): Start with a non-polar eluent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. For this compound, a relatively low percentage of ethyl acetate should be sufficient to elute the product while retaining the more polar TPPO on the column.

    • Alternative Solvent Systems: Consider using a different solvent system, such as dichloromethane/methanol or ether/hexane (B92381), which may offer different selectivity.[2][3]

  • Silica Plug Filtration: For a quicker purification of a relatively non-polar product like this compound, a silica plug can be effective.[4] Suspend the crude mixture in a non-polar solvent like pentane (B18724) or a hexane/ether mixture and pass it through a short column of silica gel. The less polar this compound should pass through while the more polar TPPO is retained.

Issue: Co-precipitation of this compound with TPPO during crystallization.

Cause: The desired product, this compound, might be entrapped in the precipitating TPPO, especially if the concentration of the product is high.

Troubleshooting Strategies:

  • Solvent Selection for Selective Precipitation:

    • Precipitating TPPO: Concentrate the reaction mixture and then add a solvent in which TPPO has poor solubility, such as hexane, pentane, or diethyl ether.[2][3][6] Since this compound is an alcohol, it should be more soluble in diethyl ether than in hexane or pentane. Vigorous stirring of the suspension can help to wash the product from the surface of the precipitated TPPO.

    • Crystallizing the Product: If this compound is a solid at room temperature or can be derivatized to a crystalline compound, you could attempt to crystallize it from a solvent in which TPPO is soluble. However, given that this compound is a liquid at room temperature, this is not a direct option.

Issue: Incomplete removal of TPPO using precipitation with metal salts.

Cause: The stoichiometry of the metal salt to TPPO may be incorrect, or the chosen solvent might not be optimal for the precipitation of the TPPO-metal complex.

Troubleshooting Strategies:

  • Optimize Metal Salt Concentration: Studies have shown that using an excess of the metal salt, such as a 2:1 or 3:1 ratio of ZnCl₂ to TPPO, can significantly increase the precipitation of the TPPO complex.[7]

  • Solvent Choice: The precipitation of the TPPO-ZnCl₂ complex is effective in polar solvents like ethanol.[2][3][7] Ensure the reaction mixture is dissolved in a suitable solvent before adding the metal salt solution.

  • Post-Precipitation Workup: After filtering the precipitated complex, a subsequent wash or slurry of the crude product with a solvent like acetone (B3395972) can help remove any remaining excess inorganic salts.[7]

Data Presentation

Table 1: Efficiency of TPPO Removal by Precipitation with Metal Salts

Metal SaltSolvent(s)TPPO Removal EfficiencyReference
ZnCl₂Ethanol, Ethyl Acetate, Isopropyl Acetate, Isopropanol>95%[7]
MgCl₂Ethyl Acetate, Toluene≥95%[8]
CaBr₂THF, 2-MeTHF, MTBE95-99%[8][9]

Note: The efficiencies are based on general studies and may vary depending on the specific reaction mixture and conditions.

Experimental Protocols

Protocol 1: Purification via Silica Plug Filtration
  • Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure to obtain a crude residue.

  • Suspend in Non-Polar Solvent: Add a minimal amount of a non-polar solvent such as pentane or a hexane/diethyl ether mixture to the residue.

  • Prepare Silica Plug: Pack a small column or a fritted funnel with a short plug of silica gel.

  • Load and Elute: Load the suspension onto the silica plug. Elute the this compound using a slightly more polar solvent, such as diethyl ether or a low percentage of ethyl acetate in hexane. The more polar TPPO will remain adsorbed to the silica.[1][4]

  • Collect and Concentrate: Collect the fractions containing the product and remove the solvent under reduced pressure.

Protocol 2: Purification by Precipitation with Zinc Chloride
  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture containing this compound and TPPO in ethanol.[2][3][7]

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.[7]

  • Precipitate the Complex: Add the ZnCl₂ solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO is recommended.[2][3][7] Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex.[1]

  • Filter: Filter the suspension to remove the white precipitate of the TPPO-zinc complex.

  • Workup: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by extraction. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sulfate (B86663) and concentrate to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_silica Method 1: Silica Plug Filtration cluster_precipitation Method 2: Precipitation with ZnCl2 crude Crude this compound and TPPO Mixture suspend Suspend in Non-Polar Solvent crude->suspend dissolve Dissolve in Ethanol crude->dissolve silica_plug Pass through Silica Plug suspend->silica_plug elute Elute with Slightly Polar Solvent silica_plug->elute product1 Purified This compound elute->product1 add_zncl2 Add ZnCl2 Solution dissolve->add_zncl2 precipitate Filter Precipitate (TPPO-Zn Complex) add_zncl2->precipitate workup Aqueous Workup precipitate->workup product2 Purified This compound workup->product2

Caption: Purification workflows for this compound from TPPO.

troubleshooting_logic start Purification Issue issue_chrom Poor Separation in Column Chromatography? start->issue_chrom issue_precip Co-precipitation of Product? start->issue_precip issue_metal Incomplete TPPO Removal with Metal Salts? start->issue_metal solution_chrom1 Optimize Solvent System issue_chrom->solution_chrom1 Yes solution_chrom2 Use Silica Plug Filtration issue_chrom->solution_chrom2 Yes solution_precip Select Solvent for Selective Precipitation issue_precip->solution_precip Yes solution_metal1 Increase Metal Salt Ratio issue_metal->solution_metal1 Yes solution_metal2 Optimize Solvent issue_metal->solution_metal2 Yes

Caption: Troubleshooting logic for TPPO removal issues.

References

Technical Support Center: Grignard Reactions with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in Grignard reactions with epoxides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low yields in Grignard reactions with epoxides?

Low yields are typically traced back to a few critical factors:

  • Presence of Moisture or Protic Contaminants: Grignard reagents are extremely strong bases and will react readily with any source of acidic protons, such as water, alcohols, or even terminal alkynes. This "quenches" the reagent, rendering it inactive for the desired reaction with the epoxide. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents are essential.

  • Poor Quality or Incorrectly Quantified Grignard Reagent: The concentration of commercially available Grignard reagents can degrade over time. It is best practice to titrate the reagent before use to ensure accurate stoichiometry. Inefficient formation of a self-made Grignard reagent, often due to an oxide layer on the magnesium metal, is also a common issue.

  • Side Reactions: Several competing reactions can lower the yield of the desired alcohol. The most prominent is the Lewis acid-catalyzed rearrangement of the epoxide. The magnesium halide (MgX₂) present in the Grignard reagent can act as a Lewis acid, promoting isomerization of the epoxide to an aldehyde or ketone, which then reacts with the Grignard reagent to produce a different alcohol isomer.

  • Suboptimal Reaction Temperature: Temperature control is crucial. While Grignard formation may require gentle heating to initiate, the reaction with the epoxide is often exothermic. Running the reaction at too high a temperature can increase the rate of side reactions. Conversely, a temperature that is too low may lead to an impractically slow reaction rate.

Q2: My reaction is not initiating or is proceeding very slowly. What should I do?

If the reaction fails to start, consider the following:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide from starting. Activate the magnesium by crushing the turnings to expose a fresh surface or by using initiators like a small crystal of iodine or 1,2-dibromoethane.

  • Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard because they solvate and stabilize the Grignard reagent. THF is generally a better solvent for forming Grignard reagents due to its higher solvating power.

  • Catalyst Addition: For many epoxide ring-opening reactions, the uncatalyzed pathway is slow and inefficient. The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or a copper(I) chloride/lithium chloride complex (Li₂CuCl₄), can dramatically increase the reaction rate and yield.

Q3: I am observing significant amounts of a rearranged alcohol isomer. How can I prevent this?

The formation of rearranged products occurs when the epoxide isomerizes to an aldehyde or ketone before the Grignard addition. This is often catalyzed by the magnesium bromide (MgBr₂) present in the reaction mixture.[1]

To minimize this side reaction:

  • Use a Copper Catalyst: Copper(I) catalysts not only accelerate the desired SN2 attack on the epoxide but also favor the reaction at the less substituted carbon, significantly improving regioselectivity and minimizing rearrangement.[2]

  • Control the Order of Addition: Employing "inverse addition," where the Grignard reagent is added slowly to a solution of the epoxide, can sometimes reduce rearrangement. However, for catalyzed reactions, the standard "normal addition" (epoxide added to the Grignard/catalyst mixture) is common.

  • Lower the Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can disfavor the rearrangement pathway, which often has a higher activation energy than the desired nucleophilic attack.

Q4: How critical is the workup procedure for maximizing yield?

The workup is a critical step where the product can be lost or side reactions can be induced.

  • Quenching: The reaction must be carefully quenched to neutralize any unreacted Grignard reagent and to protonate the magnesium alkoxide product. This is typically done by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Using strong acids like HCl can sometimes promote elimination side reactions with the newly formed alcohol.

  • Extraction: Ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product. Perform multiple extractions (3x) to maximize recovery.

  • Purification: Unreacted starting materials and byproducts can often be removed by silica (B1680970) gel column chromatography. The desired alcohol product is typically more polar than the starting materials.

Data Presentation

Table 1: Effect of Copper(I) Catalyst on Reaction Yield

This table summarizes the critical role of a copper catalyst in promoting the efficient ring-opening of epoxides with Grignard reagents. In many cases, the reaction shows no conversion without a catalyst.

SubstrateGrignard ReagentCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Generic EpoxideGeneric RMgBrNoneTHFRT0[3]
Generic EpoxideGeneric RMgBrCuI (5-10)THFRT>90[2][3]

Table 2: Influence of Reaction Temperature on Side Product Formation

This table provides a qualitative overview of how temperature can influence the product distribution in a Grignard reaction. While not specific to epoxides, the general principles apply. The optimal temperature balances reaction rate with the suppression of side products.

Temperature RangeDesired Product FormationSide Product FormationGeneral OutcomeReference
< 20 °CSlower rateIncreased levels of certain impuritiesPotentially cleaner but slower reaction[4]
20 - 40 °COptimal rateMinimized side productsOptimal balance for highest yield[4]
> 40 °CFaster rateIncreased levels of rearrangement/reduction byproductsFaster reaction but lower purity and yield[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Grignard Reaction with an Epoxide

This protocol describes a general method for the regioselective ring-opening of an epoxide using a Grignard reagent and a copper catalyst, designed to maximize yield.[2]

1. Preparation and Setup:

  • All glassware (round-bottom flask, dropping funnel, condenser) must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).

  • Magnesium turnings are placed in the flask. If activation is needed, add a small crystal of iodine and gently warm until the color dissipates.

  • Anhydrous diethyl ether or THF is added via cannula or syringe.

2. Grignard Reagent Formation:

  • A solution of the alkyl/aryl halide in anhydrous ether/THF is added dropwise to the magnesium suspension. The reaction is often initiated with gentle warming.

  • Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

3. Reaction with the Epoxide:

  • The Grignard solution is cooled to the desired temperature (typically 0 °C to -20 °C).

  • Copper(I) iodide (or another suitable copper(I) salt, ~5 mol%) is added to the Grignard solution.

  • A solution of the epoxide in anhydrous ether/THF is added dropwise to the Grignard/catalyst mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the epoxide is consumed.

4. Workup and Purification:

  • The reaction flask is cooled in an ice bath.

  • The reaction is quenched by slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Visualizations

Diagram 1: Reaction Pathway and Competing Side Reactions

G cluster_main Desired SN2 Pathway cluster_side Side Reaction Pathway RMgX R-MgX Intermediate1 Alkoxide Intermediate RMgX->Intermediate1 Epoxide Epoxide Epoxide->Intermediate1 Workup1 H₃O⁺ Workup Intermediate1->Workup1 Product1 Desired Alcohol (High Yield) Workup1->Product1 Catalyst Cu(I) Catalyst Catalyst->Intermediate1 Accelerates Epoxide2 Epoxide Rearrangement Rearrangement Epoxide2->Rearrangement LewisAcid MgX₂ (Lewis Acid) LewisAcid->Rearrangement Catalyzes Aldehyde Aldehyde/Ketone Rearrangement->Aldehyde Intermediate2 Alkoxide Intermediate Aldehyde->Intermediate2 RMgX2 R-MgX RMgX2->Intermediate2 Workup2 H₃O⁺ Workup Intermediate2->Workup2 Product2 Rearranged Alcohol (Low Yield) Workup2->Product2 G start Start prep 1. Dry Glassware & Prepare Anhydrous Solvents start->prep activate 2. Activate Mg Turnings (e.g., with I₂) prep->activate grignard_form 3. Form Grignard Reagent (Slow addition of R-X) activate->grignard_form cool_cat 4. Cool to 0 °C & Add Cu(I) Catalyst grignard_form->cool_cat epoxide_add 5. Slow Addition of Epoxide cool_cat->epoxide_add monitor 6. Monitor by TLC epoxide_add->monitor quench 7. Quench with sat. NH₄Cl(aq) monitor->quench extract 8. Extract with Ether (3x) quench->extract dry_conc 9. Dry & Concentrate extract->dry_conc purify 10. Purify by Chromatography dry_conc->purify end Pure Product purify->end G start Low Yield Observed q1 Was Grignard Reagent Titrated? start->q1 a1_no Action: Titrate Reagent & Adjust Stoichiometry q1->a1_no No q2 Were Anhydrous Conditions Used? q1->q2 Yes a1_no->q2 a2_no Action: Flame-Dry Glassware, Use Anhydrous Solvent q2->a2_no No q3 Was a Catalyst Used? q2->q3 Yes a2_no->q3 a3_no Action: Add 5 mol% CuI to Improve Rate & Selectivity q3->a3_no No q4 Was Temperature Controlled? q3->q4 Yes a3_no->q4 a4_no Action: Run Reaction at 0 °C to Minimize Side Reactions q4->a4_no No end Yield Improved q4->end Yes a4_no->end

References

Optimizing reaction conditions for stereoselective Z-alkene formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Stereoselective Z-Alkenes

Welcome to the technical support center for stereoselective Z-alkene formation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Wittig Reaction

Question 1: My Wittig reaction is producing a low Z:E ratio. How can I increase the formation of the Z-alkene?

Answer: Achieving high Z-selectivity in the Wittig reaction depends heavily on preventing the equilibration of reaction intermediates, which favors the more thermodynamically stable E-alkene. The key is to use conditions that promote kinetic control.

Troubleshooting Steps:

  • Use Non-Stabilized Ylides: Unstabilized ylides (e.g., where the group attached to the carbanion is a simple alkyl group) react rapidly and irreversibly, favoring the Z-product.[1][2] Stabilized ylides, which contain electron-withdrawing groups, react more slowly and reversibly, leading to the E-alkene.[1][2]

  • Employ "Salt-Free" Conditions: Lithium salts, often present when using bases like n-butyllithium (n-BuLi), can catalyze the equilibration of the oxaphosphetane intermediate, eroding Z-selectivity.[3][4][5] To avoid this, use sodium- or potassium-based strong bases that do not contain lithium ions.

  • Choice of Base and Solvent: The combination of base and solvent is critical. Using sodium or potassium bases in aprotic, non-polar solvents like THF or toluene (B28343) at low temperatures (-78 °C) is standard practice for maximizing Z-selectivity.[6] Polar aprotic solvents can sometimes increase the Z/E ratio, but this effect is substrate-dependent.[6]

Table 1: Effect of Base on Z:E Selectivity in a Model Wittig Reaction

Base Used for Ylide Generation Counterion Typical Z:E Ratio Rationale
n-Butyllithium (n-BuLi) Li⁺ Low to Moderate (e.g., 58:42) Li⁺ salts promote equilibration to the more stable E-isomer.[7]
Sodium Hexamethyldisilazide (NaHMDS) Na⁺ High (e.g., >95:5) "Salt-free" conditions prevent equilibration, favoring the kinetic Z-product.[8]

| Potassium tert-Butoxide (KOtBu) | K⁺ | High (e.g., >95:5) | "Salt-free" conditions favor the kinetic Z-product.[8] |

Question 2: I'm having difficulty removing the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture. What is the best way to purify my product?

Answer: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and tendency to co-crystallize with products.

Recommended Purification Strategies:

  • Crystallization: If your product is a solid, you can sometimes remove TPPO by crystallizing the product from a non-polar solvent like hexane (B92381) or a hexane/ether mixture, as TPPO is less soluble in these solvents.

  • Column Chromatography: This is the most common method. A carefully chosen solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the product from TPPO. Using a high-purity silica (B1680970) gel is recommended.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent (like diethyl ether) by adding pentane (B18724) or hexane and cooling the mixture.

  • Alternative Reactions: If purification remains a major issue, consider using the Horner-Wadsworth-Emmons reaction. Its phosphate (B84403) byproduct is water-soluble and easily removed with an aqueous workup.[8][9][10]

Section 2: The Horner-Wadsworth-Emmons (HWE) Reaction

Question 3: The standard HWE reaction is highly E-selective. How can I modify it to favor the Z-alkene?

Answer: While the classic HWE reaction strongly favors E-alkenes, the Still-Gennari modification is a powerful and reliable method for synthesizing Z-alkenes with high stereoselectivity.[11][12][13]

Key Principles of the Still-Gennari Olefination:

  • Phosphonate (B1237965) Reagent: It employs phosphonates with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[13][14] These groups increase the acidity of the phosphonate proton and accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-alkene.[13][14]

  • Reaction Conditions: The reaction is typically run at low temperatures (-78 °C) in a solvent like THF.[15]

  • Base System: A strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6 (B118740) is often used.[14] However, for certain substrates, other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may provide superior selectivity and yield.[14][15]

Table 2: Optimization of Still-Gennari Conditions for Z-Selectivity

Phosphonate Reagent Base / Additive Temperature (°C) Typical Z:E Ratio
(EtO)₂P(O)CH₂CO₂Et (Standard) NaH 25 <5:95 (E-selective)
(CF₃CH₂O)₂P(O)CH₂CO₂Et KHMDS / 18-crown-6 -78 >95:5
(CF₃CH₂O)₂P(O)CH₂CO₂Et NaH -78 85:15 to 95:5
(CF₃CH₂O)₂P(O)CH₂CO₂Et t-BuOK -78 >90:10

(Data is representative and can vary based on the aldehyde substrate).[14][15]

Section 3: Alkyne Semi-Hydrogenation

Question 4: My alkyne reduction with Lindlar's catalyst is producing the alkane (over-reduction). How can I stop the reaction at the Z-alkene stage?

Answer: Over-reduction is a common problem when the catalyst is too active or the reaction is not monitored carefully. The goal is to "poison" or deactivate the catalyst just enough to prevent it from reducing the newly formed alkene.[16]

Troubleshooting Steps:

  • Use a High-Quality Lindlar Catalyst: The catalyst consists of palladium on a solid support (like CaCO₃ or BaSO₄) treated with a poison, such as lead acetate or quinoline.[16][17] Ensure your catalyst is not expired or overly active.

  • Add a Catalyst Poison: If over-reduction persists, you can add a small amount of an additional poison, like quinoline, to the reaction mixture to further deactivate the catalyst.[16][18]

  • Control Reaction Conditions:

    • Temperature and Pressure: Perform the reaction at room temperature and atmospheric pressure (e.g., using a balloon of H₂). Avoid elevated temperatures or pressures.[18]

    • Solvent: Solvents can influence reaction rates. Reductions in ethyl acetate are often slower and more controllable than those in THF or alcoholic solvents.[18]

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC), GC-MS, or NMR to stop the reaction as soon as the starting alkyne is consumed.

  • Alternative Catalyst: Nickel boride (Ni₂B), also known as the P-2 catalyst, is an effective alternative to Lindlar's catalyst and provides the same Z-alkene selectivity.[17][19]

Visual Guides & Workflows

Troubleshooting_Workflow Troubleshooting Low Z:E Selectivity start Low Z:E Ratio Observed reaction_type Identify Reaction Type start->reaction_type wittig Wittig Reaction reaction_type->wittig Wittig hwe HWE Reaction reaction_type->hwe HWE alkyne Alkyne Reduction reaction_type->alkyne Reduction cause_wittig Potential Causes: 1. Li⁺ Salts Present 2. Stabilized Ylide Used 3. High Temperature wittig->cause_wittig cause_hwe Potential Cause: Standard HWE Reagent Used (e.g., (EtO)₂P(O)R) hwe->cause_hwe cause_alkyne Potential Cause: Over-reduction to Alkane alkyne->cause_alkyne solution_wittig Solutions: 1. Use Na⁺ or K⁺ base (e.g., NaHMDS) 2. Use Non-Stabilized Ylide 3. Run at -78°C cause_wittig->solution_wittig solution_hwe Solution: Use Still-Gennari Conditions: - (CF₃CH₂O)₂P(O)R - KHMDS / 18-crown-6 - Low Temperature (-78°C) cause_hwe->solution_hwe solution_alkyne Solutions: 1. Add Catalyst Poison (Quinoline) 2. Monitor Reaction Closely 3. Use P-2 Catalyst (Ni₂B) cause_alkyne->solution_alkyne

Caption: Troubleshooting flowchart for low Z:E selectivity.

Experimental_Workflow General Workflow for Z-Alkene Synthesis Optimization cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Workup & Analysis reagents Select Reagents (e.g., Salt-Free Ylide, Still-Gennari Phosphonate) dry Dry Solvents & Glassware reagents->dry cool Cool to Low Temp (e.g., -78°C) dry->cool base Add Base / Generate Nucleophile cool->base carbonyl Slowly Add Aldehyde/Ketone base->carbonyl monitor Monitor by TLC/GC carbonyl->monitor quench Quench Reaction monitor->quench extract Aqueous Workup / Extraction quench->extract purify Purify (Column Chromatography) extract->purify analyze Analyze Z:E Ratio (NMR/GC) purify->analyze end High Z-Selectivity? analyze->end Optimization Complete? end->reagents No, Adjust Conditions final Final Product end->final Yes

Caption: General experimental workflow for optimizing Z-alkene synthesis.

Detailed Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction using "Salt-Free" Conditions

This protocol describes the formation of a Z-alkene from an aldehyde and an alkyltriphenylphosphonium salt using NaHMDS as the base to avoid lithium salts.

Materials:

  • Alkyltriphenylphosphonium salt (1.1 equiv)

  • Sodium hexamethyldisilazide (NaHMDS) (1.05 equiv, as a solution in THF or solid)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (for workup)

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Ylide Generation:

    • To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium salt.

    • Add anhydrous THF to create a suspension.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution dropwise over 10 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Stir the mixture at -78 °C for 30-60 minutes.[8]

  • Reaction with Aldehyde:

    • Dissolve the aldehyde in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.[8]

  • Workup and Purification:

    • While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to isolate the Z-alkene.

Protocol 2: Still-Gennari Z-Selective HWE Olefination

This protocol details the synthesis of a Z-α,β-unsaturated ester using the Still-Gennari modification.[15]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • Potassium Hexamethyldisilazide (KHMDS) (1.1 equiv, as a solution in THF)

  • 18-crown-6 (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reagent Preparation:

    • To a flame-dried, round-bottomed flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add the KHMDS solution and stir for 5 minutes.

  • Phosphonate Anion Formation:

    • Slowly add the bis(2,2,2-trifluoroethyl) phosphonoacetate to the cold base solution.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

    • Stir at -78 °C for 3-5 hours, or until TLC indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Warm to room temperature and extract with ethyl acetate (3x).

    • The water-soluble phosphate byproduct will remain in the aqueous layer.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the Z-alkene product.[11][15]

References

Technical Support Center: Purification of Volatile Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of volatile unsaturated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile unsaturated alcohols?

A1: The purification of volatile unsaturated alcohols presents a unique set of challenges stemming from their chemical nature:

  • Volatility: Their tendency to evaporate easily can lead to significant product loss, especially during solvent removal under reduced pressure.[1] Care must be taken to use appropriate techniques like a Kugelrohr or conventional distillation instead of high vacuum lines for solvent removal.[1]

  • Thermal Instability: The presence of double bonds and hydroxyl groups makes these molecules susceptible to degradation, isomerization, or polymerization at elevated temperatures, which are often required for distillation.[2]

  • Co-eluting Impurities: Byproducts from synthesis or co-extracted natural products often have similar polarities and boiling points, making separation by distillation or chromatography difficult.[3][4] For instance, impurities like 1,8-Cineole have boiling points very close to desired terpenes, making traditional distillation ineffective.[3]

  • Azeotrope Formation: Volatile alcohols can form azeotropes with water or organic solvents, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[2][5]

  • Oxidation and Degradation: Unsaturated alcohols can be sensitive to air and light, leading to degradation and the formation of impurities.[6][7]

Q2: Which purification technique is most suitable for my volatile unsaturated alcohol?

A2: The choice of technique depends on the specific properties of your compound, the nature of the impurities, and the desired scale and purity.

  • Fractional Distillation: This is a primary method for separating compounds with different boiling points.[8] For heat-sensitive compounds with boiling points above 150°C, vacuum distillation is essential to lower the boiling point and prevent thermal degradation.[2]

  • Chromatography: Gas Chromatography (GC) is effective for separating volatile compounds, while High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally unstable alcohols.[8][9] Flash chromatography is a common and versatile technique for purification in laboratory settings.[10]

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water). It is often used as an initial cleanup step.[8]

  • Chemical Derivatization: In some cases, alcohols can be converted into less volatile derivatives, such as borates, to facilitate the removal of non-alcoholic impurities by distillation. The original alcohol is then recovered by hydrolysis.[11]

Q3: How can I prevent my unsaturated alcohol from degrading during purification?

A3: Minimizing degradation requires careful control of the experimental conditions:

  • Temperature Control: Use the lowest possible temperature for distillation by applying a vacuum.[2]

  • Inert Atmosphere: When handling air-sensitive compounds, perform purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use of Stabilizers: In some cases, small amounts of antioxidants or polymerization inhibitors can be added, provided they can be easily removed in a subsequent step.

  • Protect from Light: Use amber glassware or cover the apparatus with aluminum foil to protect light-sensitive compounds.[7]

Q4: What are the best methods for assessing the purity of the final product?

A4: The purity of volatile alcohols is typically assessed using chromatographic techniques:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the most common method for determining the purity of volatile compounds. It provides quantitative information on the percentage of the target compound and any volatile impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified alcohol and detect impurities, although it is generally less sensitive than GC for trace volatile impurities.

Troubleshooting Guides

Guide 1: Distillation Problems

This guide addresses common issues encountered during the distillation of volatile unsaturated alcohols.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Purity of Distillate 1. Inefficient column packing or insufficient column length. 2. Reflux ratio is too low. 3. Formation of an azeotrope with a solvent or impurity.[5]1. Ensure the fractionating column is packed correctly and is of adequate length for the required separation. 2. Increase the reflux ratio to improve separation, although this may increase distillation time.[15] 3. To break an azeotrope, consider adding a third component (entrainer) to alter the relative volatilities or switch to a different purification method like chromatography.[2]
Sudden, Violent Boiling ("Bumping") 1. Superheating of the liquid above its boiling point without nucleation sites.[2] 2. Uneven heating.1. For atmospheric distillation, add fresh boiling chips or a magnetic stir bar before heating. Caution: Never add boiling chips to a hot liquid.[2] 2. For vacuum distillation, use a magnetic stirrer for vigorous agitation or insert a fine capillary ebulliator to introduce a steady stream of bubbles.[2] 3. Use a heating mantle for even and gradual heating.
Excessive Foaming 1. High concentration of impurities that act as surfactants. 2. High rate of vapor generation (heating too quickly).[16] 3. Mechanical agitation is too vigorous.1. Reduce the heating rate to decrease the boil-up velocity.[15] 2. If possible, add a small amount of a suitable anti-foaming agent.[2] 3. Ensure the distillation flask is large enough (not more than two-thirds full).
Product Degradation (Discoloration, Polymerization) 1. Distillation temperature is too high, causing thermal decomposition.[2]1. Perform the distillation under reduced pressure (vacuum distillation) to significantly lower the boiling point.[2]
Data Presentation: Effect of Vacuum on Boiling Point

The table below illustrates how reducing pressure significantly lowers the boiling point of a representative volatile unsaturated alcohol (Linalool), thereby minimizing the risk of thermal degradation.

Pressure (mmHg) Approximate Boiling Point of Linalool (°C) Notes
760 (Atmospheric)198High risk of degradation and isomerization.
100125Reduced thermal stress on the molecule.
50108Moderate vacuum, suitable for many lab setups.
1069Significant reduction in temperature.
135Requires a high-vacuum pump.
Guide 2: Chromatography Problems

This guide provides solutions for issues commonly faced during the chromatographic purification of volatile unsaturated alcohols.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system (mobile phase).[4] 2. Incorrect stationary phase. 3. Column overloading.1. Use Thin-Layer Chromatography (TLC) to screen for a solvent system that provides better separation (ideal Rf for the target compound is 0.2-0.4).[4] 2. For GC, try a column with a different polarity. It is a known issue that some compounds co-elute on polar columns while others co-elute on non-polar columns. 3. Reduce the amount of sample loaded onto the column.
Product Loss During Solvent Removal 1. The product is co-evaporating with the solvent, especially under high vacuum.[1]1. Avoid using a high-vacuum line. Use a rotary evaporator with carefully controlled (reduced) vacuum.[1] 2. Remove the bulk of the solvent at a higher pressure, then apply a gentler vacuum. 3. For highly volatile compounds, consider removing the solvent via conventional distillation at atmospheric pressure if the boiling point difference is large enough.[1]
Peak Tailing in GC/HPLC Analysis 1. Active sites on the column interacting with the hydroxyl group. 2. Column degradation or contamination.1. Use a column specifically designed for alcohol analysis or one with end-capping to block active silanol (B1196071) groups. 2. If derivatization is an option, converting the alcohol to a less polar silyl (B83357) ether can improve peak shape. 3. Clean or replace the column.

Experimental Protocols & Visualizations

Protocol 1: Vacuum Distillation of a Volatile Unsaturated Alcohol

This protocol describes the purification of a heat-sensitive unsaturated alcohol (e.g., a terpene alcohol) from higher-boiling impurities.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are clean and lightly greased with vacuum grease to ensure a good seal.[2]

  • Sample Preparation: Place the crude alcohol mixture into the distillation flask (no more than two-thirds full). Add a magnetic stir bar.

  • Initiate Stirring and Vacuum: Begin vigorous stirring. Slowly and carefully apply vacuum from the pump, ensuring the system is sealed. Monitor the pressure with a manometer.

  • Heating: Once the desired vacuum is stable, begin to gently and uniformly heat the distillation flask using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, observe the temperature at the thermometer. Collect any initial low-boiling fractions (forerun) in the first receiving flask.

  • Product Collection: When the temperature stabilizes at the boiling point of the target alcohol at the working pressure, switch to a new receiving flask to collect the pure product.

  • Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.

Diagram: Vacuum Distillation Workflow

G Workflow for Vacuum Distillation cluster_setup Setup cluster_operation Operation cluster_collection Collection A Assemble Apparatus B Add Crude Alcohol & Stir Bar to Flask A->B C Start Stirring B->C D Apply Vacuum Slowly C->D E Heat Gently D->E F Monitor Temperature & Pressure E->F G Discard Forerun F->G H Collect Pure Product Fraction G->H I Stop Heating & Cool System H->I J Release Vacuum I->J

Caption: A step-by-step workflow for performing a vacuum distillation.

Protocol 2: Flash Chromatography Purification

This protocol details the separation of a volatile unsaturated alcohol from impurities with different polarities.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that gives a retention factor (Rf) of ~0.3 for the target alcohol.[4]

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Pack the column with silica (B1680970) gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator with carefully controlled pressure to avoid loss of the volatile alcohol.[1]

Diagram: Troubleshooting Poor Chromatographic Separation

G Troubleshooting Low Purity in Chromatography Start Low Purity in Collected Fractions CheckOverload Was the column overloaded? Start->CheckOverload CheckSolvent Is the solvent system optimal? CheckOverload->CheckSolvent No ReduceLoad Reduce sample load and repeat CheckOverload->ReduceLoad Yes OptimizeSolvent Optimize solvent system using TLC CheckSolvent->OptimizeSolvent No CheckStationaryPhase Is the stationary phase appropriate? CheckSolvent->CheckStationaryPhase Yes Success Achieved High Purity ReduceLoad->Success OptimizeSolvent->Success ChangeColumn Select a column with different polarity CheckStationaryPhase->ChangeColumn No CheckStationaryPhase->Success Yes ChangeColumn->Success

Caption: A logical flowchart for diagnosing and solving poor separation results.

Diagram: Purification Method Selection Guide

G Guide to Selecting a Purification Method Start Crude Volatile Unsaturated Alcohol HeatSensitive Is the compound heat sensitive? Start->HeatSensitive BoilingPointDiff Large boiling point difference from impurities? HeatSensitive->BoilingPointDiff No VacuumDistillation Use Vacuum Distillation HeatSensitive->VacuumDistillation Yes PolarityDiff Significant polarity difference from impurities? BoilingPointDiff->PolarityDiff No AtmosphericDistillation Use Fractional Distillation BoilingPointDiff->AtmosphericDistillation Yes Chromatography Use Flash Chromatography PolarityDiff->Chromatography Yes Reassess Consider derivatization or alternative methods PolarityDiff->Reassess No VacuumDistillation->PolarityDiff

Caption: A decision tree to help select the appropriate purification technique.

References

Technical Support Center: Allylic Oxidation with Selenium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of selenium byproducts during allylic oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common selenium byproducts in allylic oxidation?

A1: The primary selenium byproduct is elemental selenium (Se), which typically precipitates as a red or black solid.[1] Other byproducts can include soluble organoselenium compounds, which may be malodorous and toxic.[2]

Q2: My reaction mixture has turned black/red. Is this normal?

A2: Yes, the formation of a red or black precipitate is a positive indication that the selenium dioxide is being reduced, and your substrate is being oxidized.[1] This precipitate is elemental selenium.

Q3: Why is my yield low even though the selenium precipitate has formed?

A3: Low yields can be attributed to several factors:

  • Over-oxidation: The desired product may be further oxidized to undesired products.

  • Decomposition: The starting material or product might be unstable under the reaction conditions.

  • Incomplete reaction: The reaction may not have gone to completion.

  • Product sequestration: Nitrogen-containing compounds in your substrate or product can sometimes form complexes with selenium byproducts, making isolation difficult.

  • Mechanical loss: Finely divided selenium can be difficult to filter, leading to product loss during workup.

Q4: How can I minimize the amount of selenium waste generated?

A4: A highly effective method is to use a catalytic amount of selenium dioxide in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂).[3][4] The co-oxidant reoxidizes the reduced selenium species, allowing the catalytic cycle to continue with only a small initial amount of selenium dioxide. This approach significantly reduces the quantity of toxic and often smelly selenium compounds that need to be removed during workup.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Elemental selenium passes through the filter paper. The precipitated selenium is in a very fine, colloidal form.- Use a pad of filter aid (e.g., Celite) over the filter paper to improve filtration efficiency. - Consider centrifugation to pellet the fine particles before decanting the supernatant. - Allow the mixture to stand for a longer period to encourage particle agglomeration before filtration.
The product is contaminated with a strong, unpleasant odor. Residual organoselenium byproducts are present.- Perform an oxidative workup by washing the organic layer with an oxidizing agent like hydrogen peroxide or Oxone to convert organoselenium compounds to less volatile species. - Wash the organic layer with a dilute solution of sodium hypochlorite (B82951) (bleach). - Consider a reductive workup with NaBH₄ to precipitate selenium, which can then be filtered off.
Low yield with nitrogen-containing substrates. The product may be forming a complex with selenium byproducts.- After initial filtration, try washing the collected selenium precipitate with a fresh portion of the reaction solvent to recover any adsorbed product. - Consider an ammonia (B1221849) workup, though specific protocols should be carefully evaluated for your substrate. - Employing a catalytic system with a co-oxidant can mitigate this issue by reducing the overall amount of selenium.
Reaction is sluggish or does not go to completion. - The selenium dioxide may be of low purity. - The reaction temperature may be too low. - The solvent may not be optimal.- Purify commercial selenium dioxide by sublimation before use.[3][5] - Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or GC. - Experiment with different solvents. Dioxane, ethanol, and acetic acid are commonly used, and the choice can influence the reaction outcome.[3]

Experimental Protocols

Protocol 1: General Workup for Stoichiometric Selenium Dioxide Oxidation
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or GC), allow the reaction mixture to cool to room temperature.

  • Precipitation: If selenium has not fully precipitated, the addition of a non-polar solvent like hexane (B92381) can sometimes promote further precipitation.

  • Filtration:

    • Prepare a Büchner or Hirsch funnel with a piece of filter paper.

    • Add a layer of filter aid (e.g., Celite) on top of the filter paper.

    • Wet the Celite pad with the reaction solvent.

    • Carefully pour the reaction mixture onto the Celite pad and apply a vacuum.

    • Wash the filter cake with a small amount of fresh solvent to recover any remaining product.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution with water or brine to remove any soluble inorganic byproducts.

    • If organoselenium impurities are suspected, an additional wash with a dilute oxidizing or reducing agent can be performed (see Troubleshooting Guide).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Workup for Catalytic Selenium Dioxide Oxidation with a Co-oxidant
  • Quenching: After the reaction is complete, cool the mixture to room temperature. If t-BuOOH was used, a common quenching agent is a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent if necessary.

    • Wash the organic layer sequentially with the quenching solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo. The amount of solid selenium byproduct is significantly less in this procedure, often simplifying the workup.

Quantitative Data on Selenium Removal

Removal Method Selenium Species Targeted Reported Removal Efficiency Conditions/Notes
Adsorption on Ferric Oxyhydroxide Selenite (Se(IV)) and Selenate (Se(VI))>95% for Se(VI)Optimal pH range of 4.0-5.5.[6]
Adsorption on Granular Activated Carbon (GAC) Organoselenium (Selenomethionine)~50%Contact time of one hour.[6]
Adsorption on Nano-Zerovalent Iron (nZVI) OrganoseleniumHigh removal efficiencyElectrostatic attraction plays a significant role.[2]
Coagulation-Flocculation with Aluminum Sulfate Colloidal Elemental Selenium (Se(0))92% (turbidity removal)Effective for removing fine selenium particles from aqueous solutions.[7]

Note: These efficiencies are reported for aqueous systems and may vary in organic solvents. However, they highlight the potential of adsorption and coagulation techniques for challenging purification scenarios.

Visualizing the Workflow and Logic

Below are diagrams illustrating the experimental workflow for allylic oxidation and a troubleshooting decision tree for common issues.

AllylicOxidationWorkflow cluster_reaction Reaction cluster_workup Workup start Start: Mix Substrate, Solvent, and SeO2 reaction Heat Reaction Mixture start->reaction monitor Monitor Progress (TLC/GC) reaction->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate end end concentrate->end Crude Product

Caption: General experimental workflow for allylic oxidation using selenium dioxide.

TroubleshootingTree cluster_causes cluster_solutions start Low Product Yield? precipitate Normal Se Precipitate Formed? start->precipitate Yes reaction_complete Starting Material Consumed? start->reaction_complete No filtration_issue Selenium in Filtrate? precipitate->filtration_issue Yes odor_issue Product has Foul Odor? precipitate->odor_issue No force_reaction Increase Temp./Time or Check Reagent Purity reaction_complete->force_reaction No improve_filtration Use Celite Pad/ Centrifuge filtration_issue->improve_filtration Yes check_temp Check for Over-oxidation/ Decomposition odor_issue->check_temp No oxidative_reductive_wash Perform Oxidative or Reductive Wash odor_issue->oxidative_reductive_wash Yes

References

Technical Support Center: Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of homoallylic alcohols. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing homoallylic alcohols?

A1: The most prevalent methods involve the allylation of a carbonyl compound. Key reactions include the Grignard reaction, the Barbier reaction, and the Nozaki-Hiyama-Kishi (NHK) reaction. Each method has its own advantages and is suited for different substrate scopes and functional group tolerances.

Q2: My reaction is not proceeding at all. What are the initial checks I should perform?

A2: For any reaction, especially those involving organometallic reagents, the initial checks are crucial. Ensure that all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The quality of your reagents and solvents is paramount; use freshly distilled anhydrous solvents and high-purity starting materials. For Grignard reactions, ensure the magnesium turnings are activated.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: Diastereoselectivity can be influenced by several factors including the choice of solvent, temperature, and the specific reagents used. For instance, in Barbier-type reactions, the choice of metal can influence stereocontrol.[1] The use of chiral ligands or auxiliaries can also induce or enhance diastereoselectivity. Careful optimization of reaction conditions is often necessary to achieve the desired stereochemical outcome.

Q4: What are the typical side reactions I should be aware of?

A4: Common side reactions include the formation of Wurtz-type coupling products, especially in Grignard and Barbier reactions.[2] Enolization of the starting carbonyl compound can compete with the desired nucleophilic addition.[3] Over-oxidation of the product to the corresponding ketone or aldehyde can also occur, particularly in allylic oxidation methods.[4] Additionally, rearrangements and dehydration of the homoallylic alcohol product can be problematic under certain conditions.[4]

Troubleshooting Guides

Low or No Yield

Q: My Grignard reaction for homoallylic alcohol synthesis is resulting in a very low yield. What are the potential causes and how can I address them?

A: Low yields in Grignard reactions for this synthesis are common and can often be traced back to a few key areas.

Potential Causes and Solutions:

Potential Cause Observation Troubleshooting Steps
Poor Grignard Reagent Formation Magnesium turnings do not react, or the solution does not become cloudy.- Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. - Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[3]
Inactive Allyl Halide Reaction fails to initiate even with activated magnesium.- Check Halide Purity: Use freshly distilled or purified allyl halide. - Consider a More Reactive Halide: Allyl bromide is generally more reactive than allyl chloride.
Low Reactivity of the Carbonyl Compound Starting material is recovered after the reaction.- Use a Lewis Acid: Addition of a Lewis acid like CeCl₃ can enhance the electrophilicity of the carbonyl group. - Increase Reaction Temperature: While maintaining control to avoid side reactions, a moderate increase in temperature might be necessary for less reactive ketones.
Side Reaction: Wurtz Coupling Formation of 1,5-hexadiene (B165246) (dimer of the allyl group).- Slow Addition: Add the allyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. - Use a different solvent: THF is generally a better solvent than diethyl ether for Grignard reagent formation.[5]

Q: I am experiencing a low yield in my Barbier reaction. What should I investigate?

A: The Barbier reaction is advantageous for its one-pot nature, but low yields can occur due to several factors.

Potential Causes and Solutions:

Potential Cause Observation Troubleshooting Steps
Inactive Metal The metal (e.g., Zinc, Indium) does not appear to be consumed.- Metal Activation: Use freshly activated metal powder or turnings. Sonication can also be used to activate the metal surface. - Check for Oxide Layer: Use acid washing (e.g., dilute HCl) followed by rinsing with anhydrous solvents to remove the oxide layer from the metal.
Slow Reaction Rate Incomplete conversion of starting materials after a prolonged reaction time.- Increase Temperature: Gently heating the reaction mixture can increase the rate. - Use an Activator: For some metals, additives like iodine or 1,2-dibromoethane (B42909) can act as activators.
Side Reactions Presence of byproducts in the crude NMR.- Optimize Stoichiometry: Vary the ratio of the allyl halide, carbonyl compound, and metal to find the optimal conditions. - Solvent Choice: The reaction can be sensitive to the solvent. Ethereal solvents like THF are common, but for some systems, aqueous media can be beneficial.[6]

Q: My Nozaki-Hiyama-Kishi (NHK) reaction is not giving the expected yield. What could be the problem?

A: The NHK reaction is known for its high chemoselectivity, but certain conditions are critical for its success.

Potential Causes and Solutions:

Potential Cause Observation Troubleshooting Steps
Inactive Chromium(II) Salt The reaction mixture does not develop the characteristic color of the organochromium reagent.- High-Purity CrCl₂: Use anhydrous and high-purity chromium(II) chloride. It is sensitive to air and moisture. - In situ Generation: Consider generating the Cr(II) species in situ from CrCl₃ and a reducing agent like zinc dust.
Inefficient Catalysis (for catalytic versions) The reaction stalls or proceeds very slowly.- Check Catalyst and Ligand Quality: For catalytic NHK reactions, ensure the nickel catalyst and any ligands are pure and handled under inert conditions. - Sufficient Reducing Agent: Ensure an adequate amount of the stoichiometric reductant (e.g., manganese) is present to regenerate the active Cr(II) species.[7]
Substrate-Specific Issues Low yield with a specific aldehyde or allyl halide.- Solvent and Temperature Optimization: The optimal conditions can vary depending on the substrates. THF is a common solvent, and reactions are often run at room temperature.[8] - Consider Additives: The addition of certain salts or silylating agents can sometimes improve yields.

Experimental Protocols

General Protocol for Homoallylic Alcohol Synthesis via Grignard Reaction
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Carbonyl: Cool the Grignard reagent solution in an ice bath. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the carbonyl solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[3] Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Homoallylic Alcohol Synthesis via Barbier Reaction
  • Preparation: To a round-bottom flask containing a magnetic stir bar, add the metal (e.g., zinc dust, 2.0 equivalents) and the carbonyl compound (1.0 equivalent).

  • Reaction: Add the solvent (e.g., THF, or a mixture of THF and water).[6] To the stirred suspension, add the allyl halide (1.5 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture to remove any unreacted metal. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

General Protocol for Homoallylic Alcohol Synthesis via Nozaki-Hiyama-Kishi (NHK) Reaction
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, place anhydrous chromium(II) chloride (2.0 equivalents).

  • Reagent Preparation: Add anhydrous THF and stir the suspension.

  • Reaction: To the stirred suspension, add a solution of the aldehyde (1.0 equivalent) and the allyl halide (1.2 equivalents) in THF dropwise at room temperature.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Caption: A logical workflow for troubleshooting low-yield homoallylic alcohol synthesis.

Grignard_Side_Reactions Grignard R-MgX Desired_Product Homoallylic Alcohol Grignard->Desired_Product Nucleophilic Addition Enolate Enolate Grignard->Enolate Proton Abstraction Wurtz_Product R-R (Wurtz Coupling) Grignard->Wurtz_Product Reaction with Allyl Halide Carbonyl R'C(O)R'' Carbonyl->Desired_Product Carbonyl->Enolate Starting_Carbonyl Recovered Carbonyl Enolate->Starting_Carbonyl Workup

Caption: Competing reaction pathways in the Grignard synthesis of homoallylic alcohols.

References

Minimizing E/Z isomerization during purification of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing E/Z isomerization during the purification of 4-Hepten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is E/Z isomerization and why is it a concern for this compound?

A1: E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon double bond in this compound. The "E" (entgegen) and "Z" (zusammen) notations describe the relative orientation of substituents on the double bond. For many applications, particularly in pharmaceuticals and fine chemicals, only one specific isomer possesses the desired biological activity or chemical properties. Isomerization during purification can lead to a mixture of E and Z isomers, reducing the yield of the target compound and requiring additional, often difficult, separation steps.

Q2: What are the primary causes of E/Z isomerization during the purification of allylic alcohols like this compound?

A2: The primary causes of unintentional isomerization in a laboratory setting include:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the migration or isomerization of the double bond. Standard silica (B1680970) gel, a common chromatography stationary phase, is slightly acidic and can promote isomerization.[1][2][3][4]

  • Heat: Elevated temperatures provide the necessary activation energy to overcome the rotational barrier of the double bond, leading to isomerization.[4]

  • Trace Metal Contamination: Transition metals can act as potent catalysts for alkene isomerization, even at very low concentrations.

  • Light: Exposure to light, especially UV light, can induce photoisomerization.

Q3: How can I detect and quantify the extent of E/Z isomerization?

A3: The most common and effective method for detecting and quantifying the ratio of E/Z isomers is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The chemical shifts and coupling constants of the vinylic protons are distinct for the E and Z isomers. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.[5][6][7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant isomerization observed after column chromatography on silica gel. The silica gel is acidic, catalyzing the isomerization of the allylic alcohol.[1][2][4]Use neutralized silica gel for chromatography. This can be prepared by making a slurry of the silica gel with a solvent containing a small amount of a base like triethylamine (B128534) (1-2%) or by adding a controlled amount of water.[1][2][3][10] Alternatively, use a different stationary phase like neutral alumina.[4]
Isomerization occurs during solvent removal (rotary evaporation). The water bath temperature is too high, providing the thermal energy for isomerization.Use a lower water bath temperature during rotary evaporation. It is best to keep the temperature as low as possible while still achieving efficient solvent removal. Consider using a high-vacuum pump to lower the boiling point of the solvent.
The E/Z ratio changes upon storage. The compound may be sensitive to trace amounts of acid or light in the storage container or solvent.Store the purified this compound in a clean, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Use high-purity, neutral solvents for storage if in solution.
Difficulty in separating E and Z isomers by standard chromatography. The polarity difference between the E and Z isomers is small, leading to co-elution.Employ high-resolution chromatographic techniques such as HPLC or Supercritical Fluid Chromatography (SFC) for better separation.[5] For column chromatography, consider using silica gel impregnated with silver nitrate (B79036) (AgNO₃), which can enhance the separation of alkenes based on the degree of unsaturation and stereochemistry.[4]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the neutralization of acidic silica gel using triethylamine to prevent E/Z isomerization of this compound during column chromatography.[1][2][3]

Materials:

  • Standard silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Hexane (or another non-polar solvent used for the mobile phase)

  • The crude this compound mixture

Procedure:

  • Prepare the Neutralizing Slurry: In a fume hood, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., hexane).

  • Add Triethylamine: To this slurry, add triethylamine to a final concentration of 1-2% (v/v). For example, for every 100 mL of solvent used to make the slurry, add 1-2 mL of triethylamine.

  • Pack the Column: Gently swirl the slurry to ensure it is well-mixed and then pack the chromatography column as you would normally.

  • Equilibrate the Column: Before loading the sample, run at least two to three column volumes of the mobile phase containing 1-2% triethylamine through the packed column. This ensures that the entire silica bed is neutralized.

  • Load the Sample and Elute: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase containing 1-2% triethylamine.

  • Monitor Fractions: Collect and analyze the fractions using TLC or GC to determine which contain the purified this compound.

Protocol 2: Deactivation of Silica Gel with Water

This protocol details the deactivation of silica gel by the addition of a controlled amount of water.[10]

Materials:

  • Activated silica gel

  • Deionized water

  • Airtight container

Procedure:

  • Determine the Amount of Water: The amount of water to be added depends on the desired level of deactivation. A common starting point is to add 1-10% water by weight to the silica gel. For example, to prepare 100 g of 10% (w/w) water-deactivated silica, you would add 10 g (10 mL) of deionized water to 90 g of activated silica gel.

  • Add Water to Silica Gel: Place the activated silica gel in a sealed container. Add the calculated amount of deionized water dropwise while vigorously shaking or tumbling the container to ensure even distribution.

  • Equilibrate: Seal the container tightly and allow the mixture to equilibrate for several hours (at least 6 hours) with occasional shaking. This allows the water to be evenly adsorbed onto the silica surface.

  • Store Properly: Store the deactivated silica gel in a tightly sealed container to prevent changes in its water content.

  • Perform Chromatography: Use the water-deactivated silica gel as the stationary phase for column chromatography.

Quantitative Data Summary

Factor Condition Effect on Isomerization Reference
Stationary Phase Standard Silica GelCan promote isomerization due to acidic nature.[1][2][4]
Neutralized Silica Gel (1-2% TEA)Significantly reduces or eliminates isomerization.[1][2][3]
Neutral AluminaGenerally less acidic than silica, can be a good alternative.[4]
Temperature Elevated TemperaturesIncreases the rate of isomerization.[4]
Room Temperature or BelowMinimizes the risk of thermal isomerization.
pH Acidic (pH < 7) or Basic (pH > 7)Catalyzes isomerization.[11]
Neutral (pH ≈ 7)Ideal for preventing isomerization.

Visualizations

Experimental Workflow for Minimized Isomerization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post_purification Post-Purification Crude this compound Crude this compound Sample Loading Sample Loading Crude this compound->Sample Loading Neutralized Silica Gel Neutralized Silica Gel Column Packing Column Packing Neutralized Silica Gel->Column Packing Flash Chromatography Flash Chromatography Sample Loading->Flash Chromatography Column Packing->Flash Chromatography Fraction Collection Fraction Collection Flash Chromatography->Fraction Collection Solvent Removal (Low Temp) Solvent Removal (Low Temp) Fraction Collection->Solvent Removal (Low Temp) Purity Analysis (NMR, GC) Purity Analysis (NMR, GC) Solvent Removal (Low Temp)->Purity Analysis (NMR, GC) Storage (Inert, Cold, Dark) Storage (Inert, Cold, Dark) Purity Analysis (NMR, GC)->Storage (Inert, Cold, Dark) Pure this compound Pure this compound Purity Analysis (NMR, GC)->Pure this compound

Caption: Workflow for the purification of this compound with minimized E/Z isomerization.

Logical Relationship of Factors Causing Isomerization

isomerization_factors cluster_causes Primary Causes cluster_sources Common Sources in Purification Isomerization of this compound Isomerization of this compound Acid/Base Catalysis Acid/Base Catalysis Acid/Base Catalysis->Isomerization of this compound Thermal Energy Thermal Energy Thermal Energy->Isomerization of this compound Trace Metals Trace Metals Trace Metals->Isomerization of this compound Light Exposure Light Exposure Light Exposure->Isomerization of this compound Acidic Silica Gel Acidic Silica Gel Acidic Silica Gel->Acid/Base Catalysis High Temperature Evaporation High Temperature Evaporation High Temperature Evaporation->Thermal Energy Contaminated Glassware/Reagents Contaminated Glassware/Reagents Contaminated Glassware/Reagents->Trace Metals UV Light Exposure UV Light Exposure UV Light Exposure->Light Exposure

References

Stability of 4-Hepten-1-ol under acidic workup conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hepten-1-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound during acidic workup conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic workup conditions?

This compound, as a homoallylic alcohol, is generally stable to mild acidic conditions for short durations, typically encountered during a standard aqueous workup to neutralize basic reaction mixtures. However, prolonged exposure to strong acids, elevated temperatures, or certain acidic reagents can lead to side reactions.

Q2: What are the potential side reactions of this compound during an acidic workup?

The primary side reactions to be aware of are:

  • Isomerization of the double bond: The cis (Z) isomer may isomerize to the more thermodynamically stable trans (E) isomer.[1][2][3] Additionally, the double bond can migrate along the carbon chain to form a more substituted, and thus more stable, internal alkene.

  • Prins Reaction: In the presence of aldehydes or ketones (which may be present as starting materials, reagents, or byproducts), this compound can undergo an acid-catalyzed cyclization to form a tetrahydropyran (B127337) derivative.

  • Acid-catalyzed hydration: The double bond can be hydrated in the presence of aqueous acid to form a heptane-1,4-diol.[4] This reaction typically follows Markovnikov's rule.

Q3: Can I use a strong acid to quench my reaction containing this compound?

It is advisable to use caution when quenching a reaction containing this compound with a strong acid. If a strong acid is required, it should be added slowly at low temperatures (e.g., 0 °C), and the exposure time should be minimized. A milder acidic solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl), is often a safer alternative for neutralizing basic reaction mixtures.

Q4: How can I minimize the risk of side reactions during acidic workup?

To minimize side reactions:

  • Use mild acidic conditions: Opt for weaker acids like saturated NH₄Cl or dilute solutions of strong acids (e.g., 1M HCl).

  • Control the temperature: Perform the acidic wash at low temperatures (0 °C to room temperature).

  • Minimize contact time: Do not let the organic layer remain in contact with the acidic aqueous layer for an extended period. Promptly separate the layers.

  • Ensure absence of carbonyls: If the reaction mixture contains aldehydes or ketones, be particularly cautious as the risk of Prins cyclization is high.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup - Isomerization to a more volatile isomer. - Cyclization via Prins reaction. - Hydration of the double bond. - Emulsion formation leading to loss of material.- Analyze the crude product by GC-MS or ¹H NMR to identify byproducts. - If cyclization is suspected, ensure all carbonyl-containing compounds were removed prior to acidic workup. - Use milder acidic conditions and lower temperatures. - To break emulsions, add brine (saturated NaCl solution).
Unexpected peaks in NMR or GC-MS of the product - Isomerization of the double bond (cis to trans or positional). - Formation of a tetrahydropyran derivative (Prins reaction). - Formation of a diol (hydration).- Compare the spectral data with known spectra of potential isomers and byproducts. - Re-evaluate the workup conditions. Consider a non-acidic workup if possible, or use the mildest acidic conditions necessary.
Change in the cis/trans ratio of the double bond - Acid-catalyzed isomerization to the more stable trans isomer.[1][2][3]- Avoid strong acids and prolonged exposure during workup. - Use a buffered aqueous solution if precise pH control is needed.

Quantitative Data Summary

Due to the lack of specific quantitative studies on the stability of this compound under a wide range of acidic workup conditions in the available literature, a general stability trend is provided based on the known reactivity of similar unsaturated alcohols.

Acidic Condition Temperature Potential for Side Reactions Primary Concerns
Saturated aq. NH₄ClRoom TempLowGenerally safe for short workup times.
1M HCl0 °CLow to ModerateRisk of isomerization increases with contact time.
1M HClRoom TempModerateIncreased risk of isomerization and potential for slow hydration.
>1M Strong Acid (e.g., H₂SO₄, HCl)Room Temp or higherHighSignificant risk of isomerization, hydration, and potential for polymerization/decomposition.
Lewis Acids (e.g., FeCl₃, AlCl₃)VariesHighCan strongly promote cyclization and other rearrangements.

Experimental Protocols

Protocol 1: Mild Acidic Workup (Recommended)

This protocol is suitable for neutralizing basic reaction mixtures while minimizing the risk of side reactions with this compound.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution with stirring until the mixture is neutralized (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Dilute Strong Acid Workup (Use with Caution)

This protocol may be necessary if a stronger acid is required to neutralize the reaction or hydrolyze certain protecting groups.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled solution of 1M HCl with vigorous stirring. Monitor the pH to avoid over-acidification.

  • Immediate Extraction: Once neutralized, immediately transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Visualizations

Potential Reaction Pathways of this compound under Acidic Conditions

Stability_of_4_Hepten_1_ol Protonated_Alcohol Protonated Alcohol Carbocation_Intermediate Carbocation Intermediate Protonated_Alcohol->Carbocation_Intermediate Slow Trans_Isomer trans-4-Hepten-1-ol (Isomerization) Carbocation_Intermediate->Trans_Isomer Deprotonation Positional_Isomer Positional Isomer (e.g., 3-Hepten-1-ol) Carbocation_Intermediate->Positional_Isomer Hydride Shift & Deprotonation Diol Heptane-1,4-diol (Hydration) Carbocation_Intermediate->Diol Nucleophilic Attack Tetrahydropyran Tetrahydropyran Derivative (Prins Reaction) H_plus H+ This compound This compound H2O H₂O Carbonyl R₂C=O This compound->Tetrahydropyran with Carbonyl

Caption: Potential side reactions of this compound in acidic media.

Recommended Experimental Workflow for Acidic Workup

Experimental_Workflow start Reaction Completion cool Cool to 0 °C start->cool quench Slowly add mild acid (e.g., sat. aq. NH₄Cl) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Isolated Product concentrate->end

References

Validation & Comparative

Differentiating Isomers of 4-Hepten-1-ol: A GC-MS and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the analytical differentiation of (Z)- and (E)-4-hepten-1-ol isomers, leveraging Gas Chromatography-Mass Spectrometry (GC-MS) and complementary spectroscopic techniques. This report provides a comparative analysis of their chromatographic behavior and spectral characteristics, supported by experimental data and detailed methodologies.

The accurate identification and differentiation of geometric isomers are critical in many scientific disciplines, including drug development, flavor and fragrance analysis, and environmental monitoring, as different isomers can exhibit distinct biological activities and physical properties. This guide focuses on the analytical strategies for distinguishing between the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of 4-hepten-1-ol, a seven-carbon unsaturated alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. The key to differentiating the (Z)- and (E)- isomers of this compound lies in the chromatographic separation, as their mass spectra are often very similar.

Chromatographic Separation

The separation of cis and trans isomers is typically achieved using a polar capillary GC column. The differing spatial arrangements of the functional groups in the isomers lead to differences in their interaction with the polar stationary phase, resulting in distinct retention times. Generally, the more linear trans isomer has a lower boiling point and elutes earlier than the more sterically hindered cis isomer.

Table 1: Comparative GC-MS Data for this compound Isomers

IsomerCommon NameKovats Retention Index (Non-Polar Column)Kovats Retention Index (Polar Column)
(E)-4-hepten-1-oltrans-4-hepten-1-ol8701502, 1487[1]
(Z)-4-hepten-1-olcis-4-hepten-1-olNot available1585, 1495[2]

Note: Kovats retention indices are system-independent constants derived from retention times relative to n-alkanes. Higher values on a polar column indicate stronger interaction and longer retention time.

Mass Spectrometry (MS) Fragmentation

While the mass spectra of geometric isomers are frequently nearly identical, subtle differences in the relative abundances of fragment ions can sometimes be observed. The mass spectrum of this compound (molecular weight: 114.19 g/mol ) is characterized by fragmentation patterns typical for unsaturated alcohols.[1][3] Key fragmentation pathways include:

  • Loss of water (H₂O): A peak at m/z 96 (M-18) is expected due to the elimination of a water molecule from the alcohol.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Cleavage at the double bond: Fragmentation at the C=C double bond can also occur.

The most abundant fragment ions for both isomers are often observed at m/z 81, 55, and 41.[3]

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound isomers. Optimization of parameters may be required depending on the specific instrumentation.

1. Sample Preparation:

  • Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column inlet.

  • Column: A polar capillary column is recommended, such as a Carbowax 20M (polyethylene glycol) or a similar phase (e.g., DB-WAX, HP-20M).[4][5][6]

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in split mode to prevent column overloading.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound isomers based on their retention times.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Alternative Analytical Techniques

Beyond GC-MS, other spectroscopic methods can provide definitive structural information to differentiate between the (Z)- and (E)- isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing geometric isomers based on the coupling constants (J-values) of the vinylic protons.

  • (E)-4-hepten-1-ol (trans): The coupling constant between the two vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans configuration.

  • (Z)-4-hepten-1-ol (cis): The coupling constant for the vinylic protons will be smaller, typically in the range of 6-12 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to differentiate cis and trans isomers based on the out-of-plane C-H bending vibrations of the double bond.

  • (E)-4-hepten-1-ol (trans): A strong absorption band is expected around 960-980 cm⁻¹.

  • (Z)-4-hepten-1-ol (cis): A characteristic absorption band is expected around 675-730 cm⁻¹. An FTIR spectrum for (Z)-4-hepten-1-ol is publicly available and shows characteristic absorptions.[3][7]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the differentiation of this compound isomers.

GCMS_Workflow Workflow for this compound Isomer Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Conclusion Sample Isomer Mixture Dissolve Dissolve in Solvent Sample->Dissolve GCMS GC-MS Analysis (Polar Column) Dissolve->GCMS NMR NMR Spectroscopy Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR RetentionTimes Compare Retention Times GCMS->RetentionTimes MassSpectra Analyze Mass Spectra GCMS->MassSpectra CouplingConstants Analyze Coupling Constants NMR->CouplingConstants BendingVibrations Analyze C-H Bending FTIR->BendingVibrations Identification Isomer Identification ((Z)- vs (E)-) RetentionTimes->Identification MassSpectra->Identification CouplingConstants->Identification BendingVibrations->Identification

Caption: Logical workflow for the differentiation of this compound isomers.

References

A Comparative NMR Study of (Z)- and (E)-4-Hepten-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H and 13C NMR spectra of the geometric isomers of 4-Hepten-1-ol is presented, offering a clear guide for the differentiation and characterization of these compounds. This guide provides a summary of key spectral data, detailed experimental protocols, and visual aids to assist researchers, scientists, and professionals in the field of drug development.

The geometric isomerism of (Z)-4-Hepten-1-ol (cis) and (E)-4-Hepten-1-ol (trans) arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the substituents. These structural differences manifest in unique Nuclear Magnetic Resonance (NMR) spectral signatures, allowing for their unambiguous identification. This guide delves into a comparative analysis of their 1H and 13C NMR data.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables summarize the key 1H and 13C NMR chemical shifts for (Z)- and (E)-4-Hepten-1-ol. These values are crucial for distinguishing between the two isomers.

Table 1: 1H NMR Chemical Shift Data (ppm)

Proton Assignment (Z)-4-Hepten-1-ol (E)-4-Hepten-1-ol (Predicted) Key Differentiating Features
H4, H5 (Olefinic)~5.4 - 5.5 (m)~5.4 - 5.5 (m)The coupling constant (J-value) between these protons is the most reliable distinguishing feature. For the (Z)-isomer, the J-value is typically smaller (~10-12 Hz) compared to the (E)-isomer (~14-16 Hz).
H1 (-CH2OH)~3.6 (t)~3.6 (t)Minimal difference in chemical shift is expected.
H2 (-CH2CH2OH)~1.6 (quint)~1.6 (quint)Minor differences may be observed.
H3 (-CH2C=)~2.1 (q)~2.0 (q)The allylic protons in the (Z)-isomer may experience slightly different shielding compared to the (E)-isomer.
H6 (=CCH2-)~2.0 (q)~2.0 (q)Similar to H3, minor shifts can be expected.
H7 (-CH3)~0.9 (t)~0.9 (t)Little to no significant difference is expected.
-OHVariableVariableThe chemical shift of the hydroxyl proton is concentration and solvent dependent.

Table 2: 13C NMR Chemical Shift Data (ppm)

Carbon Assignment (Z)-4-Hepten-1-ol (E)-4-Hepten-1-ol Key Differentiating Features
C4, C5 (Olefinic)~129.0, ~130.0~129.5, ~130.5The chemical shifts of the olefinic carbons are generally similar, but minor differences can be observed.
C1 (-CH2OH)~62.5~62.5Minimal difference in chemical shift is expected.
C2 (-CH2CH2OH)~32.0~32.0Minor differences may be observed.
C3 (-CH2C=)~27.0~32.5The allylic carbon in the (Z)-isomer is typically shielded (appears at a lower ppm value) compared to the (E)-isomer due to the gamma-gauche effect. This is a significant and reliable distinguishing feature.
C6 (=CCH2-)~20.5~25.5Similar to C3, the C6 carbon in the (Z)-isomer is expected to be shielded compared to the (E)-isomer.
C7 (-CH3)~14.0~14.0Little to no significant difference is expected.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra for the comparative analysis of (Z)- and (E)-4-Hepten-1-ol.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for non-polar to moderately polar organic compounds. It provides good solubility for the analytes and its residual proton and carbon signals are well-characterized.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both 1H and 13C NMR. A small amount (0.03% v/v) can be added to the solvent.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the coupling constants (J-values) of the olefinic protons to determine the stereochemistry.

13C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0 to 150 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl3 triplet to 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the key structural and workflow aspects of this comparative study.

G cluster_Z (Z)-4-Hepten-1-ol (cis) cluster_E (E)-4-Hepten-1-ol (trans) Z_isomer Z_isomer Z_H4 H Z_H5 H Z_J J ≈ 10-12 Hz E_isomer E_isomer E_H4 H E_H5 H E_J J ≈ 14-16 Hz

Caption: Structural comparison of (Z)- and (E)-4-Hepten-1-ol highlighting the key difference in the coupling constant (J) between the olefinic protons.

G cluster_workflow Experimental Workflow sample_prep Sample Preparation ((Z)- and (E)-isomers in CDCl3 with TMS) nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_processing->spectral_analysis comparison Comparative Analysis (Tabulation of Data) spectral_analysis->comparison conclusion Structural Elucidation (Isomer Identification) comparison->conclusion

Caption: A streamlined workflow for the comparative NMR analysis of (Z)- and (E)-4-Hepten-1-ol.

A Comparative Guide to Purity Assessment of Synthetic 4-Hepten-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the rigorous assessment of purity is a critical step to ensure quality, safety, and efficacy. For a compound like cis-4-Hepten-1-ol, an important intermediate in the synthesis of various natural products and pharmaceuticals, accurate purity determination is paramount. This guide provides an objective comparison of three common analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data from a hypothetically synthesized batch of cis-4-Hepten-1-ol to illustrate the strengths and limitations of each technique.

Executive Summary

Quantitative NMR (qNMR) stands out for its accuracy and direct measurement capabilities, providing an absolute measure of purity without the need for a specific reference standard for the analyte. Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent sensitivity for volatile impurities and is a robust method for routine quality control. Gas Chromatography-Mass Spectrometry (GC-MS) provides invaluable structural information for the identification of unknown impurities. The choice of technique will depend on the specific requirements of the analysis, such as the need for absolute quantification, the desired level of sensitivity for trace impurities, or the necessity of impurity identification.

Hypothetical Sample Profile

For the purpose of this comparison, we will consider a batch of cis-4-Hepten-1-ol synthesized via a Wittig reaction. Potential impurities from this synthesis route include the trans-isomer (E-4-Hepten-1-ol) and a common byproduct, triphenylphosphine (B44618) oxide.

Table 1: Quantitative Purity Analysis of a Synthetic cis-4-Hepten-1-ol Batch

ParameterGC-FIDqNMRGC-MS
Principle Separation by volatility and interaction with a stationary phase, detection by flame ionization.Signal intensity is directly proportional to the number of nuclei.Separation by GC, with mass-to-charge ratio detection for identification.
Purity Assay (%) 98.5% (by area percent)98.6% (w/w)Primarily qualitative, can be semi-quantitative.
Identified Impurities E-4-Hepten-1-ol (1.2%), Triphenylphosphine oxide (0.3%)Quantified as a mole fraction of the analyte.E-4-Hepten-1-ol, Triphenylphosphine oxide (confirmed by mass spectra).
Relative Standard Deviation (RSD, n=3) 0.2%0.05%N/A for purity assay
Reference Standard Not required for area percent purity, but recommended for accurate impurity quantification.Required (internal standard of known purity).Not required for identification, but helpful for confirmation.
Analysis Time per Sample ~20 minutes~15 minutes~30 minutes
Key Advantages High sensitivity, low cost, high throughput.High precision and accuracy, absolute quantification, structural information.Definitive impurity identification.
Key Limitations Relative quantification without response factors, potential for thermal degradation of analytes.Lower sensitivity than GC, higher initial instrument cost.Less precise for quantification compared to GC-FID and qNMR.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 260 °C

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthetic 4-Hepten-1-ol sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity ethanol.

Data Analysis: The purity is calculated based on the area percent method, where the peak area of cis-4-Hepten-1-ol is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters (¹H NMR):

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (high purity, accurately weighed)

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 8

  • Spectral Width: 12 ppm

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthetic this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) and add it to the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃, cap, and gently mix until fully dissolved.

Data Analysis: The purity of cis-4-Hepten-1-ol is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions: Same as for GC-FID.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 250 °C

Sample Preparation: Same as for GC-FID.

Data Analysis: The identification of impurities is achieved by comparing their mass spectra with reference spectra from a library (e.g., NIST) or with the spectra of known standards.

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Results Sample Synthetic this compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID qNMR qNMR Analysis Dissolution->qNMR GC_MS GC-MS Analysis Dissolution->GC_MS Purity_Calc Purity Calculation (%) GC_FID->Purity_Calc qNMR->Purity_Calc Structural_Info Structural Confirmation qNMR->Structural_Info Impurity_ID Impurity Identification GC_MS->Impurity_ID

Caption: Workflow for the purity assessment of synthetic this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis cluster_attributes Key Attributes qNMR qNMR (Absolute Quantification) Accuracy High Accuracy qNMR->Accuracy GC_FID GC-FID (Relative Quantification) Sensitivity High Sensitivity GC_FID->Sensitivity GC_MS GC-MS (Impurity Identification) Specificity High Specificity GC_MS->Specificity

Caption: Comparison of key attributes for analytical techniques.

Conclusion

For the comprehensive purity assessment of synthetic this compound, a multi-faceted approach is often the most robust.

  • GC-FID is a reliable and efficient method for routine quality control, providing excellent sensitivity for detecting volatile impurities.

  • qNMR is the gold standard for absolute purity determination, offering high precision and accuracy without the need for an analyte-specific reference standard. It also provides valuable structural confirmation.

  • GC-MS is indispensable for the definitive identification of unknown impurities, which is crucial for understanding the synthetic process and ensuring the safety of the final product.

By understanding the capabilities and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their synthesized compounds.

Navigating Chirality: A Comparative Guide to the Derivatization of 4-Hepten-1-ol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, the accurate determination of the enantiomeric composition of chiral molecules like 4-hepten-1-ol is paramount. Gas chromatography (GC) stands as a powerful technique for this purpose, though the successful separation of enantiomers often hinges on the strategic use of chiral derivatization or specialized chiral stationary phases. This guide provides an objective comparison of common derivatization strategies for this compound, offering supporting data and detailed experimental protocols to inform method selection.

Comparison of Derivatization and Direct Analysis Methods

The enantioselective analysis of this compound can be approached in two primary ways: direct analysis on a chiral stationary phase (CSP) or derivatization into diastereomers followed by separation on a standard achiral column. Each method presents distinct advantages and disadvantages in terms of sample preparation, chromatographic performance, and cost.

Table 1: Performance Comparison of Analytical Strategies for this compound Enantiomers

Analytical StrategyPrincipleSample PreparationPotential AdvantagesPotential LimitationsRepresentative Separation Factor (α)Representative Resolution (Rs)
Direct Analysis Enantiomers interact differently with a chiral stationary phase (e.g., cyclodextrin-based).Minimal; dilution in a suitable solvent.Fast analysis time, reduced risk of side reactions or kinetic resolution.Requires specialized and often expensive chiral columns; method development can be extensive.> 1.1> 1.5
Derivatization (Acylation) Conversion of enantiomeric alcohols into diastereomeric esters using a chiral acylating agent.Required; reaction with a chiral derivatizing agent (e.g., acetic anhydride).Utilizes standard, less expensive achiral GC columns; can enhance volatility and peak shape.[1]Derivatization can be time-consuming and may introduce impurities or cause racemization.[1]> 1.2> 2.0
Derivatization (Mosher's Reagent) Formation of diastereomeric esters with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).Required; reaction with (R)- or (S)-MTPA chloride.Well-established method for determining absolute configuration by NMR, adaptable for GC separation.Reagent is expensive; potential for incomplete reaction or side products.> 1.3> 2.5
Derivatization (TFAPC) Formation of diastereomeric esters using N-Trifluoroacetyl-L-prolyl chloride.Required; reaction with TFAPC.Can provide excellent resolution for a range of chiral compounds.Potential for racemization of the reagent; requires careful control of reaction conditions.> 1.5> 3.0

Note: The separation factor (α) and resolution (Rs) values are representative and can vary significantly based on the specific GC column, temperature program, and other chromatographic conditions.

Experimental Protocols

Detailed methodologies for the derivatization of this compound and its subsequent GC analysis are provided below. These protocols are based on established methods for similar chiral alcohols.

Protocol 1: Acylation with Acetic Anhydride (B1165640)

This protocol is adapted from a method for the acylation of similar chiral alcohols.[1]

Materials:

Procedure:

  • In a clean, dry vial, dissolve 10 mg of this compound in 1 mL of dichloromethane.

  • Add 1.5 equivalents of pyridine to the solution.

  • Add 1.2 equivalents of acetic anhydride dropwise while stirring.

  • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding 2 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with 2 mL of 1M HCl, followed by 2 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and the sample is ready for GC analysis.

GC Conditions (Representative):

  • Column: Standard achiral column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold 5 min)

  • Detector: Flame Ionization Detector (FID) at 280 °C

Protocol 2: Direct Analysis on a Chiral Stationary Phase

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

GC Conditions (Representative):

  • Column: Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 230 °C

  • Oven Program: Isothermal analysis at a temperature optimized for resolution (e.g., 80-120 °C), or a slow temperature ramp (e.g., 1-2 °C/min) to enhance separation.

  • Detector: Flame Ionization Detector (FID) at 250 °C

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the derivatization workflow and the decision-making process for selecting an appropriate method.

DerivatizationWorkflow cluster_sample Sample Preparation cluster_analysis Analysis Heptenol This compound (Enantiomeric Mixture) Reaction Derivatization Reaction Heptenol->Reaction Reagent Chiral Derivatizing Agent (e.g., Acetic Anhydride) Reagent->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Formation of Diastereomers GC GC Analysis (Achiral Column) Diastereomers->GC Separation Separated Diastereomers GC->Separation Quantification Quantification Separation->Quantification

Caption: Workflow for chiral GC analysis via derivatization.

DecisionTree Start Start: Chiral Analysis of This compound Derivatization Derivatization Required? Start->Derivatization Direct Direct Analysis on Chiral Column Derivatization->Direct No Indirect Derivatization with Chiral Reagent Derivatization->Indirect Yes ChiralGC Analysis on Chiral Column Direct->ChiralGC AchiralGC Analysis on Achiral Column Indirect->AchiralGC

Caption: Decision tree for method selection.

Conclusion

The choice between direct analysis and derivatization for the chiral GC analysis of this compound depends on the specific requirements of the assay, including desired accuracy, sample throughput, and available instrumentation. While direct analysis on a chiral stationary phase offers a more streamlined workflow, derivatization with an appropriate chiral reagent can provide excellent resolution on standard achiral columns. The protocols and comparative data presented in this guide serve as a valuable starting point for the development of robust and reliable methods for the enantioselective analysis of this compound and other chiral alcohols.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct sensory characteristics of 4-Hepten-1-ol and analogous C6 alcohols, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the sensory profiles of this compound and a selection of structurally related C6 alcohols. Understanding the nuanced differences in the odor and flavor of these compounds is critical for their application in the pharmaceutical, food, and fragrance industries. This document summarizes key quantitative sensory data, outlines detailed experimental protocols for sensory analysis, and illustrates the underlying biological and experimental workflows.

Sensory Profile Comparison

The sensory characteristics of (Z)-4-Hepten-1-ol are compared with a range of C6 alcohols, including saturated and unsaturated variants. The data presented in Table 1 highlights the distinct olfactory and gustatory notes associated with each compound.

Table 1: Sensory Profiles of this compound and Related C6 Alcohols

CompoundChemical StructureOdor DescriptionFlavor DescriptionOdor Threshold (in water)
(Z)-4-Hepten-1-ol C7H14OGreen, grassy, fresh, oily, fatty, creamy, vegetable, dairy[1]Sweet, green, tomato leaf, oily, tuna, creamy, vegetable, brothy, fishy[1]Not available
1-Hexanol C6H14OHerbaceous, woody, fragrant, mild, sweet, green, fruity[2]Aromatic[2]500 ppb[3][4]
(Z)-3-Hexen-1-ol C6H12OFreshly cut grass, green[2]Green, leafy0.25 ppb
(E)-2-Hexen-1-ol C6H12OGreen, fruity, slightly pungentGreen, apple-like70 ppb
2-Hexanol C6H14OFruity, wine-like, slightly fusel--
3-Hexanol C6H14OGreen, herbaceous, earthy--

Experimental Protocols

The sensory data presented in this guide are typically obtained through standardized analytical methods, including sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Objective: To qualitatively and quantitatively describe the sensory characteristics of the target volatile compounds.

Panelists: A panel of 8-12 trained assessors is typically used. Panelists are selected based on their sensory acuity, descriptive ability, and consistency. Training involves the use of reference standards to establish a common lexicon for odor and flavor attributes.

Sample Preparation:

  • A stock solution of each alcohol is prepared in a suitable solvent, such as propylene (B89431) glycol or deodorized water, at a concentration of 0.1% (w/v).

  • A series of dilutions are then prepared from the stock solution to determine detection and recognition thresholds. For descriptive analysis, samples are presented at a concentration well above the recognition threshold to allow for the characterization of multiple sensory attributes.

  • Samples are presented in coded, odorless glass containers to prevent bias.

Evaluation Procedure:

  • Orthronasal Olfaction (Smell): Panelists sniff the headspace of the sample and record the perceived odor attributes and their intensities on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Retronasal Olfaction and Gustation (Flavor): For taste evaluation, panelists take a small amount of the diluted sample into their mouths, hold it for a few seconds, and then expectorate. They then record the perceived flavor attributes and their intensities.

  • Panelists cleanse their palates with distilled water and unsalted crackers between samples.

Data Analysis: The intensity ratings for each attribute are averaged across panelists. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of the compounds.

Sensory_Panel_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis stock Prepare 0.1% Stock Solution dilutions Create Dilution Series stock->dilutions coding Code and Present Samples dilutions->coding ortho Orthronasal Evaluation (Odor) coding->ortho retro Retronasal/Taste Evaluation (Flavor) cleanse Palate Cleansing record Record Intensity Ratings retro->record cleanse->ortho Next Sample stats Statistical Analysis (ANOVA) record->stats

Sensory Panel Evaluation Workflow
Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a sample.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

Procedure:

  • Sample Injection: A small volume of the diluted sample is injected into the GC inlet.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The column effluent is split between the MS detector and the olfactometry port. The MS identifies the chemical structure of the separated compounds, while a trained sensory panelist sniffs the effluent from the olfactometry port.

  • Odor Assessment: The panelist records the perceived odor, its intensity, and the retention time at which it is detected.

Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the MS to correlate specific chemical compounds with their perceived odors.

GCO_Workflow cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis injection Sample Injection separation Compound Separation in GC Column injection->separation split Effluent Splitting separation->split ms Mass Spectrometry (MS) split->ms olfacto Olfactometry Port (Sniffing) split->olfacto chromatogram Generate Chromatogram ms->chromatogram olfactogram Generate Olfactogram olfacto->olfactogram correlation Correlate Peaks and Odors chromatogram->correlation olfactogram->correlation

Gas Chromatography-Olfactometry Workflow

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. Aliphatic alcohols are known to activate a range of ORs.[5] The binding of an odorant to its specific receptor initiates a signal transduction cascade, as depicted below.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cellular_response Cellular Response odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to ion_channel Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Ca2+/Na+ Influx action_potential Action Potential to Brain depolarization->action_potential

Simplified Olfactory Signaling Pathway

This guide provides a foundational understanding of the sensory profiles of this compound and related C6 alcohols. Further research, particularly in determining the specific olfactory receptors activated by these compounds, will provide deeper insights into the structure-activity relationships that govern their unique sensory properties.

References

Efficacy of 4-Hepten-1-ol as an Insect Attractant: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable gap in direct comparative studies on the efficacy of 4-hepten-1-ol and its analogues as insect attractants. While research into the chemical ecology of insect attractants is extensive, specific quantitative data comparing the attractancy of this compound against its structural isomers and other related compounds remains limited. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, drawing upon established experimental protocols and available data on structurally similar attractants.

The potential of C7 and C8 unsaturated alcohols to influence insect behavior is well-documented, with compounds like 1-octen-3-ol (B46169) being a well-known attractant for numerous hematophagous insects. However, the specific role and comparative efficacy of this compound are yet to be thoroughly elucidated. This document outlines the standard methodologies required to conduct such a comparative analysis and presents available, albeit limited, data on related compounds to inform future research directions.

Comparative Efficacy of Related Heptenol and Octenol Analogues

While direct comparative data for this compound is scarce, studies on other unsaturated alcohols provide insights into how structural variations can impact insect attraction. For instance, the aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, is 6-methyl-2(E)-hepten-4-ol[1]. The specific stereochemistry and position of the double bond and hydroxyl group are often critical for potent attraction.

To systematically evaluate the efficacy of this compound and its analogues, a series of bioassays are necessary. The following table outlines a proposed comparative study, including potential analogues for testing and the key metrics to be measured.

Compound Structure Target Insect Species (Hypothetical) EAG Response (mV) Behavioral Response (Attraction Index) Field Trap Catch (per trap/day)
This compound C7H14OColeoptera: Scarabaeidae, CurculionidaeData to be determinedData to be determinedData to be determined
(Z)-4-Hepten-1-olC7H14OColeoptera: Scarabaeidae, CurculionidaeData to be determinedData to be determinedData to be determined
(E)-4-Hepten-1-olC7H14OColeoptera: Scarabaeidae, CurculionidaeData to be determinedData to be determinedData to be determined
1-Hepten-3-olC7H14ODiptera: CulicidaeData to be determinedData to be determinedData to be determined
6-Methyl-2(E)-hepten-4-olC8H16OColeoptera: Curculionidae (R. palmarum)Published Data AvailablePublished Data AvailablePublished Data Available
1-Octen-3-ol (Reference)C8H16ODiptera: CulicidaePublished Data AvailablePublished Data AvailablePublished Data Available

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are crucial. The following methodologies are recommended for evaluating the efficacy of this compound and its analogues.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It provides a measure of the sensitivity of the antennal olfactory receptor neurons to a specific compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and its head is excised. The antennae are kept intact.

  • Electrode Placement: A recording electrode is inserted into the distal end of the antenna, and a reference electrode is placed in the head capsule.

  • Odor Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the main air stream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The voltage change across the antenna (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured in millivolts (mV).

  • Controls: A solvent blank (e.g., hexane) and a known standard attractant (e.g., 1-octen-3-ol for mosquitoes) are used as negative and positive controls, respectively.

Olfactometer Bioassays

Olfactometers are used to study the behavioral response of insects to chemical stimuli in a controlled laboratory setting. A four-arm olfactometer allows for the simultaneous comparison of multiple odor sources.

Methodology:

  • Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. Each arm can be connected to a different odor source.

  • Airflow: Purified and humidified air is passed through each arm towards the central chamber at a constant flow rate.

  • Odor Application: Filter paper treated with the test compounds (e.g., this compound and its analogues) and a solvent control are placed in separate odor source chambers connected to the arms.

  • Insect Release: A single insect is released into the central chamber and allowed to move freely for a set period (e.g., 10 minutes).

  • Data Collection: The time the insect spends in each arm and the number of entries into each arm are recorded. An attraction index can be calculated based on these parameters.

  • Replication: The experiment is replicated multiple times with new insects and randomized arm positions for the different odors to avoid positional bias.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in insect attraction and the experimental approach to its study, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_lab Laboratory Bioassays cluster_field Field Trials cluster_analysis Data Analysis and Conclusion synthesis Synthesis of this compound and Analogues eag Electroantennography (EAG) synthesis->eag Test Compounds olfactometer Olfactometer Assays synthesis->olfactometer Test Compounds field_trapping Field Trapping Experiments synthesis->field_trapping Lure Formulation data_analysis Statistical Analysis of EAG, Behavioral, and Field Data eag->data_analysis EAG Response Data olfactometer->data_analysis Behavioral Data field_trapping->data_analysis Trap Catch Data conclusion Determination of Relative Efficacy data_analysis->conclusion

Caption: Workflow for the comparative evaluation of insect attractants.

signaling_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or Odorant Receptor (OR) obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) or->orn Activation ap Action Potential orn->ap Signal Transduction brain Antennal Lobe of Brain ap->brain Signal Transmission behavior Behavioral Response (Attraction) brain->behavior Processing & Output

Caption: Generalized insect olfactory signaling pathway.

Disclaimer: The signaling pathway depicted is a generalized model. The specific proteins and mechanisms involved in the detection of this compound by any given insect species are currently unknown and require further investigation.

References

Quantitative Analysis of 4-Hepten-1-ol in Essential Oils: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific volatile compounds in complex matrices like essential oils is critical for quality control, authentication, and research into their biological activities. This guide provides a comparative overview of the primary analytical methods for the quantification of 4-Hepten-1-ol, an unsaturated alcohol found in some essential oils. This document details experimental protocols and presents quantitative data to aid in method selection and implementation.

Comparison of Analytical Methods: GC-FID vs. GC-MS

Gas Chromatography (GC) is the cornerstone for the analysis of volatile compounds in essential oils. The choice of detector, primarily between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), significantly influences the quantitative and qualitative aspects of the analysis.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Analytes are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon.Analytes are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
Selectivity Low. Responds to nearly all organic compounds. Identification is based solely on retention time.High. Provides structural information through fragmentation patterns, allowing for confident compound identification.
Sensitivity High for hydrocarbons. Generally provides good sensitivity for a wide range of organic compounds.High, especially in Selected Ion Monitoring (SIM) mode. Can achieve very low detection limits.
Quantitative Accuracy Excellent. Provides a linear response over a wide dynamic range.Good. Can be highly accurate with proper calibration, especially using an internal standard.
Cost Lower initial and operational costs.Higher initial and operational costs.
Ease of Use Simpler operation and data analysis.More complex operation and data analysis, requiring spectral interpretation.
Ideal Application Routine quantitative analysis of known target compounds where high throughput is required.Identification of unknown compounds and sensitive, specific quantification of target analytes.

Experimental Protocols

Due to the lack of a standardized, validated method specifically for this compound in essential oils in the public domain, the following protocols are adapted from established methods for the analysis of similar volatile unsaturated alcohols and esters in complex matrices. These should be validated in-house for the specific essential oil matrix.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Weighing: Accurately weigh approximately 100 mg of the essential oil into a 10 mL glass vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 1-octanol (B28484) or another C7-C10 alcohol not present in the sample) to the vial.

  • Solvent Extraction: Add 2 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation at 3000 rpm for 5 minutes may be necessary.

  • Collection: Carefully transfer the organic layer to a clean 2 mL autosampler vial for GC analysis.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for this compound and the internal standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

Unambiguous Structural Confirmation of 4-Hepten-1-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For unsaturated alcohols such as 4-Hepten-1-ol, which may exist as cis/trans isomers, confirming the exact connectivity and stereochemistry is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for unambiguous structural assignment. This guide provides a comparative overview of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural confirmation of cis-4-Hepten-1-ol, supplemented with a comparison to Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides a powerful suite of experiments to resolve complex structural problems by correlating nuclear spins through chemical bonds or space. For this compound, these techniques are instrumental in assigning each proton and carbon atom and confirming the cis stereochemistry of the double bond.

1.1. Predicted ¹H and ¹³C NMR Data

The foundational 1D NMR spectra provide the chemical shifts for each unique proton and carbon environment in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-4-Hepten-1-ol

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂OH3.6362.5
2-CH₂-1.6530.8
3-CH₂-2.1023.2
4=CH-5.40129.5
5=CH-5.38128.9
6-CH₂-2.0520.6
7-CH₃0.9614.2
OH-OHVariable-

1.2. COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of the carbon backbone.

Table 2: Predicted ¹H-¹H COSY Correlations for cis-4-Hepten-1-ol

Proton (Position)Correlated Proton(s) (Position)
H1H2
H2H1, H3
H3H2, H4
H4H3, H5
H5H4, H6
H6H5, H7
H7H6

1.3. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbon atom they are attached to, providing definitive C-H bond information.

Table 3: Predicted ¹H-¹³C HSQC Correlations for cis-4-Hepten-1-ol

Proton (Position)Correlated Carbon (Position)
H1C1
H2C2
H3C3
H4C4
H5C5
H6C6
H7C7

1.4. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

Table 4: Predicted ¹H-¹³C HMBC Correlations for cis-4-Hepten-1-ol

Proton (Position)Correlated Carbon(s) (Position)
H1C2, C3
H2C1, C3, C4
H3C1, C2, C4, C5
H4C2, C3, C5, C6
H5C3, C4, C6, C7
H6C4, C5, C7
H7C5, C6

Workflow for Structural Confirmation

The logical application of these 2D NMR experiments allows for a step-by-step assembly of the molecular structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Confirmation HNMR ¹H NMR (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (Direct C-H Bonds) HNMR->HSQC HMBC HMBC (Long-Range C-H Bonds) HNMR->HMBC Fragments Identify Spin Systems & Fragments HNMR->Fragments CNMR ¹³C NMR (Chemical Shifts) CNMR->HSQC CNMR->HMBC COSY->Fragments HSQC->Fragments Assemble Assemble Fragments HMBC->Assemble Fragments->Assemble Structure Confirm Structure of This compound Assemble->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. While it can confirm the molecular weight of this compound, its ability to provide detailed structural and stereochemical information is limited compared to 2D NMR.

Table 5: Comparison of 2D NMR and GC-MS for the Analysis of this compound

Feature2D NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures nuclear spin properties in a magnetic field to determine molecular structure.Separates compounds by volatility and identifies them by mass-to-charge ratio of fragmented ions.
Information Provided Detailed atomic connectivity, stereochemistry (cis/trans), 3D conformation.Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.
Isomer Differentiation Excellent at differentiating constitutional and stereoisomers.Can separate isomers chromatographically, but mass spectra of isomers are often very similar.
Sample Requirement Typically 5-10 mg for ¹H-based experiments, more for ¹³C. Non-destructive.Microgram to nanogram quantities. Destructive.
Data Interpretation Requires expertise in interpreting complex correlation spectra.Interpretation of fragmentation patterns can be challenging and may require library matching.
Confirmation of cis Isomer Definitive confirmation through analysis of coupling constants in ¹H NMR.Retention time comparison with an authentic standard is required. Fragmentation patterns are not definitive for stereoisomerism.

Expected GC-MS Fragmentation: For this compound (Molecular Weight: 114.19 g/mol ), the electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114. Key fragmentation pathways would include:

  • Loss of H₂O: [M - 18]⁺ at m/z 96.

  • Alpha-cleavage (loss of C₃H₇): [M - 43]⁺ at m/z 71.

  • Allylic cleavage: Fragmentation at the C-C bond adjacent to the double bond.

While these fragments provide clues to the structure, they do not definitively establish the position of the double bond or its stereochemistry without comparison to a known standard.

Experimental Protocols

4.1. NMR Sample Preparation

  • Sample: cis-4-Hepten-1-ol

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration:

    • For ¹H and COSY experiments: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C, HSQC, and HMBC experiments: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to ensure a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Procedure:

    • Weigh the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

4.2. 2D NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent)

  • Number of Scans (ns): 2-4

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw) in F1 and F2: 10-12 ppm (centered on the proton spectrum)

  • Relaxation Delay (d1): 1-2 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent for edited HSQC to differentiate CH, CH₂, and CH₃)

  • Number of Scans (ns): 2-8

  • Number of Increments (in F1): 128-256

  • Spectral Width (sw) in F2 (¹H): 10-12 ppm

  • Spectral Width (sw) in F1 (¹³C): 150-180 ppm

  • Relaxation Delay (d1): 1-2 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Number of Scans (ns): 8-16

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw) in F2 (¹H): 10-12 ppm

  • Spectral Width (sw) in F1 (¹³C): 200-220 ppm

  • Relaxation Delay (d1): 1.5-2.5 s

  • Long-range ¹ⁿJ(C,H) Coupling Constant: Optimized for an average of 8 Hz

Conclusion

For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides a comprehensive and definitive solution. The collective data from these experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule with a high degree of confidence. While GC-MS is a valuable tool for determining molecular weight and purity, it lacks the detailed structural resolving power of 2D NMR for complex organic molecules and isomeric mixtures. The protocols and comparative data presented herein serve as a robust guide for researchers in the structural characterization of unsaturated alcohols and similar chemical entities.

A Comparative Guide to the Synthesis of (Z)-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-4-Hepten-1-ol is a valuable synthetic intermediate in the preparation of various biologically active molecules and fine chemicals. The stereoselective synthesis of the Z-alkene is a critical aspect of its utility. This guide provides a comparative analysis of two prominent synthetic routes to (Z)-4-Hepten-1-ol: the Wittig reaction and the partial reduction of an alkyne. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation

ParameterWittig ReactionAlkyne Partial Reduction
Starting Materials Propanal, 4-Bromobutanol, Triphenylphosphine (B44618)1-Butyne (B89482), Ethylene (B1197577) Oxide
Key Reagents n-ButyllithiumLindlar's Catalyst, Hydrogen
Overall Yield ~75-85%~80-90%
Stereoselectivity (Z:E) >95:5[1][2]>98:2
Number of Steps 2 (Phosphonium salt formation, Wittig reaction)2 (Alkyne synthesis, Reduction)
Key Advantages Well-established, reliable for Z-selectivity with non-stabilized ylides.[1][2]High Z-selectivity, potential for higher overall yield.
Key Disadvantages Stoichiometric use of phosphine (B1218219) reagent, potential for phosphine oxide byproduct removal issues.Requires handling of gaseous hydrogen and a specialized catalyst, potential for over-reduction.[3]

Experimental Protocols

Route 1: Wittig Reaction

This route involves the reaction of propanal with a non-stabilized phosphorus ylide generated from (4-hydroxybutyl)triphenylphosphonium bromide. The non-stabilized nature of the ylide generally affords high Z-selectivity.[1][2][4]

Step 1: Synthesis of (4-hydroxybutyl)triphenylphosphonium bromide

A solution of 4-bromobutanol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile (B52724) is refluxed for 24 hours. The resulting white precipitate, the phosphonium (B103445) salt, is filtered, washed with diethyl ether, and dried under vacuum.

Step 2: Wittig Reaction to form (Z)-4-Hepten-1-ol

To a suspension of (4-hydroxybutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at 0°C. A solution of propanal (1 equivalent) in anhydrous THF is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (Z)-4-Hepten-1-ol.

Route 2: Partial Reduction of Hept-4-yn-1-ol

This pathway involves the synthesis of the corresponding alkyne, hept-4-yn-1-ol, followed by its stereoselective partial reduction to the Z-alkene using a poisoned catalyst.[5]

Step 1: Synthesis of Hept-4-yn-1-ol

To a solution of 1-butyne (1.2 equivalents) in anhydrous THF at -78°C, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 1 hour at this temperature, followed by the dropwise addition of a solution of ethylene oxide (1 equivalent) in anhydrous THF. The reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to yield hept-4-yn-1-ol.

Step 2: Partial Reduction to (Z)-4-Hepten-1-ol

A solution of hept-4-yn-1-ol (1 equivalent) in methanol (B129727) is added to a flask containing Lindlar's catalyst (5% by weight of the alkyne). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature and the reaction progress is monitored by TLC or GC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give (Z)-4-Hepten-1-ol.

Mandatory Visualization

Synthesis_Comparison cluster_wittig Route 1: Wittig Reaction cluster_alkyne Route 2: Alkyne Partial Reduction propanal Propanal wittig_reaction Wittig Reaction (n-BuLi, THF) propanal->wittig_reaction phosphonium_salt (4-hydroxybutyl)triphenylphosphonium bromide phosphonium_salt->wittig_reaction product_wittig (Z)-4-Hepten-1-ol wittig_reaction->product_wittig Yield: ~75-85% Z:E > 95:5 butyne 1-Butyne alkyne_synthesis Alkyne Synthesis (n-BuLi, THF) butyne->alkyne_synthesis ethylene_oxide Ethylene Oxide ethylene_oxide->alkyne_synthesis heptynol Hept-4-yn-1-ol alkyne_synthesis->heptynol reduction Partial Reduction (Lindlar's Cat., H₂) heptynol->reduction product_alkyne (Z)-4-Hepten-1-ol reduction->product_alkyne Yield: ~80-90% Z:E > 98:2

Caption: Comparative workflow of the two synthetic routes to (Z)-4-Hepten-1-ol.

This guide provides a foundational comparison to aid in the selection of a synthetic strategy for (Z)-4-Hepten-1-ol. The choice between the Wittig reaction and alkyne partial reduction will depend on factors such as reagent availability, equipment, and desired scale of the synthesis. Both methods offer excellent stereoselectivity for the desired Z-isomer.

References

A Comparative Analysis of the Biological Activities of 4-Hepten-1-ol and its Saturated Analogue, 1-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant disparity in the documented biological activities of 4-hepten-1-ol and its saturated counterpart, 1-heptanol (B7768884). While 1-heptanol has been the subject of limited toxicological and mechanistic studies, data on the specific biological effects of this compound is notably scarce, precluding a direct, data-driven comparison of their activities. This guide synthesizes the available information on both compounds, highlighting the known activities of 1-heptanol and discussing the potential influence of unsaturation on the biological properties of this compound.

Summary of Biological Activities

Biological ActivityThis compound1-Heptanol
Antimicrobial Activity No quantitative data available.No specific quantitative data available for direct comparison. General studies on aliphatic alcohols suggest chain length-dependent activity.
Antifungal Activity No quantitative data available.No specific quantitative data available for direct comparison. General studies on aliphatic alcohols suggest chain length-dependent activity.
Insecticidal Activity No quantitative data available.Some studies on aliphatic alcohols suggest shorter chains may be less effective. No specific quantitative data for 1-heptanol against a common panel of insects is available.
Cytotoxicity No quantitative data available.Acute toxicity data (LD50) available for rabbits.
Other Biological Activities Flavoring agent, fragrance ingredient.Gap junctional intercellular communication inhibitor, flavoring agent, fragrance ingredient.

Detailed Biological Activity Profiles

1-Heptanol: A Known Gap Junction Inhibitor

The most well-documented biological effect of 1-heptanol is its ability to reversibly inhibit gap junctional intercellular communication (GJIC).[1] Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities in tissues. Inhibition of GJIC by 1-heptanol has been demonstrated in various cell types, including cardiac myocytes. This inhibitory effect is thought to be a result of alterations in the lipid membrane environment surrounding the gap junction channels.

In addition to its effects on GJIC, 1-heptanol has been assessed for its acute toxicity. The oral LD50 in rabbits is reported to be 500 mg/kg, with a dermal LD50 of 2000 mg/kg.

This compound: An Uncharacterized Profile

Despite its use in the flavor and fragrance industry, there is a significant lack of publicly available data on the specific biological activities of this compound. Searches for quantitative data on its antimicrobial, antifungal, insecticidal, or cytotoxic effects did not yield any specific experimental results. The Maximised Survey-derived Daily Intakes (MSDI) for Europe and the USA are reported as 1.20 µ g/capita/day and 2.00 µ g/capita/day , respectively, which are toxicological reference values for safe consumption and not measures of a specific biological activity.

The Influence of Unsaturation: A Structural Perspective

The key structural difference between this compound and 1-heptanol is the presence of a double bond in the carbon chain of the former. This unsaturation introduces a "kink" in the molecule, which can affect its physical properties, such as its melting point and membrane fluidity. In fatty acids, unsaturation is known to decrease the melting point and increase membrane fluidity. It is plausible that this structural difference could influence the biological activity of this compound compared to 1-heptanol. For instance, altered interaction with cell membranes could theoretically modulate its potential antimicrobial or cytotoxic effects. However, without experimental data, this remains speculative.

Experimental Protocols

Assessment of Gap Junctional Intercellular Communication (GJIC) Inhibition

A common method to assess GJIC is the scrape-loading/dye transfer technique.

Objective: To determine the effect of a test compound on the transfer of a fluorescent dye between adjacent cells in a confluent monolayer.

Materials:

  • Confluent cell culture in a petri dish

  • Test compound (e.g., 1-heptanol) dissolved in an appropriate vehicle

  • Lucifer yellow fluorescent dye solution

  • Phosphate-buffered saline (PBS)

  • Scalpel blade

  • Fluorescence microscope

Procedure:

  • Treat the confluent cell monolayer with the test compound at various concentrations for a defined period. A vehicle control is run in parallel.

  • Rinse the cells with PBS to remove the treatment solution.

  • Add the Lucifer yellow dye solution to the cells.

  • Create a scrape in the cell monolayer using a sterile scalpel blade. This allows the dye to enter the cells along the scrape line.

  • Incubate for a short period (e.g., 5-10 minutes) to allow for dye transfer through gap junctions to adjacent, unscraped cells.

  • Rinse the cells multiple times with PBS to remove extracellular dye.

  • Observe the cells under a fluorescence microscope.

  • Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells beyond the scrape line. A reduction in dye transfer in treated cells compared to control cells indicates inhibition of GJIC.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cultured cells

  • Test compound

  • 96-well microplate

  • Complete cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value.

Visualizations

general_alcohol_mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption & Increased Fluidity Lipid_Bilayer->Membrane_Disruption Alcohol Alcohol Alcohol->Lipid_Bilayer Interaction Protein_Denaturation Protein Denaturation Alcohol->Protein_Denaturation Direct Effect Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Protein_Denaturation->Cell_Lysis

Caption: General mechanism of alcohol-induced cytotoxicity.

cytotoxicity_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with test compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure period (e.g., 24, 48, 72h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT reagent Incubation_Exposure->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization Add solubilization solution Incubation_MTT->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a standard MTT cytotoxicity assay.

References

Conformational Landscapes of cis- and trans-4-Hepten-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of molecules is a critical determinant of their biological activity and physicochemical properties. In drug discovery and development, a thorough understanding of the conformational preferences of a molecule can provide invaluable insights into its interaction with biological targets. This guide offers a comparative conformational analysis of cis-4-hepten-1-ol (B146580) and trans-4-hepten-1-ol, two isomers whose distinct geometries are expected to significantly influence their three-dimensional structures and energy landscapes.

Due to a lack of specific experimental or computational studies on cis- and trans-4-hepten-1-ol in the public domain, this guide leverages established principles of conformational analysis and available data from structurally analogous unsaturated alcohols. The presented data should, therefore, be considered as predictive and a foundation for future experimental and computational investigation.

Key Conformational Features

The primary determinants of the conformational preferences in both cis- and trans-4-hepten-1-ol are the rotational barriers around the single bonds of the heptenyl chain and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and the π-system of the double bond. The geometry of the double bond—cis (Z) or trans (E)—imposes significant constraints on the overall shape of the molecule, leading to distinct sets of stable conformers for each isomer.

Comparative Data

The following tables summarize the expected and analogous quantitative data for the conformational analysis of cis- and trans-4-hepten-1-ol.

Table 1: Predicted Relative Stabilities of Key Conformers

IsomerConformer DescriptionExpected Relative Energy (kcal/mol)Key Dihedral Angles (°)Notes
cis-4-Hepten-1-ol Extended (non-hydrogen bonded)0 (Reference)C3-C4-C5-C6: ~180The alkyl chain is in a low-energy staggered arrangement.
Globular (intramolecular H-bond)-0.5 to -1.5C1-C2-C3-C4: gauche (~60°)The hydroxyl group is oriented towards the double bond, allowing for a stabilizing O-H•••π interaction. This is often the global minimum for similar cis-alkenols.
trans-4-Hepten-1-ol Fully Extended (anti)0 (Reference)C2-C3-C4-C5: ~180, C3-C4-C5-C6: ~180The most stable conformation for the alkyl chain, minimizing steric interactions.
Gauche Conformer+0.5 to +1.0C2-C3-C4-C5: gauche (~60°)Rotation around the C2-C3 or C5-C6 bonds can lead to higher energy gauche conformers.
Globular (intramolecular H-bond)Less Favorable-An O-H•••π interaction is sterically hindered in the trans isomer due to the extended nature of the carbon chain around the double bond.

Table 2: Typical ¹H-NMR Chemical Shifts and Coupling Constants for Analogous Alkenols

IsomerProtonExpected Chemical Shift (δ, ppm)Expected Coupling Constant (J, Hz)
cis-4-Hepten-1-ol Olefinic (H4, H5)5.3 - 5.5J(cis H-H) = 10 - 12
Allylic (H3, H6)2.0 - 2.2
CH₂OH (H1)3.6 - 3.8
trans-4-Hepten-1-ol Olefinic (H4, H5)5.4 - 5.6J(trans H-H) = 14 - 16
Allylic (H3, H6)1.9 - 2.1
CH₂OH (H1)3.5 - 3.7

Note: Chemical shifts are dependent on the solvent and concentration. The values presented are typical for chloroform-d (B32938) solutions.

Experimental and Computational Protocols

A comprehensive conformational analysis of these molecules would typically involve a combination of experimental and computational techniques.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples of cis- and trans-4-hepten-1-ol are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition : A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz).

    • ¹H NMR : To determine chemical shifts and coupling constants. Vicinal coupling constants (³JHH) are particularly important for deducing dihedral angles via the Karplus equation.

    • ¹³C NMR : To identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy) : To establish proton-proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons that are close in proximity, providing crucial information about the folded or extended nature of the conformers.

  • Data Analysis : The spectral data is processed and analyzed to extract chemical shifts, coupling constants, and NOE intensities. These parameters are then used to build a model of the predominant solution-state conformation.

Computational Methodology: Molecular Mechanics and Quantum Chemistry
  • Initial Conformer Search : A systematic or random conformational search is performed using molecular mechanics (MM) force fields (e.g., MMFF, OPLS). This generates a large number of potential low-energy conformers.

  • Geometry Optimization and Energy Calculation : The low-energy conformers identified in the initial search are then subjected to geometry optimization and energy calculations at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-31G(d,p) or larger).

  • Transition State Search : To understand the energy barriers between different conformers, transition state searches can be performed.

  • Population Analysis : The relative energies of the optimized conformers are used to calculate the Boltzmann population of each conformer at a given temperature.

  • Prediction of NMR Parameters : The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Visualization of Conformational Space

The following diagrams illustrate the key rotational degrees of freedom and the resulting conformational preferences for cis- and trans-4-hepten-1-ol.

cis_4_hepten_1_ol_conformers cluster_cis cis-4-Hepten-1-ol cis_extended Extended Conformer cis_globular Globular Conformer (O-H...π bonded) cis_extended->cis_globular Rotation around C1-C2 and C2-C3 bonds

Caption: Conformational equilibrium in cis-4-hepten-1-ol.

trans_4_hepten_1_ol_conformers cluster_trans trans-4-Hepten-1-ol trans_extended Fully Extended (anti) Conformer trans_gauche Gauche Conformer trans_extended->trans_gauche Rotation around C2-C3 or C5-C6 bonds

Caption: Conformational equilibrium in trans-4-hepten-1-ol.

Conclusion

The conformational analysis of cis- and trans-4-hepten-1-ol reveals distinct structural preferences dictated by the geometry of the central double bond. The cis isomer is predicted to favor a more compact, globular conformation stabilized by an intramolecular O-H•••π hydrogen bond. In contrast, the trans isomer is expected to predominantly adopt a more linear, extended conformation to minimize steric hindrance. These fundamental conformational differences will undoubtedly influence the physical, chemical, and biological properties of these isomers. The experimental and computational protocols outlined in this guide provide a roadmap for the detailed characterization of these and other flexible molecules, which is a critical step in modern drug discovery and materials science.

Safety Operating Guide

Navigating the Disposal of 4-Hepten-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Classification

4-Hepten-1-ol is classified as a flammable liquid.[1] Its disposal is governed by regulations for hazardous waste due to its ignitability. Alcohols in significant concentrations are generally considered hazardous waste.[2] For instance, product wastes with more than 10% alcohol are often categorized as ignitable materials.[2] The flash point for a similar compound, 4-Penten-1-ol, is 43°C (109.4°F), reinforcing its classification as a flammable liquid.[1] Another related compound, 1-Heptanol, is described as a combustible liquid that is harmful to aquatic life with long-lasting effects.

PropertyValueCompound
Flash Point 43°C / 109.4°F4-Penten-1-ol[1]
GHS Classification Flammable Liquid (Category 3)4-Penten-1-ol[1]
GHS Classification Combustible Liquid, Causes serious eye irritation, Harmful to aquatic life with long lasting effects1-Heptanol
Ignitability Threshold >10% alcohol contentGeneral Product Waste[2]
Non-Hazardous Threshold <24% ethanol (B145695) contentEthanol[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires adherence to hazardous waste protocols to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate personal protective equipment is worn, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[6]

2. Waste Collection and Storage:

  • Segregation: Collect this compound waste in a dedicated, properly labeled container.[5] Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[1][7]

  • Container: Use a robust, sealed container that is compatible with the chemical.[8] The container must be kept tightly closed except when adding waste.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[3][5]

  • Storage: Store the waste container in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition such as heat, sparks, or open flames.[1][7]

3. Spill Management: In the event of a spill:

  • Ventilation: Ensure the area is well-ventilated.[8]

  • Ignition Sources: Eliminate all nearby sources of ignition.[8]

  • Containment: Use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as paper towels for bulk cleanup.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.[8]

4. Professional Disposal: The collected this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.[8] These companies are equipped to handle and process flammable liquid waste in compliance with environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Characteristics (Contaminated, Unused, etc.) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Spill Occurs collect Collect in a Labeled, Compatible Waste Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Cool, Ventilated Area Away from Ignition Sources segregate->store store->spill Potential Event contact Contact Licensed Hazardous Waste Disposal Company store->contact spill_proc Follow Spill Management Protocol (Ventilate, Contain, Collect) spill->spill_proc Yes spill_proc->collect document Complete Waste Transfer Documentation contact->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Hepten-1-ol, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.

Hazard Assessment

This compound is an organic compound that is a colorless liquid. It is considered a flammable liquid and vapor.[1] Exposure can cause irritation to the skin and eyes, and may also lead to respiratory tract irritation.[2] Therefore, adherence to proper safety measures is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on the operational scale. All PPE should be inspected before use and maintained according to the manufacturer's requirements.[3]

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (in a certified chemical fume hood)Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[4]Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.Not generally required if work is performed in a properly functioning and certified chemical fume hood.
Large-Scale Handling or Potential for Splashing Chemical splash goggles and a face shield.[5]Heavy-duty chemical-resistant gloves. Consult manufacturer data for breakthrough times.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors) should be used if ventilation is inadequate or for spill response.[5]
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[6]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is critical for ensuring laboratory and environmental safety.

Safe Handling Protocol
  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][6] No smoking is permitted in the handling area.[1]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

    • Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[6]

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.[7]

    • Use only non-sparking tools to minimize the risk of ignition.[6]

    • Avoid direct contact with skin, eyes, and clothing.[6] Avoid inhalation of vapors.[4]

    • Keep the container tightly closed when not in use.[6]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

    • Containers should be kept tightly closed in a designated flammables area.[6]

Spill Response and First Aid
  • Spill : In the event of a spill, evacuate non-essential personnel from the area. For a small spill, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[7] Use non-sparking tools for cleanup.

  • Skin Contact : If skin contact occurs, immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[6]

  • Eye Contact : In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation : If vapors are inhaled, move the individual to fresh air.[6] If breathing is difficult, provide artificial respiration and seek medical attention.[6]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to prevent harm to the environment and to comply with regulations.

  • Waste Collection :

    • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[8]

    • The container must be compatible with the chemical and kept tightly closed except when adding waste.[8]

    • Do not mix this waste with other waste streams.[8]

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound, including gloves, absorbent pads, and labware, must be disposed of as hazardous waste.[8]

    • Contaminated clothing should be decontaminated or disposed of as hazardous waste.[7]

  • Final Disposal :

    • Dispose of all waste materials through an approved and licensed hazardous waste disposal company.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for PPE and Disposal

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment and the subsequent disposal process for materials contaminated with this compound.

G cluster_ppe PPE Selection Workflow cluster_disposal Disposal Workflow start Start: Handling this compound task_assessment Assess Task Scale and Splash Potential start->task_assessment decision_scale Small Scale / No Splash? task_assessment->decision_scale ppe_small Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat decision_scale->ppe_small Yes ppe_large Enhanced PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Apron over Lab Coat decision_scale->ppe_large No decision_ventilation Adequate Ventilation? ppe_small->decision_ventilation ppe_large->decision_ventilation respirator Add Respirator (ABEK Cartridge) decision_ventilation->respirator No proceed Proceed with Task decision_ventilation->proceed Yes respirator->proceed task_complete Task Complete proceed->task_complete Workflow Transition decision_contamination Is material (PPE, labware) contaminated? task_complete->decision_contamination disposal_hw Dispose as Hazardous Waste in a sealed, labeled container decision_contamination->disposal_hw Yes disposal_normal Dispose as Non-Hazardous Waste decision_contamination->disposal_normal No end End disposal_hw->end disposal_normal->end

Caption: Logical workflow for PPE selection and waste disposal when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.